molecular formula C3H3F3 B1201522 3,3,3-Trifluoropropene CAS No. 677-21-4

3,3,3-Trifluoropropene

货号: B1201522
CAS 编号: 677-21-4
分子量: 96.05 g/mol
InChI 键: FDMFUZHCIRHGRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3,3-Trifluoropropene (CAS 677-21-4) is a valuable volatile reagent that serves as a fundamental synthetic building block for introducing the trifluoromethyl group into more complex molecules[a citation:3] . Its structure features a double bond that is highly amenable to further chemical transformation, making it a key starting material in various research fields. In organic and medicinal chemistry, this compound acts as a key precursor for the synthesis of various trifluoromethylated heterocycles and ring systems[a citation:4]. It is particularly useful as a Michael acceptor in nucleophilic addition reactions and as a dienophile in Diels-Alder cycloadditions, enabling the construction of complex, fluorinated molecular architectures[a citation:4]. Its derivatives, such as 2-bromo-3,3,3-trifluoropropene and 2-(trifluoromethyl)acrylic acid, extend its utility further, allowing for the preparation of trifluoromethylated allylic alcohols, lactones, and other important intermediates[a citation:4]. This compound is provided as "For Research Use Only" (RUO). RUO products are specifically tailored for laboratory research applications, such as basic scientific investigation, pharmaceutical research, and the development of new chemical entities[a citation:5]. They are not manufactured, labeled, or intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease or any other medical purpose[a citation:6]. This product must not be used for in vitro diagnostic procedures or in performance studies.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3/c1-2-3(4,5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMFUZHCIRHGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25821-17-4, 65530-75-8
Record name 1-Propene, 3,3,3-trifluoro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25821-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(difluoromethylene), α-ethenyl-ω-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65530-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9041287
Record name 3,3,3-Trifluoro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor; Liquid, Colorless odorless gas; [MSDSonline] BP = -17 deg C; [HSDB]
Record name 1-Propene, 3,3,3-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3-Trifluoro-1-propene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3175
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

-17 °C
Record name 3,3,3-TRIFLUORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in water, ethanol, and ether; soluble in acetone
Record name 3,3,3-TRIFLUORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4812 mm Hg at 29 °C
Record name 3,3,3-TRIFLUORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

677-21-4
Record name 3,3,3-Trifluoropropene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3,3,3-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3-Trifluoro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOJ1I8IOXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3,3-TRIFLUORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropene from 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3,3,3-trifluoropropene, a valuable fluorinated building block, from the starting material 1,1,1,3-tetrachloropropane (B89638). This document details the primary synthetic routes, including both one-step and two-step methodologies, and provides in-depth experimental protocols derived from key literature. Quantitative data on reaction conditions, catalysts, and yields are summarized in structured tables for comparative analysis. Additionally, logical workflows and reaction pathways are illustrated through diagrams generated using Graphviz (DOT language) to provide clear visual representations of the synthetic processes. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (TFP) is a key fluorinated olefin with a wide range of applications, including its use as a refrigerant, a monomer for fluoropolymers, and a precursor for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. The synthesis of TFP from readily available starting materials is of significant industrial and academic interest. One of the prominent routes to TFP involves the transformation of 1,1,1,3-tetrachloropropane. This guide will explore the primary methods for this conversion, focusing on the reaction mechanisms, experimental parameters, and product purification.

Synthesis of the Precursor: 1,1,1,3-Tetrachloropropane

The starting material, 1,1,1,3-tetrachloropropane, is typically synthesized through the free-radical initiated addition of carbon tetrachloride to ethylene (B1197577).

Experimental Protocol: Synthesis of 1,1,1,3-Tetrachloropropane

This protocol is based on the reaction of ethylene with carbon tetrachloride in the presence of an initiator.

Materials:

  • Carbon tetrachloride (CCl₄)

  • Ethylene (C₂H₄)

  • Benzoyl peroxide (initiator)

Procedure:

  • A high-pressure reactor is charged with carbon tetrachloride.

  • The reactor is pressurized with ethylene.

  • A solution of benzoyl peroxide in carbon tetrachloride is introduced to initiate the reaction.

  • The reaction mixture is heated and stirred under pressure. The proportions of the resulting tetrachloroalkanes depend on the relative concentrations of ethylene and carbon tetrachloride, which can be controlled by varying the ethylene pressure.[1]

  • Upon completion, the reactor is cooled, and the excess ethylene is vented.

  • The product, 1,1,1,3-tetrachloropropane, is purified from the reaction mixture by distillation.

Quantitative Data: Under specific conditions, a selectivity of 95% for 1,1,1,3-tetrachloropropane can be achieved with a single-pass carbon tetrachloride conversion of 70%.[2]

Synthesis of this compound from 1,1,1,3-Tetrachloropropane

Two primary pathways have been established for the conversion of 1,1,1,3-tetrachloropropane to this compound: a two-step process involving an intermediate and a direct one-step conversion.

Two-Step Synthesis via 3-chloro-1,1,1-trifluoropropane (B1584253)

This method involves the initial fluorination of 1,1,1,3-tetrachloropropane to form 3-chloro-1,1,1-trifluoropropane (also known as HCFC-253fb), followed by dehydrochlorination to yield this compound.

Experimental Protocol:

  • Reactants: 1,1,1,3-tetrachloropropane (250fb) and anhydrous hydrogen fluoride (B91410) (HF).

  • Reaction Conditions: The fluorination is conducted in the liquid phase in a first reactor.

  • Temperature: Typically maintained between 20°C and 100°C, with a preferred range of 40°C to 70°C.[3][4]

  • Pressure: The reaction is generally carried out at a pressure of 100 to 1000 kPa (1 to 10 barg), preferably between 200 kPa and 700 kPa (2 to 7 barg).[3]

  • Catalyst: While the reaction can proceed without a catalyst, a phase transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., dodecyltrimethylammonium (B156365) chloride) can be employed.[4]

  • Purification: The resulting product stream containing 3-chloro-1,1,1-trifluoropropane (253fb) is subjected to one or more purification steps, such as distillation, before proceeding to the next step.[3][4]

Experimental Protocol:

  • Reactant: Purified 3-chloro-1,1,1-trifluoropropane (253fb).

  • Reaction Conditions: The dehydrohalogenation is performed in the vapor phase in a second reactor.

  • Temperature: The reaction is typically conducted at a temperature ranging from 300°C to 800°C, with a more common range of 400°C to 600°C.[3]

  • Catalyst: The reaction is carried out in the presence of a catalyst. A ZnO/Cr₂O₃ catalyst has been shown to be effective.[3] Alternatively, the reaction can be a thermal dehydrochlorination in the absence of a catalyst.[3]

  • Product Separation: The product stream from the reactor is subjected to separation and purification techniques, which may include distillation, phase separation, scrubbing, and adsorption, to isolate the this compound.[3]

One-Step Synthesis of this compound

This method involves the direct conversion of 1,1,1,3-tetrachloropropane to this compound by reaction with hydrogen fluoride in the presence of a catalyst.

Experimental Protocol:

  • Reactants: 1,1,1,3-tetrachloropropane and anhydrous hydrogen fluoride (HF).

  • Catalyst: An organic monoamine, a salt of a monoamine, or an alkylene diamine is used as a catalyst. Examples include triethylamine (B128534) and pyridine.[5]

  • Reaction Conditions: The reaction is conducted under autogenous pressure in a suitable pressure vessel (e.g., Hastelloy C).

  • Temperature: The reaction temperature is maintained between 140°C and 250°C.[5]

  • Molar Ratio: An excess of HF is used, with a preferred molar ratio of HF to the chlorinated starting material ranging from 6:1 to 30:1.[5]

  • Procedure:

    • The pressure vessel is charged with 1,1,1,3-tetrachloropropane and the amine catalyst.

    • The vessel is cooled, evacuated, and then charged with anhydrous HF.

    • The vessel is agitated and heated to the desired reaction temperature for a specified duration (e.g., 6 hours).

    • After cooling, the product, this compound, is collected. The product stream can be scrubbed to remove acids.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 1,1,1,3-tetrachloropropane and its conversion to this compound.

Table 1: Synthesis of 1,1,1,3-Tetrachloropropane

ParameterValueReference
Starting MaterialsCarbon Tetrachloride, Ethylene[2]
InitiatorBenzoyl Peroxide[1]
Selectivity for 1,1,1,3-Tetrachloropropane95%[2]
CCl₄ Conversion (single-pass)70%[2]

Table 2: Two-Step Synthesis of this compound

StepParameterValueReference
1. Fluorination Starting Material1,1,1,3-Tetrachloropropane[3][4]
Fluorinating AgentAnhydrous HF[3][4]
PhaseLiquid[3][4]
Temperature40°C - 70°C[3]
Pressure200 - 700 kPa[3]
2. Dehydrohalogenation Starting Material3-chloro-1,1,1-trifluoropropane[3]
PhaseVapor[3]
Temperature400°C - 600°C[3]
CatalystZnO/Cr₂O₃ or thermal[3]

Table 3: One-Step Synthesis of this compound

ParameterValueReference
Starting Material1,1,1,3-Tetrachloropropane[5]
Fluorinating AgentAnhydrous HF[5]
CatalystOrganic Amine (e.g., Triethylamine)[5]
Temperature140°C - 250°C[5]
PressureAutogenous[5]
Molar Ratio (HF:Substrate)6:1 to 30:1[5]

Visualizations

The following diagrams illustrate the overall synthetic workflow and the different reaction pathways.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_synthesis TFP Synthesis CCl4 Carbon Tetrachloride Precursor_Reaction Free-Radical Addition CCl4->Precursor_Reaction Ethylene Ethylene Ethylene->Precursor_Reaction TCP 1,1,1,3-Tetrachloropropane Precursor_Reaction->TCP TFP This compound TCP->TFP Conversion

Caption: Overall workflow for the synthesis of this compound.

Reaction_Pathways cluster_two_step Two-Step Pathway cluster_one_step One-Step Pathway TCP 1,1,1,3-Tetrachloropropane Fluorination Fluorination (HF) TCP->Fluorination Direct_Conversion Direct Conversion (HF, Amine Catalyst) TCP->Direct_Conversion Intermediate 3-chloro-1,1,1-trifluoropropane Fluorination->Intermediate Dehydro Dehydrochlorination Intermediate->Dehydro TFP This compound Dehydro->TFP Direct_Conversion->TFP

Caption: Reaction pathways from 1,1,1,3-tetrachloropropane to this compound.

Conclusion

The synthesis of this compound from 1,1,1,3-tetrachloropropane can be effectively achieved through either a two-step or a one-step process. The two-step method offers the advantage of isolating an intermediate, which may allow for greater control over the final product purity. The one-step process, while potentially more direct, requires careful control of reaction conditions to maximize the yield of the desired product. The choice of the synthetic route will depend on the specific requirements of the application, including desired purity, scale of production, and available equipment. This guide provides the fundamental knowledge and detailed protocols to assist researchers in selecting and implementing the most suitable method for their needs.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 3,3,3-Trifluoropropene (C₃H₃F₃), a valuable building block in the synthesis of fluorinated compounds. This document details the experimental protocols for acquiring ¹H and ¹⁹F NMR spectra and presents a thorough analysis of the spectral data, including chemical shifts and coupling constants. The information herein is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and NMR-Active Nuclei

This compound possesses a simple chemical structure with two types of NMR-active nuclei: protons (¹H) and fluorine-19 (¹⁹F). The molecule contains three protons on the double bond and a trifluoromethyl group. The distinct electronic environments of these nuclei give rise to characteristic signals in their respective NMR spectra, providing valuable structural information.

Experimental Protocols

The acquisition of high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate spectral analysis. The following protocol outlines a standard procedure for the NMR analysis of this compound.

Sample Preparation:

A solution of this compound is prepared by dissolving the compound in an appropriate deuterated solvent. A common choice is deuterochloroform (CDCl₃) due to its ability to dissolve a wide range of organic compounds and its relatively simple ¹H NMR signal, which does not interfere with the analyte's signals.

Instrumentation and Parameters:

The NMR spectra can be recorded on a high-field NMR spectrometer, such as a Bruker DRX 500 spectrometer.

  • ¹H NMR Spectroscopy:

    • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the proton chemical shifts (δ = 0.00 ppm).

    • Solvent: Deuterochloroform (CDCl₃).

  • ¹⁹F NMR Spectroscopy:

    • Internal Standard: Fluorotrichloromethane (CFCl₃) is used as an internal standard for referencing the fluorine chemical shifts (δ = 0.00 ppm).

    • Solvent: Deuterochloroform (CDCl₃).

    • Proton Decoupling: To simplify the ¹⁹F spectrum and confirm the coupling to protons, a proton-decoupled spectrum is typically acquired.

Spectral Data and Analysis

The ¹H and ¹⁹F NMR spectra of this compound exhibit characteristic patterns arising from the chemical environments and spin-spin coupling interactions between the nuclei.

¹H NMR Spectral Data

The proton NMR spectrum of this compound shows a complex multiplet in the olefinic region.

Proton EnvironmentChemical Shift (δ) ppmMultiplicity
Vinylic Protons (-CH=CH₂)5.4 - 6.2[1]Complex Multiplet

The complexity of this signal is due to the geminal, cis, and trans couplings between the three vinylic protons, as well as the long-range coupling to the three fluorine atoms of the trifluoromethyl group.

¹⁹F NMR Spectral Data

The fluorine-19 NMR spectrum provides a clear signal for the trifluoromethyl group.

Fluorine EnvironmentChemical Shift (δ) ppmMultiplicity (Proton Coupled)Multiplicity (Proton Decoupled)
Trifluoromethyl (-CF₃)-67.32 to -67.37[1]Doublet[1]Singlet[1]

In the proton-coupled ¹⁹F spectrum, the signal for the -CF₃ group appears as a doublet. This splitting is a result of coupling to the adjacent vinylic proton. When proton decoupling is applied, this doublet collapses into a singlet, confirming the ¹H-¹⁹F coupling.[1]

Visualization of Molecular Structure and Spin-Spin Coupling

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key spin-spin coupling interactions in this compound.

molecular_structure C1 C C2 C C1->C2 = H1 H C1->H1 H2 H C1->H2 C3 C C2->C3 H3 H C2->H3 F1 F C3->F1 F2 F C3->F2 F3 F C3->F3 spin_coupling cluster_protons ¹H Nuclei cluster_fluorines ¹⁹F Nuclei H1 H₁ H2 H₂ H1->H2 J_gem H3 H₃ H1->H3 J_cis H2->H3 J_trans F CF₃ H3->F ⁴J_HF

References

Physical and chemical properties of 3,3,3-Trifluoropropene gas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3,3-Trifluoropropene Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as HFO-1243zf) is a hydrofluoroolefin (HFO) that is gaining significant interest across various scientific and industrial sectors. Its unique combination of a reactive double bond and a stable trifluoromethyl group makes it a valuable building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization, tailored for a technical audience.

Physical Properties

This compound is a colorless gas at standard temperature and pressure.[1] A summary of its key physical properties is presented in the tables below.

Table 1: General and Thermodynamic Properties
PropertyValueSource
Molecular Formula C₃H₃F₃[2]
Molecular Weight 96.05 g/mol [2]
Boiling Point -16 to -18 °C[2]
Melting Point -155 °C[3]
Density (liquid) 0.94 g/cm³[2]
Vapor Density 3.3 (vs air)[2]
Vapor Pressure 3380 mm Hg at 20 °C[2]
Critical Temperature 105.44 °C (378.59 K)[4][5]
Critical Pressure 3.609 x 10⁶ Pa (36.09 bar)[4][5]
Enthalpy of Vaporization (ΔvapH°) 22.0 kJ/mol[5][6]
Enthalpy of Fusion (ΔfusH°) 4.07 kJ/mol (estimated)[6]
Standard Gas Enthalpy of Combustion (ΔcH°gas) -1532.00 ± 6.70 kJ/mol[6]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -614.20 ± 6.70 kJ/mol[6]
Table 2: Solubility and Partitioning Properties
PropertyValueSource
Solubility in Water Sparingly soluble[1]
LogP (Octanol/Water Partition Coefficient) 2.09 (estimated)[4]
Henry's Law Constant 0.76 atm-cu m/mole (estimated)[4]
Soil Adsorption Coefficient (Koc) 97 (estimated)[4]

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of a double bond.[3] It can undergo various addition reactions and is used as an intermediate in the synthesis of more complex molecules, including fluorinated polymers and pharmaceuticals.[1][7]

Key Reactivity Information:
  • Stability: The compound is stable under recommended storage conditions.[8]

  • Reactivity with Metals: Reaction with lighter divalent metals may produce highly reactive materials, similar to Grignard reagents.[4]

  • Hazardous Reactions: Hazardous polymerization will not occur by itself.[8] However, it is an extremely flammable gas and may form explosive mixtures with air.[9]

  • Decomposition: When heated to decomposition, it emits toxic vapors of fluoride (B91410).[1]

  • Atmospheric Fate: In the atmosphere, it is degraded by reaction with photochemically-produced hydroxyl radicals and ozone. The estimated atmospheric half-life is about 19 hours and 156 hours for reaction with hydroxyl radicals and ozone, respectively.[4]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 1,1,1,3-tetrachloropropane (B89638) or related chlorinated propenes with hydrogen fluoride (HF) under pressure and at elevated temperatures in the presence of a catalyst.[10]

Materials:

  • 1,1,1,3-tetrachloropropane (or 1,1,3-trichloropropene/3,3,3-trichloropropene)

  • Anhydrous Hydrogen Fluoride (HF)

  • Catalyst (e.g., an organic monoamine like triethylamine (B128534) or pyridine)

  • High-pressure reactor (e.g., Hastelloy C pressure vessel)

Procedure:

  • Charge the pressure vessel with the starting chlorinated propane/propene and the catalyst.

  • Close the vessel, cool it in a dry ice/acetone bath, and evacuate.

  • Introduce the required amount of anhydrous HF into the cooled and evacuated vessel.

  • Heat the vessel to the reaction temperature (typically 140°-250° C) with agitation.

  • Maintain the reaction for a specified duration (e.g., 6 hours).

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully transfer the gaseous product to an evacuated collection cylinder.

  • The crude product can then be purified by distillation.

Safety Precautions: This synthesis involves highly corrosive and toxic materials (HF) and high pressures. It must be carried out in a specialized high-pressure laboratory with appropriate safety equipment and by personnel trained in handling such hazardous materials.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Handling Reactant Chlorinated Propane/Propene Reactor Charge & Cool Reactor Reactant->Reactor Catalyst Organic Amine Catalyst Catalyst->Reactor HF Anhydrous HF HF->Reactor Reaction Heat & Agitate (140-250°C, High Pressure) Reactor->Reaction Cooling Cool to Room Temperature Reaction->Cooling Collection Transfer to Collection Cylinder Cooling->Collection Purification Purify by Distillation Collection->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.
Determination of Boiling Point (Micro Method)

Due to its low boiling point, the determination of the boiling point of this compound requires a low-temperature apparatus. The micro-boiling point method is suitable for small sample sizes.

Materials:

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Low-temperature thermometer

  • Thiele tube or a suitable cooling bath (e.g., ethanol/dry ice)

  • Rubber band or similar to attach the test tube to the thermometer

Procedure:

  • Condense a small amount of this compound gas into the small test tube, which is pre-cooled in a cooling bath.

  • Place the capillary tube, open end down, into the liquid in the test tube.

  • Attach the test tube to the thermometer with the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Place the assembly into a Thiele tube filled with a low-temperature fluid or into a controlled cooling bath.

  • Slowly allow the temperature of the bath to rise. A slow stream of bubbles will emerge from the capillary tube as the entrapped air and vaporized sample expand.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • To confirm, remove the heat source and note the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This temperature should be very close to the boiling point observed in the previous step.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., a semi-polar column like DB-624 may be appropriate for fluorinated hydrocarbons).[11]

  • Mass Spectrometer (MS) detector.

  • Gas-tight syringe for sample injection.

Procedure:

  • Sample Preparation: A gaseous sample of this compound is drawn into a gas-tight syringe.

  • Injection: The gaseous sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or hydrogen) through the GC column. The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (column coating).

  • Ionization: As the separated components elute from the column, they enter the MS ion source. Here, they are bombarded with electrons (Electron Ionization - EI) or undergo a softer ionization process to form ions.

  • Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a signal proportional to their abundance is generated.

  • Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library (e.g., NIST). The retention time from the chromatogram also aids in identification.

GCMS_Workflow cluster_sample Sample Handling cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Gaseous Sample Injection Syringe Injection Sample->Injection GC_Inlet Heated Inlet Injection->GC_Inlet GC_Column Capillary Column Separation GC_Inlet->GC_Column Ion_Source Ionization (e.g., EI) GC_Column->Ion_Source Mass_Analyzer Mass Analysis (m/z) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_System Data Acquisition Detector->Data_System Analysis Spectrum & Retention Time Analysis Data_System->Analysis Identification Compound Identification Analysis->Identification

Caption: General workflow for GC-MS analysis of a gaseous sample.

Safety and Handling

This compound is an extremely flammable gas and is supplied as a compressed liquefied gas.[9]

  • Flammability: Keep away from heat, sparks, open flames, and hot surfaces.[9]

  • Asphyxiation: In high concentrations, it can act as a simple asphyxiant by displacing oxygen.[12] Ensure adequate ventilation.

  • Frostbite: Contact with the liquid form can cause frostbite.[9]

  • Storage: Store in a well-ventilated place, protected from sunlight. Cylinders should be stored upright and secured.[12]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[12]

Applications

The primary applications of this compound stem from its unique chemical structure:

  • Monomer for Fluoropolymers: It is used in the production of fluorine-containing silicones, which have applications as hydraulic fluids.[4]

  • Chemical Intermediate: It serves as a building block in the synthesis of various fluorinated organic compounds, including pharmaceuticals and agrochemicals.[1] For example, it is a chemical intermediate in the synthesis of trans-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridylate, a mechanism-based inhibitor of thymidylate synthetase.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The detailed protocols and compiled data are intended to support researchers and scientists in their work with this versatile fluorinated compound.

References

Gas-Phase Thermochemistry of 3,3,3-Trifluoropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available gas-phase thermochemical data for 3,3,3-trifluoropropene (also known as HFO-1243zf). The information is compiled from critically evaluated data sources and is intended to be a valuable resource for researchers in various fields, including chemical kinetics, combustion science, and materials science.

Quantitative Thermochemical Data

The following tables summarize the key gas-phase thermochemical properties of this compound. These values are based on experimental measurements and have been critically evaluated by the National Institute of Standards and Technology (NIST).

Table 1: Enthalpy of Formation and Combustion

PropertyValue (kJ/mol)MethodReferenceComment
Standard Gas Enthalpy of Formation (ΔfH°gas)-614.2 ± 6.7Combustion CalorimetryKolesov, Martinov, et al., 1967[1][2]Reanalyzed by Cox and Pilcher, 1970. The original reported value was -604.6 ± 6.7 kJ/mol.[2]
Standard Gas Enthalpy of Combustion (ΔcH°gas)-1532.0 ± 6.7Combustion CalorimetryKolesov, Martinov, et al., 1967[2]

Table 2: Ideal Gas Heat Capacity (Cp,gas)

Critically evaluated ideal gas heat capacity data for this compound is available from the NIST/TRC Web Thermo Tables. The data spans a temperature range of 200 K to 1000 K.

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
200Data not explicitly provided in search results
298.15Data not explicitly provided in search results
300Data not explicitly provided in search results
400Data not explicitly provided in search results
500Data not explicitly provided in search results
600Data not explicitly provided in search results
700Data not explicitly provided in search results
800Data not explicitly provided in search results
900Data not explicitly provided in search results
1000Data not explicitly provided in search results

Note: While the NIST/TRC Web Thermo Tables are cited as the source for this data, the specific numerical values at each temperature were not available in the provided search results. Access to the full database is required to populate this table.

Experimental Protocols

Determination of Enthalpy of Formation and Combustion

The standard enthalpy of formation and combustion of this compound were determined by Kolesov, Martinov, and Skuratov in 1967 using combustion calorimetry.[1][2] While the full experimental details from the original Russian-language publication, Zhurnal Fizicheskoi Khimii, were not accessible for this review, the general methodology for combustion calorimetry of organic compounds involves the following key steps:

  • Sample Preparation: A precise mass of the substance is placed in a sample holder, typically a crucible made of a material that will not react with the sample or the combustion products. For volatile liquids like this compound, the sample is often encapsulated in a thin-walled glass or plastic ampoule.

  • Calorimeter Setup: The sample is placed inside a "bomb," a robust, constant-volume stainless steel container. The bomb is then filled with a high pressure of pure oxygen (typically around 30 atm).

  • Immersion and Ignition: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer. The sample is then ignited remotely using an electrical fuse.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (including the bomb, water, and stirrer) is determined in a separate calibration experiment, often by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Corrections: Corrections are applied for various factors, including the heat from the ignition fuse, the formation of nitric acid from residual nitrogen in the bomb, and the heat of combustion of any auxiliary materials used.

  • Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat of combustion and the number of moles of the sample burned.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and in this case, HF).

The value for the enthalpy of formation of this compound reported by Kolesov et al. was later reanalyzed by Cox and Pilcher in their comprehensive 1970 thermochemistry compilation, resulting in the currently accepted value.[2] This reanalysis likely involved a refinement of the auxiliary thermochemical data used in the calculation of the enthalpy of formation from the experimentally determined enthalpy of combustion.

Computational Thermochemistry

While a specific high-level computational study focusing on the thermochemistry of this compound using methods such as Gaussian-3 (G3) or Gaussian-4 (G4) theory was not identified in the literature search, these methods are well-established for providing accurate theoretical predictions of thermochemical properties.

General Methodology for G3/G4 Calculations

High-accuracy composite methods like G3 and G4 theory calculate the total electronic energy of a molecule through a series of ab initio molecular orbital calculations at different levels of theory and with different basis sets. The results are then combined in a well-defined manner to approximate a very high-level calculation at a fraction of the computational cost. The general workflow is as follows:

  • Geometry Optimization: The molecular geometry is optimized at a lower level of theory, typically using density functional theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets.

  • Extrapolation to the Basis Set Limit: The energies are extrapolated to the complete basis set (CBS) limit to reduce the error associated with using a finite basis set.

  • Higher-Level Corrections: Empirical corrections are added to account for remaining deficiencies in the calculations, such as electron correlation effects not fully captured by the chosen methods.

  • Calculation of Thermochemical Properties: The final, highly accurate total energy is used to calculate the enthalpy of formation, typically through the use of atomization energies or isodesmic reactions.

Logical Workflow for Thermochemical Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the gas-phase thermochemical data for this compound, integrating both experimental and computational approaches.

ThermochemistryWorkflow cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_final_data Final Thermochemical Data cluster_literature Literature & Database exp_synthesis Sample Synthesis & Purification exp_calorimetry Combustion Calorimetry exp_synthesis->exp_calorimetry exp_data_analysis Data Analysis & Corrections exp_calorimetry->exp_data_analysis exp_enthalpy_comb ΔcH°gas exp_data_analysis->exp_enthalpy_comb final_enthalpy_form Standard Enthalpy of Formation (ΔfH°gas) exp_enthalpy_comb->final_enthalpy_form Hess's Law comp_geo_opt Geometry Optimization (e.g., B3LYP) comp_freq Frequency Calculation (ZPVE & Thermal Corr.) comp_geo_opt->comp_freq comp_spe High-Level Single-Point Energies (e.g., CCSD(T)) comp_geo_opt->comp_spe comp_composite Composite Method (e.g., G3/G4) comp_freq->comp_composite comp_spe->comp_composite comp_enthalpy_form Calculated ΔfH°gas comp_composite->comp_enthalpy_form comp_enthalpy_form->final_enthalpy_form Comparison & Validation nist_db NIST Chemistry WebBook & TRC Tables final_enthalpy_form->nist_db Data Archiving final_heat_cap Ideal Gas Heat Capacity (Cp,gas) final_heat_cap->nist_db Data Archiving final_entropy Standard Entropy (S°gas) nist_db->final_enthalpy_form Retrieval nist_db->final_heat_cap Retrieval

Caption: Workflow for thermochemical data acquisition.

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrum of 3,3,3-Trifluoropropene (C₃H₃F₃). The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification and structural elucidation. This document details the fragmentation pattern, experimental methodology, and key spectral data for this fluorinated propene.

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion and key fragment ions, along with their relative abundances, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Ion Fragment
268.5[C₂H₂]⁺
2712.1[C₂H₃]⁺
315.3[CF]⁺
386.4[C₃H₂]⁺
3923.4[C₃H₃]⁺
4510.6[C₂H₂F]⁺
505.3[C₂F₂]⁺
518.5[CHF₂]⁺
69100.0[CF₃]⁺
7514.9[C₂HF₂]⁺
7621.3[C₃H₂F₂]⁺
7734.0[C₃H₃F₂]⁺
9512.8[M-H]⁺
96 42.6 [C₃H₃F₃]⁺• (Molecular Ion)

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is driven by the stability of the resulting carbocations and radical species. The most prominent fragmentation involves the cleavage of the C-C bond to yield the highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is the base peak in the spectrum. The molecular ion ([C₃H₃F₃]⁺•) is observed at m/z 96 with a significant relative abundance.

Fragmentation_Pathway M [CH₂=CH-CF₃]⁺• m/z = 96 F1 [CF₃]⁺ m/z = 69 M->F1 - •CH₂CH F2 [C₃H₃F₂]⁺ m/z = 77 M->F2 - F• F4 [M-H]⁺ m/z = 95 M->F4 - H• F3 [C₃H₂F₂]⁺• m/z = 76 F2->F3 - H• F5 [C₃H₃]⁺ m/z = 39 F2->F5 - CF₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. While the exact experimental conditions from the reference spectra are not publicly detailed, a standard protocol for the analysis of a volatile fluorinated hydrocarbon like this compound would involve the following steps:

1. Sample Introduction:

  • A gaseous or volatile liquid sample of this compound is introduced into the GC inlet. Given its volatility, a gas-tight syringe or a gas sampling valve is appropriate.

2. Gas Chromatography:

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used for the separation of volatile organic compounds.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: A suitable temperature program would start at a low temperature (e.g., 40 °C) to ensure good separation of very volatile components, followed by a ramp to a higher temperature (e.g., 250 °C) to elute any less volatile impurities.

  • Injector Temperature: The injector temperature is typically set to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for this type of analysis.

  • Ionization Energy: A standard ionization energy of 70 eV is used to induce fragmentation and produce a reproducible mass spectrum that can be compared with library spectra.

  • Mass Analyzer: A quadrupole mass analyzer is commonly employed to separate the ions based on their mass-to-charge ratio.

  • Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and all significant fragment ions (e.g., m/z 20-150).

  • Ion Source Temperature: The ion source temperature is maintained at a consistent temperature (e.g., 230 °C) to ensure reproducible fragmentation patterns.

  • Transfer Line Temperature: The transfer line connecting the GC to the MS is heated (e.g., 280 °C) to prevent condensation of the analyte.

4. Data Acquisition and Analysis:

  • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • The resulting spectrum is then compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.[3]

References

An In-depth Technical Guide to the Industrial Synthesis of 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropene, also known as HFO-1243zf, is a hydrofluoroolefin with growing importance across various industrial sectors. Its utility as a monomer in the production of fluorosilicones, its application in the synthesis of trifluoropropene epoxide and 3,3,3-trifluoropropylbenzene, and its potential as a refrigerant with a low global warming potential (GWP) underscore the need for efficient and scalable manufacturing processes. This technical guide provides a comprehensive overview of the primary industrial synthesis routes for this compound, detailing the key precursors, experimental protocols, and quantitative data to support research and development in this field.

Core Industrial Synthesis Routes

The industrial production of this compound is primarily achieved through several key chemical pathways. These routes are distinguished by their choice of precursors and catalytic systems. The most prominent methods include:

This guide will delve into the specifics of each of these routes, providing detailed experimental conditions and performance data.

Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

This is one of the most extensively studied and commercially viable routes for the production of this compound's isomer, 1,3,3,3-tetrafluoropropene (HFO-1234ze), which can be a precursor or a related compound of interest. The dehydrofluorination of HFC-245fa is typically a vapor-phase catalytic process.

Experimental Protocols

General Procedure for Vapor-Phase Catalytic Dehydrofluorination:

A fixed-bed reactor, constructed from materials resistant to hydrogen fluoride (e.g., Inconel, Hastelloy), is charged with the desired catalyst. The catalyst is often pre-treated, for example, by drying and/or pre-fluorination with a stream of nitrogen and then hydrogen fluoride at elevated temperatures. The HFC-245fa is then vaporized and fed into the reactor at a controlled flow rate. The reaction temperature and pressure are maintained at specific levels to optimize conversion and selectivity. The reactor effluent, containing the desired tetrafluoropropene, unreacted HFC-245fa, and hydrogen fluoride (HF), is then passed through a purification train, which may include scrubbers (e.g., aqueous KOH) to remove acidic gases and distillation columns to separate the product from byproducts and unreacted starting material.

Catalyst Preparation and Activation (Example with Cr₂O₃):

An Inconel tube reactor (e.g., ½ inch OD) is filled with a specific volume (e.g., 10 cc) of Cr₂O₃ catalyst. The catalyst, often in extrudate form, is crushed and sieved to a desired mesh size (e.g., 12/20 mesh). The reactor is then heated to approximately 300°C and purged with nitrogen for several hours. Following the purge, a flow of hydrogen fluoride is introduced to activate the catalyst, a process that can take several hours at an elevated temperature (e.g., 325°C).[1]

Quantitative Data
PrecursorCatalystTemperature (°C)GHSV (h⁻¹)HFC-245fa Conversion (%)HFO-1234ze Selectivity (%)Reference
HFC-245faMgF₂34084019.2~99.8[2]
HFC-245fa1.0% V₂O₅/MgF₂34084067.7~99.8[2]
HFC-245fa3.1% V₂O₅/MgF₂34084095.2~99.8[2]
HFC-245fa15 wt% V₂O₅/γ-Al₂O₃350-~95~81 (E-isomer)[3]
HFC-245faFluorinated Al₂O₃300-325---[1]
HFC-245faCr₂O₃300-325---[1]

GHSV: Gas Hourly Space Velocity

Reaction Pathway Diagram

Dehydrofluorination_of_HFC245fa HFC245fa 1,1,1,3,3-Pentafluoropropane (HFC-245fa) CF₃CH₂CHF₂ HFO1234ze 1,3,3,3-Tetrafluoropropene (HFO-1234ze) CF₃CH=CHF HFC245fa->HFO1234ze Catalyst (e.g., V₂O₅/MgF₂, Cr₂O₃) Heat HF Hydrogen Fluoride HF HFC245fa->HF

Caption: Dehydrofluorination of HFC-245fa to HFO-1234ze.

Fluorination and Dehalogenation of Chlorinated Propanes/Propenes

This synthetic approach utilizes readily available chlorinated precursors, which undergo a series of fluorination and dehalogenation steps to yield this compound. A common starting material is 1,1,3,3-tetrachloropropane.[4]

Experimental Protocols

General Procedure:

The process involves reacting a chlorinated precursor such as 1,1,1,3-tetrachloropropane, 1,1,3-trichloropropene-1, or 3,3,3-trichloropropene-1 with anhydrous hydrogen fluoride (HF).[5] The reaction is typically carried out in a pressure vessel (e.g., Hastelloy C) under autogenous pressure at elevated temperatures. A catalyst, often an organic amine or its salt, is used to facilitate the reaction.[5]

Example Protocol:

A pressure vessel is charged with the chlorinated precursor (e.g., 1,1,1,3-tetrachloropropane) and the amine catalyst (e.g., triethylamine). The vessel is sealed, cooled, and then charged with anhydrous HF. The mixture is heated to the desired reaction temperature for a specified duration. After the reaction, the vessel is cooled, and the gaseous products, including this compound, are collected. The product can be purified by passing it through a series of traps and distillation columns.

Quantitative Data
Precursor(s)CatalystTemperature (°C)PressureYieldReference
1,1,1,3-Tetrachloropropane, HFTriethylamine140-250Autogenous-[5]
1,1,3-Trichloropropene-1, HFPyridine140-250Autogenous-[5]
3,3,3-Trichloropropene-1, HFQuinoline140-250Autogenous-[5]

Reaction Pathway Diagram

Chlorinated_Propane_Route cluster_precursors Precursors TCP 1,1,1,3-Tetrachloropropane HFO1243zf This compound (HFO-1243zf) TCP->HFO1243zf Amine Catalyst Heat, Pressure TCP1 1,1,3-Trichloropropene-1 TCP1->HFO1243zf Amine Catalyst Heat, Pressure TCP2 3,3,3-Trichloropropene-1 TCP2->HFO1243zf Amine Catalyst Heat, Pressure HF Hydrogen Fluoride (HF) HF->HFO1243zf

Caption: Synthesis from chlorinated propanes/propenes.

Two-Step Synthesis from 1,1,1,3-Tetrachloropropane (HCC-250fb)

This process involves the liquid-phase fluorination of 1,1,1,3-tetrachloropropane (also denoted as 250fb) to 1-chloro-3,3,3-trifluoropropane (253fb), followed by a vapor-phase dehydrohalogenation to produce this compound (1243zf).[6]

Experimental Protocols

Step (a): Fluorination of CCl₃CH₂CH₂Cl (250fb)

This step is conducted in the liquid phase in a first reactor using HF as the fluorinating agent. The reaction product containing CF₃CH₂CH₂Cl (253fb) is then subjected to purification before proceeding to the next step.[6]

Step (b): Dehydrohalogenation of CF₃CH₂CH₂Cl (253fb)

The purified 253fb is then dehydrohalogenated in the vapor phase in a second reactor in the presence of a catalyst to produce 1243zf.[6]

Quantitative Data
StepReactantProductTemperature (°C)Pressure (kPa)CatalystReference
(a) FluorinationCCl₃CH₂CH₂Cl (250fb), HFCF₃CH₂CH₂Cl (253fb)20 - 100100 - 1000-[6]
(b) DehydrohalogenationCF₃CH₂CH₂Cl (253fb)CF₃CH=CH₂ (1243zf)250 - 350-Activated Carbon[6]

Experimental Workflow Diagram

Two_Step_Synthesis Start CCl₃CH₂CH₂Cl (250fb) + HF Reactor1 Step (a): Liquid-Phase Fluorination (20-100°C, 100-1000 kPa) Start->Reactor1 Purification Purification Step(s) Reactor1->Purification Intermediate CF₃CH₂CH₂Cl (253fb) Purification->Intermediate Reactor2 Step (b): Vapor-Phase Dehydrohalogenation (250-350°C, Catalyst) Intermediate->Reactor2 Product This compound (1243zf) Reactor2->Product

Caption: Two-step synthesis from HCC-250fb.

Synthesis from Ethylene and Carbon Tetrachloride

This industrial route begins with the reaction of carbon tetrachloride and ethylene to produce 1,1,1,3-tetrachloropropane. This intermediate is then further processed to yield this compound.

Experimental Protocols

Step 1: Synthesis of 1,1,1,3-Tetrachloropropane

Carbon tetrachloride is reacted with ethylene in the presence of a metallic catalyst and an organic ligand to produce 1,1,1,3-tetrachloropropane.[7]

Subsequent Steps:

The resulting 1,1,1,3-tetrachloropropane can then be dehydrohalogenated to form a mixture of trichloropropenes, which are subsequently fluorinated to produce the desired fluorinated propenes.[7] The fluorination and dehalogenation steps would follow similar principles as outlined in the "Fluorination and Dehalogenation of Chlorinated Propanes/Propenes" section.

Reaction Pathway Diagram

Ethylene_CCl4_Route Ethylene Ethylene TCP 1,1,1,3-Tetrachloropropane Ethylene->TCP Metallic Catalyst Organic Ligand CCl4 Carbon Tetrachloride CCl4->TCP Trichloropropenes Trichloropropenes TCP->Trichloropropenes Dehydrohalogenation HFO1243zf This compound Trichloropropenes->HFO1243zf Fluorination

Caption: Synthesis route from ethylene and carbon tetrachloride.

Co-feeding of a Difluorocarbene Precursor and Vinyl Fluoride

This method offers an isomer-specific process for the preparation of this compound. It involves the reaction of a difluorocarbene, generated in situ from a precursor, with vinyl fluoride.[8]

Experimental Protocols

A difluorocarbene precursor and vinyl fluoride monomer are co-fed into a reactor. The reactor is maintained at a temperature sufficient to decompose the precursor into difluorocarbene, but generally below 800°C to prevent significant carbon buildup. The residence time in the reactor is critical for the isomer-specific formation of this compound and is typically kept within the range of one to ten seconds.[8]

Quantitative Data
PrecursorsStoichiometric Ratio (Vinyl Fluoride : Precursor)Temperature (°C)Residence Time (s)Reference
Difluorocarbene precursor, Vinyl fluoride0.2 to 5.0> Degradation temp of precursor, < 8001 - 10[8]

Reaction Pathway Diagram

Difluorocarbene_Route Precursor Difluorocarbene Precursor Difluorocarbene Difluorocarbene :CF₂ Precursor->Difluorocarbene Heat HFO1243zf This compound Difluorocarbene->HFO1243zf VinylFluoride Vinyl Fluoride CH₂=CHF VinylFluoride->HFO1243zf Reaction

Caption: Synthesis via difluorocarbene and vinyl fluoride.

Conclusion

The industrial synthesis of this compound can be achieved through various routes, each with its own set of precursors, catalysts, and operating conditions. The choice of a particular method depends on factors such as the availability and cost of raw materials, catalyst performance and lifespan, and the desired purity of the final product. The dehydrofluorination of HFC-245fa and the fluorination of chlorinated propanes are currently among the most prominent industrial methods. This guide provides foundational knowledge for researchers and professionals to understand and further innovate in the production of this important fluorochemical.

References

An In-depth Technical Guide on the Thermal Decomposition Pathways of 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 3,3,3-Trifluoropropene (also known as HFC-1243zf). Due to limited direct experimental studies on this specific compound, this guide synthesizes information from analogous fluorinated propene molecules and theoretical chemical principles to postulate the primary decomposition routes, products, and kinetics. This document is intended to serve as a foundational resource for professionals working with this compound at elevated temperatures.

Introduction

This compound is a hydrofluoroolefin (HFO) with growing interest in various applications due to its lower global warming potential compared to traditional hydrofluorocarbons (HFCs). Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and for predicting its behavior in high-temperature applications or accidental fire scenarios. Thermal decomposition can lead to the formation of toxic and corrosive byproducts, such as hydrogen fluoride (B91410) (HF).

Postulated Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a series of complex radical chain reactions. The initiation, propagation, and termination steps are influenced by temperature, pressure, and the presence of other chemical species. The primary bond dissociations are anticipated to be the C-C and C-H bonds, as the C-F bond is significantly stronger.

Initiation:

The initial step in the thermal decomposition is the breaking of the weakest bond in the molecule. The C-C single bond is likely to be the most susceptible to homolytic cleavage, leading to the formation of a trifluoromethyl radical (•CF₃) and a vinyl radical (•CH=CH₂).

Propagation:

The highly reactive radicals formed during initiation can then participate in a series of propagation reactions, leading to the formation of various stable and radical species. These can include hydrogen abstraction, addition to other propene molecules, and further fragmentation.

Termination:

The reaction chains are terminated by the combination of two radical species.

Based on studies of similar molecules like 2-bromo-3,3,3-trifluoropropene, key decomposition products are likely to include trifluoropropyne (CF₃C≡CH) and various smaller fluorinated and non-fluorinated hydrocarbons.[1] In the presence of oxygen (combustion), carbon oxides (CO, CO₂) and hydrogen fluoride (HF) are expected major products.

The following diagram illustrates the postulated primary decomposition pathways.

G cluster_initiation Initiation cluster_propagation Propagation & Product Formation cluster_termination Termination This compound This compound Trifluoromethyl Radical Trifluoromethyl Radical This compound->Trifluoromethyl Radical C-C Homolysis Vinyl Radical Vinyl Radical This compound->Vinyl Radical C-C Homolysis Hydrogen Radical Hydrogen Radical This compound->Hydrogen Radical H Abstraction by Radicals Trifluoropropyne Trifluoropropyne Trifluoromethyl Radical->Trifluoropropyne H Abstraction Methane Methane Trifluoromethyl Radical->Methane + H• Fluorine Radical Fluorine Radical Trifluoromethyl Radical->Fluorine Radical Decomposition Stable Products Stable Products Trifluoromethyl Radical->Stable Products Radical Combination Smaller Hydrocarbons Smaller Hydrocarbons Vinyl Radical->Smaller Hydrocarbons Further Reactions Vinyl Radical->Stable Products Radical Combination Hydrogen Radical->Stable Products Radical Combination Hydrogen Fluoride Hydrogen Fluoride Fluorine Radical->Hydrogen Fluoride + H•

Caption: Postulated thermal decomposition pathways of this compound.

Quantitative Data Summary

ParameterEstimated Value/ProductsNotes
Decomposition Temperature No specific data available; likely stable at normal handling and storage conditions.[2]Decomposition is expected at elevated temperatures, such as those encountered in pyrolysis or combustion.
Primary Decomposition Products Trifluoromethyl radical (•CF₃), Vinyl radical (•CH=CH₂), Trifluoropropyne (CF₃C≡CH)Based on analogies with similar fluorinated propenes.[1]
Combustion Products Hydrogen Fluoride (HF), Carbon Monoxide (CO), Carbon Dioxide (CO₂)Mentioned as hazardous decomposition products in safety data sheets in case of fire.[2][3]
Activation Energy (Ea) Not experimentally determined.Computational studies on similar fluorinated molecules suggest C-C bond homolysis energies are in the range of 75-90 kcal/mol, which would be a major factor in the overall Ea.[4]
Reaction Kinetics Expected to follow complex radical chain kinetics.The overall reaction order and rate constants are undetermined.

Experimental Protocols for Studying Thermal Decomposition

To rigorously determine the thermal decomposition pathways and kinetics of this compound, a series of experiments would be required. The following outlines a general experimental workflow.

Experimental Workflow:

G Sample Preparation Sample Preparation Pyrolysis Reactor Pyrolysis Reactor Sample Preparation->Pyrolysis Reactor Introduce Sample Product Collection Product Collection Pyrolysis Reactor->Product Collection Decomposition Products GC-MS Analysis GC-MS Analysis Product Collection->GC-MS Analysis Separation & Identification FTIR Analysis FTIR Analysis Product Collection->FTIR Analysis Functional Group Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation FTIR Analysis->Data Interpretation Kinetic Modeling Kinetic Modeling Data Interpretation->Kinetic Modeling Develop Rate Laws

Caption: General experimental workflow for studying thermal decomposition.

Detailed Methodologies:

  • Pyrolysis Experiments:

    • Apparatus: A tubular flow reactor made of an inert material (e.g., quartz or nickel alloy) housed in a programmable furnace.

    • Procedure: A carrier gas (e.g., nitrogen or argon) is passed through the reactor at a controlled flow rate. A known concentration of this compound is introduced into the carrier gas stream. The furnace is heated to the desired decomposition temperature (e.g., in a range of 400-800°C). The residence time of the gas mixture in the heated zone is controlled by the flow rate and reactor dimensions.

  • Product Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The effluent from the reactor is passed through a cold trap to collect condensable products. The collected sample is then injected into a GC-MS system to separate and identify the individual decomposition products based on their retention times and mass spectra.

    • Fourier-Transform Infrared Spectroscopy (FTIR): The gaseous effluent can be analyzed in real-time using a gas-phase FTIR spectrometer to identify and quantify species with characteristic infrared absorptions, such as HF, CO, and CO₂.

  • Kinetic Analysis:

    • By varying the reaction temperature and residence time and quantifying the disappearance of the reactant and the formation of products, the reaction rate constants can be determined.

    • The Arrhenius parameters (activation energy and pre-exponential factor) can be calculated by plotting the natural logarithm of the rate constant versus the inverse of the temperature.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, by drawing parallels with structurally similar fluorinated compounds and applying fundamental principles of chemical kinetics, a probable set of decomposition pathways and products can be proposed. The primary decomposition route is likely initiated by C-C bond homolysis, leading to the formation of radical species that propagate a chain reaction. Key products are expected to include trifluoropropyne, and under combustion conditions, hydrogen fluoride and carbon oxides. Further experimental investigation using the protocols outlined in this guide is necessary to fully elucidate the detailed mechanism and kinetics of its thermal decomposition. This knowledge is paramount for ensuring the safe and effective use of this compound in all its applications.

References

An In-Depth Technical Guide to the Reactivity of the Carbon-Carbon Double Bond in 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-carbon double bond in 3,3,3-trifluoropropene exhibits unique reactivity patterns, largely influenced by the potent electron-withdrawing trifluoromethyl (–CF₃) group. This guide provides a comprehensive analysis of the electrophilic, nucleophilic, cycloaddition, and polymerization reactions of this versatile fluorinated building block. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic chemistry and drug development.

Introduction

This compound (TFP) is a valuable C3 building block in organofluorine chemistry. The presence of the –CF₃ group significantly modulates the electronic properties of the adjacent double bond, leading to reactivity that often contrasts with that of its non-fluorinated counterpart, propene. Understanding and harnessing this distinct reactivity is crucial for the strategic incorporation of the trifluoromethyl group into complex molecules, a common strategy in the design of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and lipophilicity.

This technical guide delves into the core aspects of the C=C bond reactivity in this compound, providing researchers with the detailed information necessary to effectively utilize this reagent in their synthetic endeavors.

Electrophilic Addition Reactions

The strong inductive effect of the –CF₃ group deactivates the double bond towards electrophilic attack. This deactivation makes electrophilic additions to this compound more challenging compared to simple alkenes. Furthermore, the regioselectivity of these additions is profoundly influenced by the electronic destabilization of a carbocation adjacent to the –CF₃ group.

Hydrohalogenation: Anti-Markovnikov Regioselectivity

A key feature of the electrophilic addition of hydrogen halides to this compound is the predominant formation of the anti-Markovnikov product. For instance, the reaction with hydrogen bromide (HBr) yields 1-bromo-3,3,3-trifluoropropane as the major product.

This regiochemical outcome is attributed to the relative stabilities of the two possible carbocation intermediates. The secondary carbocation at the C-2 position is significantly destabilized by the adjacent electron-withdrawing –CF₃ group. Consequently, the reaction proceeds via the more stable primary carbocation at the C-1 position.

Electrophilic_Addition_Mechanism TFP H₂C=CH-CF₃ Carbocation1 Primary Carbocation (more stable)H₃C-CH⁺-CF₃ TFP->Carbocation1 + H⁺ (Anti-Markovnikov path) Carbocation2 Secondary Carbocation (less stable)H₂C⁺-CH₂-CF₃ TFP->Carbocation2 + H⁺ (Markovnikov path) HBr H-Br Product_anti Anti-Markovnikov ProductBr-CH₂-CH₂-CF₃ Carbocation1->Product_anti + Br⁻ Product_mark Markovnikov Product (minor)H₃C-CH(Br)-CF₃ Carbocation2->Product_mark + Br⁻ Br_ion Br⁻ Michael_Addition_Workflow start Start | this compound Derivative (Michael Acceptor) reaction Reaction Base catalyst (optional), Solvent, Temperature start->reaction nucleophile Nucleophile (e.g., R-SH, R₂NH) nucleophile->reaction intermediate Enolate Intermediate reaction->intermediate workup Work-up Proton source (e.g., H₂O, mild acid) intermediate->workup product Product | Conjugate Addition Product workup->product Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product TFP This compound (Dipolarophile) Heterocycle Trifluoromethylated 5-Membered Heterocycle TFP->Heterocycle [3+2] Cycloaddition Dipole 1,3-Dipole (e.g., Diazomethane, Nitrile Oxide) Dipole->Heterocycle

The Trifluoromethyl Group's Electronic Influence on Alkene Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, primarily due to its profound electronic effects which significantly alter the physicochemical properties of parent molecules. When appended to an alkene moiety, the CF₃ group's potent electron-withdrawing nature fundamentally transforms the reactivity of the carbon-carbon double bond. This technical guide provides an in-depth analysis of these electronic effects, detailing the impact on various reaction classes including electrophilic, nucleophilic, radical, and cycloaddition reactions. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols for key transformations, and mechanistic visualizations to aid in the rational design and synthesis of novel trifluoromethylated compounds.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, leading to a strong inductive effect (-I). This effect polarizes the C-CF₃ bond, drawing electron density away from the rest of the molecule.

Unlike groups like methoxy (B1213986) (-OCH₃), the CF₃ group does not possess lone pairs that can participate in resonance donation (+R). While hyperconjugation can be considered, the dominant effect is overwhelmingly inductive withdrawal. This strong -I effect is quantitatively captured by Hammett and Taft parameters, which are used to predict how substituents will influence reaction rates and equilibria.

Quantitative Electronic Parameters

The electronic influence of the CF₃ group can be quantified using linear free-energy relationship parameters such as Hammett (σ) and Taft (σ*) constants.

ParameterValueInterpretation
Hammett σm +0.43[2]Strong electron-withdrawing effect at the meta position.
Hammett σp +0.54[2]Very strong electron-withdrawing effect at the para position.
Taft σ *+2.6 - +3.3Indicates a very strong inductive electron-withdrawing effect in aliphatic systems.[3]

These high positive values confirm the CF₃ group's capacity to destabilize developing positive charges (e.g., in electrophilic aromatic substitution) and stabilize developing negative charges.

Spectroscopic Evidence: ¹³C NMR

The electron-withdrawing nature of the CF₃ group leads to significant deshielding of the adjacent alkene carbons, resulting in a downfield shift in their ¹³C NMR spectra compared to non-fluorinated analogues. The carbon of the CF₃ group itself typically appears as a quartet due to coupling with the three fluorine atoms.

CompoundCα Chemical Shift (ppm)Cβ Chemical Shift (ppm)
Styrene~136.7~113.2
β-(Trifluoromethyl)styrene~119.6 (q, J = 33.1 Hz)[4]~141.8
α-(Trifluoromethyl)styrene~123.4 (q, J = 269 Hz)[4]~150.4 (q, J = 5.4 Hz)

Note: The carbon atom directly attached to the CF₃ group is denoted as Cα.

Impact on Alkene Reactivity

The potent electron-withdrawing effect of the CF₃ group renders the alkene moiety electron-deficient. This "pull" of electron density from the π-system is the primary determinant of its altered reactivity profile.

Electrophilic Addition

The electron-deficient nature of trifluoromethylated alkenes leads to a significant deactivation towards electrophilic attack. The rate-determining step in electrophilic addition is the attack of the π-bond on an electrophile to form a carbocation intermediate. The CF₃ group strongly destabilizes any adjacent positive charge, thereby increasing the activation energy of this step and slowing the reaction rate considerably.[5]

// Nodes Start [label="CF₃-Alkene + E⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State", shape=plaintext, fontcolor="#202124"]; Intermediate [label="Carbocation Intermediate\n(Destabilized by CF₃)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; TS2 [label="Transition State", shape=plaintext, fontcolor="#202124"]; Product [label="Addition Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Deactivated [label="Deactivated Pathway\n(High Energy)", shape=plaintext, fontcolor="#EA4335"];

// Edges Start -> TS1 [label="Slow", color="#EA4335", fontcolor="#EA4335"]; TS1 -> Intermediate [color="#EA4335"]; Intermediate -> TS2 [label="+ Nu⁻", color="#34A853", fontcolor="#34A853"]; TS2 -> Product [color="#34A853"];

// Positioning Annotation {rank=same; Start; Deactivated} Deactivated -> TS1 [style=invis]; } dot Caption: Destabilization of the carbocation intermediate by the CF₃ group.

In reactions with hydrogen halides (e.g., HBr), the protonation step is severely hindered. When addition does occur, it often follows an anti-Markovnikov pattern, as the carbocation forms on the carbon further away from the destabilizing CF₃ group.[5]

Nucleophilic Addition

Conversely, the electron-deficient character of the double bond makes trifluoromethylated alkenes excellent substrates for nucleophilic attack, particularly in conjugate (Michael) additions. The CF₃ group stabilizes the resulting carbanionic intermediate, making the alkene a potent electrophile.

// Nodes Start [label="CF₃-Alkene + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State", shape=plaintext, fontcolor="#202124"]; Intermediate [label="Carbanion Intermediate\n(Stabilized by CF₃)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; TS2 [label="Transition State", shape=plaintext, fontcolor="#202124"]; Product [label="Addition Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Pathway\n(Low Energy)", shape=plaintext, fontcolor="#34A853"];

// Edges Start -> TS1 [label="Fast", color="#34A853", fontcolor="#34A853"]; TS1 -> Intermediate [color="#34A853"]; Intermediate -> TS2 [label="+ E⁺", color="#4285F4", fontcolor="#4285F4"]; TS2 -> Product [color="#4285F4"];

// Positioning Annotation {rank=same; Start; Activated} Activated -> TS1 [style=invis]; } dot Caption: Stabilization of the carbanion intermediate by the CF₃ group.

This reactivity is widely exploited in synthesis. For example, silyl (B83357) enol ethers readily add to α-trifluoromethylstyrenes in the presence of a catalytic amount of base to form carbonyl-substituted gem-difluoroalkenes after elimination of fluoride.[3]

Radical Addition

Trifluoromethylated alkenes are highly reactive towards radical addition. The trifluoromethyl radical (•CF₃) itself is electrophilic and readily adds to electron-rich alkenes. However, the addition of nucleophilic carbon-centered radicals to the electron-poor double bond of trifluoromethylated alkenes is also a very common and synthetically useful transformation. The rate constants for the addition of the •CF₃ radical to various alkenes are generally very high.

The regioselectivity of radical addition is governed by the formation of the most stable radical intermediate. For instance, addition of a radical (R•) to β-(trifluoromethyl)styrene will preferentially occur at the β-carbon to generate a resonance-stabilized benzylic radical.

Table of Rate Constants for •CF₃ Radical Addition to Alkenes

AlkeneRate Constant (kadd) at 22 °C [M⁻¹s⁻¹]
Styrene1.1 x 10⁸[6]
α-Methylstyrene7.6 x 10⁷[6]
Methyl acrylate (B77674)1.4 x 10⁶[6]
Acrylonitrile4.3 x 10⁵[6]
Vinyl acetate (B1210297)2.1 x 10⁵[6]

Data from competitive kinetic experiments using a TEMPO-based radical clock.[6]

Cycloaddition Reactions

The electron-deficient nature of trifluoromethylated alkenes makes them excellent dienophiles in Diels-Alder [4+2] cycloaddition reactions.[7][8] They react readily with electron-rich dienes to form cyclohexene (B86901) derivatives. The presence of the CF₃ group enhances the rate of the reaction compared to unactivated alkenes by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Key Experimental Protocols

The following protocols are representative examples of common transformations involving trifluoromethylated alkenes.

Protocol 1: Visible-Light-Induced Radical Trifluoromethylation of an Alkene

This protocol describes the direct C-H trifluoromethylation of a disubstituted alkene using a photoredox catalyst, adapted from the work of Akita and co-workers.[4]

// Edges charge_tube -> add_solvent; add_solvent -> degas; degas -> irradiate; irradiate -> quench; quench -> extract; extract -> dry; dry -> purify; } dot Caption: General workflow for photoredox-catalyzed trifluoromethylation.

Materials:

  • 1,1-Diphenylethene (0.25 mmol, 1.0 equiv.)

  • Umemoto's reagent (5-(trifluoromethyl)dibenzo[b,d]thiophenium tetrafluoroborate) (0.3 mmol, 1.2 equiv.)

  • --INVALID-LINK--₂ (4.3 mg, 0.005 mmol, 2 mol%)

  • Anhydrous DMSO (2.5 mL)

  • 20 mL Schlenk tube, magnetic stir bar, blue LEDs (λ = 425 nm)

Procedure:

  • To a 20 mL Schlenk tube under a nitrogen atmosphere, add 1,1-diphenylethene, Umemoto's reagent, and --INVALID-LINK--₂.

  • Add anhydrous DMSO via syringe.

  • Stir the mixture and place it in proximity to blue LED lamps (2-3 cm distance).

  • Irradiate the reaction mixture at room temperature with stirring for the specified time (e.g., 24 hours), monitoring by TLC or GC-MS.

  • Upon completion, add an aqueous solution of Na₂S₂O₃ and extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the desired trifluoromethylated alkene.

Protocol 2: Nucleophilic Conjugate Addition to a Trifluoromethylated Enone

This protocol describes the nucleophilic addition of a thiol to a trifluoromethylated chalcone, a type of α,β-unsaturated ketone.

Materials:

  • (E)-4-Phenyl-1,1,1-trifluoro-3-buten-2-one (1.0 mmol, 1.0 equiv.)

  • Thiophenol (1.1 mmol, 1.1 equiv.)

  • Triethylamine (B128534) (0.1 mmol, 0.1 equiv.)

  • Dichloromethane (DCM), 10 mL

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Dissolve the trifluoromethylated enone in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add thiophenol to the solution.

  • Add triethylamine dropwise to the stirring solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the β-thio-α-(trifluoromethyl)ketone product.

Protocol 3: Diels-Alder Reaction with a Trifluoromethylated Dienophile

This protocol outlines a typical [4+2] cycloaddition between an α-trifluoromethyl acrylate and a diene.

Materials:

  • Ethyl 2-(trifluoromethyl)acrylate (1.0 mmol, 1.0 equiv.)

  • Cyclopentadiene (B3395910) (freshly cracked, 2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Sealed tube or pressure vessel

Procedure:

  • In a sealed tube, dissolve ethyl 2-(trifluoromethyl)acrylate in toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly cracked cyclopentadiene to the solution.

  • Seal the tube tightly and allow it to warm to room temperature.

  • Heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, carefully open the tube.

  • Concentrate the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the endo/exo selectivity.

  • Purify the product by column chromatography on silica gel to separate the isomers.

Conclusion

The electronic effects of the trifluoromethyl group on an alkene moiety are potent and predictable. Its strong inductive electron-withdrawal deactivates the double bond towards electrophilic attack while simultaneously activating it for nucleophilic and radical additions. This makes trifluoromethylated alkenes highly valuable and versatile building blocks in organic synthesis. For professionals in drug development, understanding this reactivity is crucial for designing synthetic routes to novel fluorinated pharmacophores, where the CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity. The provided data, protocols, and mechanistic diagrams offer a foundational resource for harnessing the unique chemistry of these important substrates.

References

The Solubility of 3,3,3-Trifluoropropene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3,3-Trifluoropropene (HFO-1243zf), a compound of increasing interest due to its low global warming potential. The document collates available quantitative solubility data, details experimental methodologies for solubility determination, and presents visual diagrams to elucidate key processes and relationships.

Quantitative Solubility Data

The solubility of this compound has been investigated in several classes of organic solvents, primarily ionic liquids and lubricants, driven by its application in refrigeration and specialized chemical processes.

Solubility in Common Organic Solvents

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventQualitative Solubility
Ethanol (B145695)Very Soluble[1]
EtherVery Soluble[1]
Acetone (B3395972)Soluble[1]
Solubility in Ionic Liquids

The solubility of this compound in various ionic liquids (ILs) has been experimentally determined, often in the context of their potential use as absorbents in refrigeration systems. The data is typically presented as mole fraction solubility at different temperatures and pressures. Below is a summary of representative data.

Table 2: Solubility of this compound in Selected Ionic Liquids (Mole Fraction, x)

Ionic LiquidTemperature (K)Pressure (kPa)Mole Fraction (x)Reference
[hmim][PF6]283.15Data not availableData not available(Hypothetical)
293.15Data not availableData not available
303.15Data not availableData not available
313.15Data not availableData not available
[omim][PF6]283.15Data not availableData not available(Hypothetical)
293.15Data not availableData not available
303.15Data not availableData not available
313.15Data not availableData not available

Note: Specific quantitative data from primary literature is required to populate this table. The provided structure is a template.

Solubility in Lubricants

The miscibility of refrigerants with lubricant oils is critical for the longevity and efficiency of refrigeration systems. The solubility of this compound has been studied in various lubricants, including mineral oils and polyol ester (POE) oils.

Table 3: Solubility of this compound in Selected Lubricants

LubricantTemperature (K)Pressure (kPa)Mass Fraction (%)Reference
Mineral Oil (3GS)283.15Data not availableData not available(Hypothetical)
293.15Data not availableData not available
303.15Data not availableData not available
Mineral Oil (4GS)283.15Data not availableData not available(Hypothetical)
293.15Data not availableData not available
303.15Data not availableData not available
POE Lubricant (RL68H)283.15Data not availableData not available(Hypothetical)
293.15Data not availableData not available
303.15Data not availableData not available

Note: Specific quantitative data from primary literature is required to populate this table. The provided structure is a template.

Experimental Protocols

The primary method cited for determining the solubility of gaseous this compound in liquids, particularly ionic liquids and lubricants, is the isochoric saturation method .

Isochoric Saturation Method

This method involves introducing a known amount of the gaseous solute (this compound) into a sealed vessel of known volume containing a degassed solvent. The system is then allowed to reach thermodynamic equilibrium at a constant temperature, and the pressure is precisely measured.

Key Experimental Steps:

  • Preparation: A precisely known mass of the degassed organic solvent is charged into a thermostated equilibrium cell of a known volume. The solvent is degassed to remove any dissolved air that could interfere with the measurements.

  • Gas Injection: A known amount of this compound gas is injected into the equilibrium cell from a gas reservoir of known volume, temperature, and pressure.

  • Equilibration: The mixture within the cell is agitated, typically using a magnetic stirrer, to facilitate the dissolution of the gas into the liquid phase and accelerate the attainment of vapor-liquid equilibrium. The temperature of the cell is maintained at a constant, desired value using a thermostatic bath.

  • Pressure Measurement: The pressure inside the equilibrium cell is continuously monitored until it reaches a stable value, indicating that equilibrium has been established.

  • Data Analysis: The amount of this compound dissolved in the liquid phase is calculated by performing a mass balance. The total amount of gas injected is known. The amount of gas remaining in the vapor phase is calculated using a suitable equation of state (e.g., Peng-Robinson) based on the measured equilibrium pressure, temperature, and the known volume of the vapor space. The difference between the total injected gas and the gas in the vapor phase gives the amount of gas dissolved in the solvent. The solubility is then typically expressed as a mole fraction.

Visualizations

Experimental Workflow: Isochoric Saturation Method

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Degas Solvent prep2 Charge Solvent to Cell prep1->prep2 exp1 Inject Known Amount of This compound prep2->exp1 exp2 Agitate and Thermostat to Reach Equilibrium exp1->exp2 exp3 Measure Equilibrium Pressure and Temperature exp2->exp3 an1 Calculate Moles of Gas in Vapor Phase (EoS) exp3->an1 an2 Mass Balance: Total Gas - Vapor Phase Gas = Dissolved Gas an1->an2 an3 Calculate Mole Fraction Solubility an2->an3

Caption: Workflow for the isochoric saturation method.

Factors Influencing Solubility

logical_relationship cluster_factors Influencing Factors Temperature Temperature Solubility Solubility of This compound Temperature->Solubility Pressure Pressure Pressure->Solubility Solvent Solvent Properties (Polarity, Viscosity, etc.) Interactions Intermolecular Forces (Solute-Solvent) Solvent->Interactions Interactions->Solubility

Caption: Key factors affecting solubility.

Conclusion

This technical guide summarizes the current understanding of the solubility of this compound in organic solvents. While qualitative data suggests high solubility in common solvents like ethanol and ether, there is a notable lack of publicly available quantitative data for these systems. In contrast, the solubility in specialized solvents such as ionic liquids and lubricants has been investigated more thoroughly, with the isochoric saturation method being a key experimental technique. The provided diagrams offer a clear visualization of the experimental workflow for this method and the fundamental factors governing solubility. Further research is warranted to quantify the solubility of this compound in a broader range of common organic solvents to support its expanding applications.

References

Methodological & Application

Application Notes and Protocols for Nickel-Catalyzed Dicarbofunctionalization of 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nickel-catalyzed dicarbofunctionalization of 3,3,3-trifluoropropene (TFP), a readily available industrial chemical. This emerging methodology offers a powerful and efficient route to synthesize complex chiral trifluoromethylated compounds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on recent advancements in the field, demonstrating both non-enantioselective and highly enantioselective transformations.

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug discovery. The dicarbofunctionalization of TFP allows for the simultaneous formation of two new carbon-carbon bonds across the double bond, rapidly building molecular complexity. Nickel catalysis has proven particularly effective in these transformations, overcoming challenges such as β-hydride and β-fluoride elimination that can plague other methods.[1][2][3]

This guide details two key nickel-catalyzed protocols:

  • A non-enantioselective alkyl-arylation using arylzinc reagents and tertiary alkyl iodides.

  • A highly enantioselective alkyl-arylation employing a chiral bis(oxazoline) (Biox) ligand.

These methods provide access to a diverse range of trifluoromethyl-containing molecules under mild reaction conditions with good functional group tolerance.[1][4]

Reaction Schematics and Proposed Mechanisms

The dicarbofunctionalization of TFP is a three-component reaction involving the alkene, an alkyl halide, and an arylating reagent. The general transformation is depicted below:

General Reaction Scheme:

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product This compound H2C=CH-CF3 Product R1-CH2-CH(Ar)-CF3 This compound->Product + R1-I + Ar-M Alkyl Iodide R1-I Arylating Reagent Ar-M Ni Catalyst Ni Catalyst Ni Catalyst->Product Ni-catalyzed Ligand Ligand

Caption: General scheme for the Ni-catalyzed dicarbofunctionalization of TFP.

The proposed catalytic cycle for the enantioselective variant is believed to proceed through a Ni(0)/Ni(I)/Ni(III)/Ni(I) pathway. A key aspect of this mechanism is the rapid reductive elimination of the α-CF3 alkylnickel(III) intermediate, which effectively suppresses the undesired β-H and β-F elimination side reactions.[4]

Experimental Protocols

Protocol 1: Non-Enantioselective Alkyl-Arylation of this compound

This protocol describes a nickel-catalyzed dicarbofunctionalization of TFP with tertiary alkyl iodides and arylzinc reagents, employing a [2+1] ligand system.[1][2]

Materials:

  • NiCl₂·6H₂O (5 mol%)

  • 4,4'-dimethoxy-2,2'-bipyridine (4,4'-diMeO-2,2'-bpy) (6 mol%)

  • Dicyclohexylphenylphosphine (PCy₂Ph) or Di-tert-butylmethylphosphine tetrafluoroborate (B81430) (PᵗBu₂Me·HBF₄) (5 mol%)

  • Tertiary alkyl iodide (1.0 equiv)

  • This compound (TFP) solution (1 M in DMA, 2.0 equiv)

  • Arylzinc reagent (prepared in situ or used as a solution)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Argon gas

  • Schlenk tube (25 mL)

Procedure:

  • To a 25 mL Schlenk tube, add NiCl₂·6H₂O (5 mol%), 4,4'-diMeO-2,2'-bpy (6 mol%), and the monodentate phosphine (B1218219) ligand (PCy₂Ph or PᵗBu₂Me·HBF₄, 5 mol%).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Under an argon atmosphere, add the tertiary alkyl iodide (0.4 mmol, 1.0 equiv) and the TFP solution (1 M in DMA, 0.8 mmol, 2.0 equiv).

  • Add the arylzinc reagent.

  • Stir the reaction mixture at the specified temperature and time (refer to the table below for optimized conditions for various substrates).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Workflow for Non-Enantioselective Protocol:

G A Add NiCl2·6H2O, 4,4'-diMeO-2,2'-bpy, and phosphine ligand to Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add tertiary alkyl iodide and TFP solution in DMA B->C D Add arylzinc reagent C->D E Stir at specified temperature and time D->E F Quench reaction and purify by column chromatography E->F

Caption: Workflow for the non-enantioselective alkyl-arylation of TFP.

Protocol 2: Enantioselective Alkyl-Arylation of this compound

This protocol achieves a highly enantioselective dicarbofunctionalization of TFP using a chiral bis(oxazoline) (Biox) ligand.[4]

Materials:

  • NiBr₂·DME (10 mol%)

  • Chiral Ligand L6 (a specific bis(oxazoline) ligand, 10 mol%)

  • Zinc dust (1.5 equiv)

  • Tertiary alkyl iodide (1.5 equiv)

  • Aryl iodide (0.4 mmol, 1.0 equiv)

  • This compound (TFP) solution (1.2 M in DMA, 1.6 equiv)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Argon gas

  • Schlenk tube (25 mL)

  • Glovebox

Procedure:

  • Inside a glovebox, add Zn dust (1.5 equiv), tertiary alkyl iodide (1.5 equiv), aryl iodide (0.4 mmol, 1.0 equiv), chiral ligand L6 (10 mol%), and NiBr₂·DME (10 mol%) to a 25 mL Schlenk tube.

  • Remove the tube from the glovebox, then evacuate and backfill with argon three times.

  • Under an argon atmosphere, add anhydrous DME (3.2 mL) and the TFP solution (1.2 M in DMA, 0.54 mL, 1.6 equiv).

  • Screw cap the Schlenk tube and stir the mixture at 800 rpm for 12 hours at room temperature.

  • After 12 hours, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the chiral product.

Workflow for Enantioselective Protocol:

G A In a glovebox, add Zn dust, tertiary alkyl iodide, aryl iodide, chiral ligand, and NiBr2·DME to Schlenk tube B Remove from glovebox, evacuate and backfill with Argon (3x) A->B C Add anhydrous DME and TFP solution in DMA B->C D Stir at room temperature for 12 hours C->D E Dilute with EtOAc and filter through Celite D->E F Concentrate and purify by column chromatography E->F

Caption: Workflow for the enantioselective alkyl-arylation of TFP.

Data Presentation

The following tables summarize the scope and efficiency of the two protocols with various substrates.

Table 1: Scope of the Non-Enantioselective Alkyl-Arylation of TFP

EntryTertiary Alkyl Iodide (R¹)Aryl Group (Ar)Yield (%)
11-IodoadamantanePhenyl85
21-Iodoadamantane4-Methoxyphenyl82
31-Iodoadamantane4-Fluorophenyl78
41-Iodoadamantane3-Thienyl65
51-Iodo-1-methylcyclohexanePhenyl75
61-Iodo-1-methylcyclopentanePhenyl72

Data are representative examples compiled from the literature.[1]

Table 2: Scope of the Enantioselective Alkyl-Arylation of TFP

EntryTertiary Alkyl Iodide (R¹)Aryl Iodide (Ar)Yield (%)ee (%)
11-IodoadamantanePhenyl iodide9295
21-Iodoadamantane4-Methoxyphenyl iodide8896
31-Iodoadamantane4-Chlorophenyl iodide9094
41-Iodoadamantane2-Naphthyl iodide8593
51-Iodo-1-methylcyclohexanePhenyl iodide8192
61-Iodo-1-ethylcyclohexanePhenyl iodide7891

Data are representative examples compiled from the literature.[4]

Applications and Future Outlook

The nickel-catalyzed dicarbofunctionalization of this compound provides a versatile and efficient platform for the synthesis of valuable trifluoromethylated compounds. The mild reaction conditions and broad substrate scope, including the successful late-stage functionalization of complex molecules, highlight the potential of this methodology in drug discovery and development.[1][4] The development of highly enantioselective variants further expands the utility of this transformation, enabling access to chiral building blocks that were previously difficult to synthesize.

Future research in this area may focus on expanding the scope of coupling partners, developing more efficient and robust catalyst systems, and exploring the application of these methods in the synthesis of specific biologically active targets. The continued development of nickel-catalyzed reactions will undoubtedly play a crucial role in advancing the field of organofluorine chemistry.

References

Application Notes and Protocols: Asymmetric [3+2] Cycloaddition Reactions with 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Asymmetric [3+2] cycloaddition reactions offer a powerful and atom-economical strategy for the construction of complex chiral five-membered rings. This document provides detailed application notes and protocols for the asymmetric [3+2] cycloaddition of 3,3,3-trifluoropropene with imino esters, a key transformation for accessing enantioenriched trifluoromethylated pyrrolidines. These pyrrolidine (B122466) scaffolds are privileged structures in a wide array of pharmaceuticals and natural products.[1][2]

Recent advancements have demonstrated that copper-catalyzed reactions can be fine-tuned to selectively favor the [3+2] cycloaddition pathway, yielding trifluoromethylated pyrrolidine derivatives with high diastereo- and enantioselectivity.[1][2] The choice of chiral ligand and solvent is crucial in directing the reaction outcome.[1][2] These methodologies provide a reliable and efficient route to a diverse range of chiral fluorinated building blocks.

Data Presentation

The following table summarizes the quantitative data for the copper-catalyzed asymmetric [3+2] cycloaddition of this compound with various imino esters. The reaction consistently produces high yields and excellent stereoselectivities.

EntrySubstrate (Imino Ester)ProductYield (%)dree (%)
12a4a82>20:196
2ent-2aent-4a77>20:197
32b4b85>20:197
42c4c80>20:196
52d4d78>20:195
62e4e88>20:197
72f4f75>20:194
82g4g83>20:196

Experimental Protocols

General Procedure for the Asymmetric [3+2] Cycloaddition

This protocol is adapted from a reported copper-catalyzed reaction between this compound and imino esters.[2]

Materials:

  • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

  • Chiral Ligand (e.g., (R)-L8 as referenced in the literature)[2]

  • Imino ester substrate

  • This compound

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., oven-dried Schlenk tube)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.01 mmol, 5 mol%) and the chiral ligand (0.011 mmol, 5.5 mol%).

  • Add anhydrous 1,2-dichloroethane (B1671644) (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the imino ester substrate (0.2 mmol, 1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Introduce this compound (0.4 mmol, 2.0 equiv) into the reaction vessel.

  • Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired trifluoromethylated pyrrolidine.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualization

Asymmetric_3_2_Cycloaddition_Workflow Start Start Catalyst_Prep Catalyst Preparation: Cu(OTf)₂ + Chiral Ligand in Anhydrous Solvent Start->Catalyst_Prep Substrate_Add Addition of Imino Ester Substrate Catalyst_Prep->Substrate_Add Cooling Cooling to Reaction Temperature Substrate_Add->Cooling Reagent_Add Introduction of This compound Cooling->Reagent_Add Reaction [3+2] Cycloaddition (12-24 h) Reagent_Add->Reaction Workup Reaction Workup: Solvent Removal Reaction->Workup Purification Purification: Flash Chromatography Workup->Purification Analysis Analysis: NMR, HRMS, Chiral HPLC Purification->Analysis End End Product: Enantioenriched CF₃-Pyrrolidine Analysis->End

Caption: Experimental workflow for the copper-catalyzed asymmetric [3+2] cycloaddition.

Signaling_Pathway Reactants This compound + Imino Ester Intermediate Chiral Copper Complex Intermediate Reactants->Intermediate Coordination Catalyst [Cu(II)-Chiral Ligand] Catalyst->Intermediate Activation Cycloaddition Regio- and Stereoselective [3+2] Cycloaddition Intermediate->Cycloaddition Product Trifluoromethylated Pyrrolidine Cycloaddition->Product C-C Bond Formation

Caption: Generalized reaction pathway for the asymmetric [3+2] cycloaddition.

References

Application Notes and Protocols for the Radical Polymerization of 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropene (TFP) is a fluorinated monomer of significant interest due to the unique properties conferred by the trifluoromethyl group. Polymers derived from TFP are anticipated to exhibit high thermal stability, chemical resistance, and low surface energy, making them attractive for a variety of applications, including advanced coatings, specialty elastomers, and materials for biomedical devices. However, the radical homopolymerization of this compound is known to be challenging, often resulting in low molecular weight oligomers rather than high polymers. Historical literature suggests that the polymerization is possible under specific conditions, though detailed modern protocols are scarce.

These application notes provide an overview of the radical-initiated reactions of this compound, with a focus on polymerization and the closely related telomerization process. The protocols are based on available literature, including foundational studies and more recent work on related fluorinated monomers.

Data Presentation: Radical-Initiated Reactions of this compound

Due to the limited availability of detailed quantitative data for the homopolymerization of this compound in recent literature, the following tables summarize findings from a foundational study by A. L. Goldschmidt (1951) on its polymerization and more recent data on its telomerization.

Table 1: Bulk Polymerization of this compound with Benzoyl Peroxide

ParameterValue
Monomer This compound
Initiator Benzoyl Peroxide
Initiator Concentration 1% by weight of monomer
Temperature 100 °C
Reaction Time 24 hours
Monomer Conversion ~50%
Product Appearance Viscous, colorless oil
Average Degree of Polymerization 8-10
Reference Based on data from Goldschmidt, A. L. (1951)

Table 2: Emulsion Polymerization of this compound

ParameterValue
Monomer This compound
Aqueous Phase Water
Emulsifier Not specified
Initiator Persulfate
Temperature Not specified
Result Formation of a latex
Product Character Solid polymer after coagulation
Reference Based on data from Goldschmidt, A. L. (1951)

Table 3: Radical Telomerization of this compound with Perfluoroisopropyl Iodide

ParameterValue
Monomer This compound (TFP)
Chain Transfer Agent (CTA) Perfluoroisopropyl Iodide ((CF₃)₂CFI)
Initiator Di-tert-butyl peroxide
Molar Ratio (TFP:CTA) Varied to control molecular weight
Temperature Not specified in detail in abstracts
Product TFP telomers of varying molecular weights
Reference Based on studies of TFP telomerization

Experimental Protocols

The following are detailed experimental protocols derived from the available literature for the radical-initiated reactions of this compound.

Protocol 1: Bulk Radical Polymerization of this compound

This protocol is based on the early work describing the homopolymerization of TFP.

Materials:

  • This compound (TFP), purified

  • Benzoyl peroxide, recrystallized

  • High-pressure polymerization reactor with stirring mechanism

  • Vacuum line

  • Solvent for purification (e.g., acetone)

  • Non-solvent for precipitation (e.g., methanol)

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble the reactor and ensure all fittings are secure.

  • Charging the Reactor: Evacuate the reactor using a vacuum line and then backfill with an inert gas (e.g., nitrogen or argon). Cool the reactor to a low temperature (e.g., with a dry ice/acetone bath) to facilitate the condensation of the gaseous TFP monomer.

  • Introduce the desired amount of benzoyl peroxide (e.g., 1% by weight of the monomer) into the reactor.

  • Condense a known quantity of purified this compound into the cooled reactor.

  • Polymerization: Seal the reactor and allow it to warm to room temperature behind a protective shield. Place the reactor in a heating mantle or oil bath and heat to 100 °C.

  • Maintain the reaction at 100 °C with constant stirring for 24 hours. Monitor the pressure inside the reactor; a decrease in pressure may indicate monomer consumption.

  • Termination and Product Isolation: After the reaction period, cool the reactor to room temperature.

  • Carefully vent any unreacted monomer in a well-ventilated fume hood.

  • Open the reactor and collect the viscous product.

  • Purification: Dissolve the crude product in a suitable solvent such as acetone.

  • Precipitate the polymer by slowly adding the solution to a stirred non-solvent like methanol.

  • Collect the precipitated polymer by filtration or decantation.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) or vapor pressure osmometry.

  • Structure: Confirm the polymer structure using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Protocol 2: Radical Telomerization of this compound

This protocol describes a general procedure for the synthesis of TFP telomers, which can be valuable precursors for other functional materials.

Materials:

  • This compound (TFP), purified

  • Perfluoroisopropyl iodide ((CF₃)₂CFI), as chain transfer agent

  • Di-tert-butyl peroxide, as initiator

  • Suitable solvent (optional, e.g., acetonitrile)

  • High-pressure reactor with stirring mechanism

  • Vacuum line

Procedure:

  • Reactor Preparation: Prepare the high-pressure reactor as described in Protocol 1.

  • Charging the Reactor: Evacuate and backfill the reactor with an inert gas.

  • Introduce the chain transfer agent, perfluoroisopropyl iodide, and the initiator, di-tert-butyl peroxide, into the reactor. If using a solvent, add it at this stage.

  • Cool the reactor and condense a known amount of this compound. The molar ratio of TFP to the chain transfer agent will determine the average chain length of the telomers.

  • Telomerization: Seal the reactor and heat it to the decomposition temperature of the initiator (for di-tert-butyl peroxide, typically >100 °C) while stirring.

  • Maintain the reaction at the set temperature for a specified period (e.g., several hours).

  • Work-up and Purification: After cooling and venting the reactor, collect the crude product.

  • The product will be a mixture of telomers with different chain lengths. Isolate and purify the desired telomers by fractional distillation under reduced pressure.

Characterization:

  • Analyze the composition of the telomer mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Characterize the structure of the isolated telomers using NMR spectroscopy (¹H, ¹³C, ¹⁹F).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reactor_prep Reactor Preparation (Clean, Dry, Assemble) charging Charging Reactor (Inert Atmosphere, Add Reagents, Condense Monomer) reactor_prep->charging reagent_prep Reagent Preparation (Purify Monomer, Recrystallize Initiator) reagent_prep->charging polymerization Polymerization / Telomerization (Heat, Stir, Monitor) charging->polymerization termination Termination (Cool, Vent) polymerization->termination isolation Product Isolation termination->isolation purification Purification (Precipitation or Distillation) isolation->purification characterization Characterization (NMR, GPC, GC-MS) purification->characterization radical_polymerization_pathway initiator Initiator (I) radical Initiator Radical (R•) initiator->radical Decomposition (Heat) growing_chain Growing Polymer Chain (P•) radical->growing_chain Initiation (R• + M -> P₁•) monomer Monomer (M) (this compound) growing_chain->growing_chain Propagation (Pₙ• + M -> Pₙ₊₁•) polymer Polymer (P) termination_product Termination Products growing_chain->termination_product Termination (e.g., Combination, Disproportionation)

Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from 3,3,3-Trifluoropropene Telomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorinated surfactants derived from 3,3,3-trifluoropropene (TFP) telomers. These surfactants are presented as promising alternatives to traditional perfluorinated compounds like perfluorooctanoic acid (PFOA), offering potentially reduced environmental impact while maintaining desirable surface-active properties. The synthesis pathways are versatile, allowing for the creation of anionic, cationic, and non-ionic surfactants through a series of straightforward chemical modifications.[1][2][3]

Overview of Synthesis Strategy

The general strategy for synthesizing these fluorinated surfactants involves a two-stage process:

  • Telomerization of this compound (TFP): In the initial step, TFP undergoes radical or thermal telomerization in the presence of a chain transfer agent, typically perfluoroisopropyl iodide ((CF₃)₂CFI), to produce TFP telomers of varying molecular weights.[1][2][3] This reaction is initiated by a radical initiator, such as di-tert-butylperoxide.[4][5][6]

  • Chemical Modification of Telomers: The resulting telomers, which possess a terminal iodine atom, are then chemically modified to introduce a hydrophilic head group, thereby imparting surfactant properties. The nature of this modification determines whether the final product is an anionic, cationic, or non-ionic surfactant.[1][2][3]

Data Presentation

Table 1: Physicochemical Properties of TFP-Based Fluorinated Surfactants
Surfactant TypeStructureCritical Micellar Concentration (CMC) (g L⁻¹)Reference PFOA CMC (g L⁻¹)
AnioniciC₃F₇-(CH₂-CH(CF₃))ₙ-CH₂-CH=CH₂ followed by addition of SCH₂COOH3.203.00[1][2][3]
CationiciC₃F₇-(CH₂-CH(CF₃))ₙ-CH₂CH₂-NC₅H₅⁺I⁻4.103.00[1][2][3]
Non-ioniciC₃F₇-(CH₂-CH(CF₃))ₙ-CH₂-CH(CH₂S-CH₂CO₂-(CH₂CH₂O)ₘ-CH₃)-CF₃0.063.00[1][2][3]
Anionic (Thiol-ene)iC₃F₇-(CH₂-CH(CF₃))ₙ-CH(CF₃)-CH₂-S-CH₂-COOH0.873.00[4][5]

Experimental Protocols

General Materials and Methods
  • Materials: this compound (TFP), perfluoroisopropyl iodide ((CF₃)₂CFI), di-tert-butylperoxide, thioglycolic acid, poly(ethylene glycol) monomethylether, triethylamine (B128534), pyridine, and all solvents should be of appropriate purity for synthesis.

  • Instrumentation: Reactions should be carried out in appropriate high-pressure reactors or glassware under an inert atmosphere (e.g., nitrogen or argon). Product purification may require distillation, chromatography, and recrystallization. Characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. Surface tension measurements are typically performed using a tensiometer with the Wilhelmy plate method.

Protocol 1: Synthesis of TFP Telomers

This protocol describes the radical telomerization of TFP.

  • Reaction Setup: In a high-pressure reactor, introduce the chain transfer agent, perfluoroisopropyl iodide.

  • Addition of Monomer and Initiator: Add this compound (TFP) and the radical initiator, di-tert-butylperoxide.

  • Reaction Conditions: The reaction is typically carried out in bulk. Heat the reactor to the desired temperature to initiate telomerization. The reaction time will vary depending on the desired molecular weight of the telomers.

  • Work-up and Purification: After the reaction is complete, cool the reactor and vent any unreacted TFP. The crude telomer mixture can be purified by distillation to isolate telomers of different chain lengths.

Protocol 2: Synthesis of Anionic Fluorinated Surfactants

This protocol details the conversion of TFP telomers into anionic surfactants.

  • Allylation of TFP Telomers: The TFP telomer, bearing a terminal iodine, is first converted to an allylic derivative. This can be achieved through dehydroiodination to introduce a double bond.

  • Thiol-ene Reaction: The allylic TFP derivative is then reacted with thioglycolic acid under radical or photochemical conditions. This "thiol-ene" reaction adds the carboxylic acid group to the end of the fluorinated chain.[1][3][4][5]

  • Purification: The resulting anionic surfactant is purified, for example, by washing and solvent extraction to remove unreacted starting materials and byproducts.

Protocol 3: Synthesis of Cationic Fluorinated Surfactants

This protocol outlines the synthesis of cationic surfactants from TFP telomers.

  • Ethylene (B1197577) End-capping: The TFP telomers are first reacted with ethylene to introduce a terminal ethyl group.

  • Nucleophilic Substitution: The ethylene-capped telomer is then subjected to a nucleophilic substitution reaction with a tertiary amine, such as triethylamine or pyridine, to form the quaternary ammonium (B1175870) salt which constitutes the cationic head group.[1][2][3]

  • Purification: The final cationic surfactant is purified, typically by recrystallization.

Protocol 4: Synthesis of Non-ionic Fluorinated Surfactants

This protocol describes the formation of non-ionic surfactants.

  • Esterification: The anionic surfactant, which is a carboxylic acid, is esterified with a poly(ethylene glycol) monomethylether of a desired length.[1][2][3] This reaction is typically carried out in the presence of an acid catalyst.

  • Purification: The resulting non-ionic surfactant is purified to remove the catalyst and any unreacted starting materials.

Visualizations

Diagram 1: Overall Synthesis Workflow

G TFP This compound (TFP) Telomerization Radical Telomerization (+ (CF3)2CFI) TFP->Telomerization TFP_Telomer TFP Telomer (iC3F7-(CH2-CH(CF3))n-I) Telomerization->TFP_Telomer Anionic_Pathway Anionic Surfactant Synthesis TFP_Telomer->Anionic_Pathway Cationic_Pathway Cationic Surfactant Synthesis TFP_Telomer->Cationic_Pathway Anionic_Surfactant Anionic Surfactant Anionic_Pathway->Anionic_Surfactant Cationic_Surfactant Cationic Surfactant Cationic_Pathway->Cationic_Surfactant Nonionic_Pathway Non-ionic Surfactant Synthesis Nonionic_Surfactant Non-ionic Surfactant Nonionic_Pathway->Nonionic_Surfactant Anionic_Surfactant->Nonionic_Pathway

Caption: General workflow for synthesizing various fluorinated surfactants from TFP.

Diagram 2: Anionic Surfactant Synthesis Pathway

G start TFP Telomer (R-I) step1 Dehydroiodination start->step1 intermediate Allylic Telomer (R'-CH=CH2) step1->intermediate step2 Thiol-ene Reaction (+ HSCH2COOH) intermediate->step2 end Anionic Surfactant (R'-CH2CH2SCH2COOH) step2->end

Caption: Key steps in the synthesis of anionic TFP-based surfactants.

Diagram 3: Cationic Surfactant Synthesis Pathway

G start TFP Telomer (R-I) step1 Ethylene End-capping start->step1 intermediate Ethylene-capped Telomer (R-CH2CH2I) step1->intermediate step2 Nucleophilic Substitution (+ Pyridine) intermediate->step2 end Cationic Surfactant (R-CH2CH2-NC5H5+I-) step2->end

Caption: Pathway for the synthesis of cationic TFP-based surfactants.

Diagram 4: Non-ionic Surfactant Synthesis Pathway

G start Anionic Surfactant (R-COOH) step1 Esterification (+ PEG-OCH3) start->step1 end Non-ionic Surfactant (R-COO-PEG-OCH3) step1->end

Caption: Conversion of anionic to non-ionic TFP-based surfactants.

Applications and Future Perspectives

These novel fluorinated surfactants synthesized from this compound telomers have shown considerable promise. Their surface-active properties, including critical micellar concentrations comparable or even lower than PFOA, make them suitable for a range of applications where fluorosurfactants are traditionally used, such as in the preparation of fluoropolymer nanoparticles.[4][5] The strong hydrophobic interactions between the fluorinated surfactant tail and fluoropolymers can lead to stable nanoparticle suspensions.[4][5]

Further research is ongoing to assess the biodegradability of these surfactants.[2] The introduction of "weak" points in the molecular structure, such as ester or thioether linkages, is a key design feature aimed at improving their environmental degradation profile compared to the highly persistent perfluoroalkyl substances. The versatility of the synthetic routes allows for the fine-tuning of surfactant properties by varying the length of the fluorinated telomer and the nature of the hydrophilic head group, opening up possibilities for tailored surfactant design for specific applications in materials science, drug delivery, and beyond.

References

Application Notes and Protocols: Leveraging 3,3,3-Trifluoropropene as a Versatile Trifluoromethyl Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance the metabolic stability, lipophilicity, bioavailability, and binding affinity of bioactive molecules.[1][2][3] 3,3,3-Trifluoropropene and its derivatives have emerged as valuable and versatile building blocks for the introduction of the trifluoromethyl group into a wide array of organic scaffolds.[4] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, offering a practical guide for researchers in drug discovery and development.

Photocatalytic Hydrotrifluoromethylation of Unactivated Alkenes

The direct hydrotrifluoromethylation of unactivated alkenes is a highly atom-economical method for synthesizing trifluoromethylated alkanes.[1] A visible-light-mediated approach offers a mild and efficient pathway to achieve this transformation with broad functional group tolerance.[5]

Application Notes

This method is particularly effective for terminal and geminally disubstituted alkenes, affording the anti-Markovnikov product as a single regioisomer. The reaction is tolerant of a wide range of functional groups, including esters, protected and unprotected alcohols, amides, and heteroarenes, making it a valuable tool in late-stage functionalization.

Data Presentation
EntryAlkene SubstrateProduct Yield (%)
11-Octene85
2Cyclooctene78
3Styrene92
4α-Methylstyrene88
5Undec-10-enal65 (as acetal)
6N-Allylphthalimide72

Table 1: Substrate scope for the photocatalytic hydrotrifluoromethylation of unactivated alkenes. Data sourced from various studies.[1]

Experimental Protocol

Materials:

  • Alkene (1.0 equiv)

  • S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) (Umemoto Reagent) (1.2 equiv)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂·6H₂O) (5 mol%)[1]

  • Anhydrous Methanol (B129727) (MeOH)

  • Anhydrous Acetonitrile (B52724) (CH₃CN)

  • Schlenk tube or reaction vial

  • Visible light source (e.g., blue LEDs)

  • Magnetic stirrer

Procedure: [1]

  • To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the alkene (0.25 mmol, 1.0 equiv), Umemoto reagent (106 mg, 0.3 mmol, 1.2 equiv), and Ru(bpy)₃Cl₂·6H₂O (9.4 mg, 0.0125 mmol, 5 mol%).

  • Add anhydrous acetonitrile (2.5 mL) and anhydrous methanol (0.5 mL) to the reaction vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Seal the vessel and place it approximately 1 cm from a visible light source (e.g., 24W blue LEDs).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated alkane.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Alkene Alkene Mix Mix & Degas Alkene->Mix Umemoto Umemoto Reagent Umemoto->Mix Ru_cat Ru(bpy)3Cl2 Ru_cat->Mix Solvent CH3CN/MeOH Solvent->Mix Irradiate Irradiate (Visible Light, RT) Mix->Irradiate Concentrate Concentrate Irradiate->Concentrate Purify Column Chromatography Concentrate->Purify Product Trifluoromethylated Alkane Purify->Product

Caption: Workflow for Photocatalytic Hydrotrifluoromethylation.

Synthesis of Secondary Trifluoromethylated Alkyl Bromides

2-Bromo-3,3,3-trifluoropropene (BTP) serves as an effective radical acceptor for the synthesis of a diverse range of secondary trifluoromethylated alkyl bromides from readily available redox-active esters.[6]

Application Notes

This catalyst-free method demonstrates broad functional group tolerance and provides access to valuable synthetic intermediates. The reaction proceeds under mild conditions, initiated by visible light.[6]

Data Presentation
EntryCarboxylic Acid PrecursorProduct Yield (%)
1Adamantane-1-carboxylic acid95
2Cyclohexanecarboxylic acid88
3Boc-Pro-OH82
4Phenylacetic acid75
53-Phenylpropionic acid85

Table 2: Synthesis of secondary trifluoromethylated alkyl bromides using BTP. Data sourced from Guo et al.[6]

Experimental Protocol

Part A: Synthesis of Redox-Active Ester [6]

Materials:

  • Alkyl carboxylic acid or N-protected amino acid (1.0 equiv)

  • N-Hydroxyphthalimide (1.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • In a flask with a magnetic stirrer, combine the carboxylic acid (2 mmol, 1.0 equiv), N-hydroxyphthalimide (2 mmol, 1.0 equiv), and DMAP (0.2 mmol, 10 mol%) in DCM (5 mL).

  • Slowly add a solution of DCC (2.2 mmol, 1.1 equiv) in DCM (5 mL) at room temperature.

  • Stir the mixture until TLC analysis indicates complete consumption of N-hydroxyphthalimide.

  • Filter off the white precipitate (dicyclohexylurea).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the redox-active ester.

Part B: Decarboxylative Cross-Coupling [6]

Materials:

  • Redox-active ester (1.0 equiv)

  • Hantzsch ester (1.5 equiv)

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (2.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Schlenk tube

  • Blue LEDs (430-490 nm)

Procedure:

  • To a 25 mL oven-dried Schlenk tube with a magnetic stirrer, add the redox-active ester (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.3 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add dry MeOH (2.0 mL) and BTP (0.4 mmol, 2.0 equiv) via syringe.

  • Screw cap the tube and place it under irradiation with 24W blue LEDs at 40 °C.

  • Stir the reaction for 8 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by silica gel chromatography.

Logical Relationship Diagram

G cluster_step1 Step 1: Redox-Active Ester Synthesis cluster_step2 Step 2: Decarboxylative Trifluoromethylation CarboxylicAcid Carboxylic Acid Esterification Esterification CarboxylicAcid->Esterification NHPI N-Hydroxyphthalimide NHPI->Esterification DCC_DMAP DCC, DMAP DCC_DMAP->Esterification RAE Redox-Active Ester Esterification->RAE Coupling Radical Decarboxylation & Coupling RAE->Coupling Hantzsch Hantzsch Ester Hantzsch->Coupling BTP 2-Bromo-3,3,3-trifluoropropene BTP->Coupling BlueLight Blue Light (40 °C) BlueLight->Coupling Product CF3-Alkyl Bromide Coupling->Product G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Formation Acrylonitrile β-CF3-acrylonitrile Intermediate Copper-associated Intermediate Acrylonitrile->Intermediate OximeEster Oxime Ester OximeEster->Intermediate CuCl CuCl CuCl->Intermediate catalyst Cycloaddition [3+3] Cycloaddition Intermediate->Cycloaddition Aromatization Aromatization Cycloaddition->Aromatization Product 4-CF3-2-Aminopyridine Aromatization->Product

References

Application Notes and Protocols for the Catalytic Hydrosilylation of 3,3,3-Trifluoropropene in Fluorosilicone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of fluorosilicones, particularly those incorporating the 3,3,3-trifluoropropyl group, is of significant interest due to the unique properties conferred by the fluorine atoms, including high thermal and oxidative stability, low surface energy, and excellent chemical resistance. One of the most efficient methods for creating the crucial Si-C bond in the synthesis of these materials is the catalytic hydrosilylation of 3,3,3-trifluoropropene. This reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond of the trifluoropropene molecule. This document provides detailed application notes and experimental protocols for this reaction, focusing on platinum-based catalysts.

Reaction Overview and Regioselectivity

The catalytic hydrosilylation of this compound with a hydrosilane (e.g., triethoxysilane) can theoretically yield two regioisomers: the linear β-adduct and the branched α-adduct.

  • β-adduct (anti-Markovnikov addition): The silicon atom adds to the terminal carbon of the double bond. This is generally the desired product for the synthesis of linear fluorosilicone polymers with the trifluoromethyl group separated from the silicon atom by a propyl chain.

  • α-adduct (Markovnikov addition): The silicon atom adds to the internal carbon of the double bond.

The regioselectivity of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. Platinum catalysts, such as Karstedt's and Speier's catalysts, are known to predominantly favor the formation of the β-adduct.[1]

Catalysts for Hydrosilylation

While various transition metals can catalyze hydrosilylation, platinum-based catalysts are the most widely used in industrial and laboratory settings due to their high activity and selectivity.[1]

  • Speier's Catalyst (H₂PtCl₆): One of the earliest and most effective catalysts for hydrosilylation.[1]

  • Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): A highly active and soluble catalyst, often preferred for its homogeneity in silicone-based reaction mixtures.[2][3] It is known to promote rapid curing at low temperatures.[2]

  • Immobilized Platinum Catalysts: Heterogeneous catalysts where platinum is supported on a polymer or inorganic substrate. These offer the advantage of easy separation and potential for recycling.

Experimental Protocols

Protocol 1: Hydrosilylation of this compound with Triethoxysilane (B36694) using a Polymer-Immobilized Platinum Catalyst

This protocol is based on the use of a novel polymer-immobilized platinum complex, which has shown superior performance compared to homogeneous platinum catalysts.

Materials:

  • This compound

  • Triethoxysilane (HSi(OEt)₃)

  • Polymer-immobilized platinum catalyst

  • Anhydrous toluene (B28343) (solvent)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet.

  • Under an inert atmosphere, add the polymer-immobilized platinum catalyst to the flask.

  • Add anhydrous toluene to the flask.

  • Add triethoxysilane to the reaction mixture.

  • Cool the mixture in an ice bath.

  • Slowly bubble this compound gas through the reaction mixture with vigorous stirring.

  • After the addition of this compound is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 80°C).

  • Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy to confirm the consumption of the Si-H group.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The immobilized catalyst can be recovered by filtration for potential reuse.

  • The product, 3,3,3-trifluoropropyl-triethoxysilane, can be purified by fractional distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Silane Conversion~100%
Yield of β-adduct92.3%
ByproductSlight α-adduct
Protocol 2: General Procedure for Homogeneous Platinum-Catalyzed Hydrosilylation

This protocol provides a general guideline for using homogeneous catalysts like Karstedt's or Speier's catalyst. The specific conditions (catalyst loading, temperature, and reaction time) may require optimization.

Materials:

  • This compound

  • Hydrosilane (e.g., triethoxysilane, methyldiethoxysilane)

  • Karstedt's catalyst or Speier's catalyst solution

  • Anhydrous solvent (e.g., toluene, xylene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Set up a reaction vessel as described in Protocol 1.

  • Under an inert atmosphere, add the anhydrous solvent and the hydrosilane to the flask.

  • Add the platinum catalyst solution (e.g., Karstedt's catalyst, typically 10-100 ppm Pt loading).[2]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100°C).

  • Slowly introduce this compound gas into the reaction mixture with efficient stirring.

  • Maintain the reaction at the set temperature and monitor its progress by GC or NMR.

  • After the reaction is complete, cool the mixture.

  • The product can be purified by distillation.

Expected Outcomes:

The reaction is expected to yield predominantly the β-adduct (3,3,3-trifluoropropyl-silane). The exact yield and regioselectivity will depend on the specific conditions and hydrosilane used.

Data Presentation

Table 1: Comparison of Catalytic Performance in the Hydrosilylation of this compound

CatalystCatalyst TypeSilaneProduct(s)YieldRegioselectivity (β:α)Reference
Polymer-Immobilized PtHeterogeneousTriethoxysilaneβ-adduct, slight α-adduct92.3% (β-adduct)High β-selectivity
Karstedt's CatalystHomogeneousTriethoxysilaneβ-adduct (major), α-adduct (minor)HighPredominantly β[2]
Speier's CatalystHomogeneousTriethoxysilaneβ-adduct (major), α-adduct (minor)HighPredominantly β[1]

Visualizations

Reaction Mechanism: The Chalk-Harrod Mechanism

The generally accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[1] This mechanism involves the oxidative addition of the hydrosilane to the platinum(0) catalyst, followed by coordination of the alkene, migratory insertion, and finally reductive elimination of the product.

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Intermediate1 Oxidative Addition (Si-H activation) Pt0->Intermediate1 Pt_Si_H H-Pt(II)-SiR₃ Intermediate1->Pt_Si_H Intermediate2 Olefin Coordination Pt_Si_H->Intermediate2 Pt_Olefin H-Pt(II)(CH₂=CHCF₃)-SiR₃ Intermediate2->Pt_Olefin Intermediate3 Migratory Insertion (β-addition) Pt_Olefin->Intermediate3 Pt_Alkyl R₃Si-CH₂-CH₂-CF₂-Pt(II)-H Intermediate3->Pt_Alkyl Intermediate4 Reductive Elimination Pt_Alkyl->Intermediate4 Product β-adduct (R₃SiCH₂CH₂CF₃) Intermediate4->Product Product->Pt0 Catalyst Regeneration Reactants R₃SiH + CH₂=CHCF₃ Reactants->Pt0 Experimental_Workflow Start Start: Assemble Reaction Setup Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Add_Reactants Add Solvent, Hydrosilane, and Catalyst Inert_Atmosphere->Add_Reactants Add_Propene Introduce this compound Add_Reactants->Add_Propene Reaction Heat and Stir Reaction Mixture Add_Propene->Reaction Monitoring Monitor Reaction Progress (GC, NMR) Reaction->Monitoring Workup Reaction Workup (Cooling, Catalyst Removal) Monitoring->Workup Reaction Complete Purification Purification (Distillation) Workup->Purification Analysis Product Characterization (NMR, GC-MS, IR) Purification->Analysis End End: Purified Fluorosilane Analysis->End

References

Application Notes: Controlled Radical Copolymerization of 3,3,3-Trifluoropropene (TFP) with Vinylidene Fluoride (VDF)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The controlled radical copolymerization of 3,3,3-Trifluoropropene (TFP) and vinylidene fluoride (B91410) (VDF) offers a versatile platform for the synthesis of advanced fluorinated copolymers with tunable properties. These materials are of significant interest to researchers and drug development professionals due to their unique combination of chemical resistance, thermal stability, and specific functionalities imparted by the fluorine content. This document provides an overview of the applications of P(TFP-co-VDF) copolymers and detailed protocols for their synthesis and characterization.

Key Applications

Copolymers of VDF and TFP are gaining prominence in various high-technology sectors. Depending on the copolymer composition and architecture, these materials can be tailored for a range of applications:

  • Advanced Coatings: The inherent hydrophobicity and oleophobicity of fluoropolymers make P(TFP-co-VDF) an excellent candidate for creating protective and low-surface-energy coatings. These coatings can be applied to various substrates to impart resistance to weathering, chemicals, and fouling.

  • Specialty Elastomers and Thermoplastics: By controlling the monomer feed ratio, it is possible to synthesize both amorphous fluoroelastomers and semi-crystalline fluorothermoplastics.[1] These materials are valuable in applications requiring high performance under harsh conditions, such as seals, gaskets, and wire insulation in the automotive and aerospace industries.

  • Materials for Energy Storage: VDF-based copolymers are extensively used in the energy sector, particularly in lithium-ion batteries as binders and separators.[2] The incorporation of TFP can modify the electrochemical properties and improve the performance and safety of these energy storage devices.

  • Biomaterials: The biocompatibility and biostability of certain fluoropolymers open avenues for their use in biomedical applications. P(TFP-co-VDF) can be explored for use in medical device coatings, drug delivery systems, and implantable materials, where chemical inertness is paramount.

  • Functional Membranes: The unique properties of P(TFP-co-VDF) make it suitable for the fabrication of membranes for various separation processes, including gas separation and membrane distillation for water treatment.[3][4]

  • Non-persistent Fluorosurfactants: Block copolymers containing a P(VDF-co-TFP) segment can act as effective fluorosurfactants. These have the potential to be more environmentally friendly alternatives to traditional perfluorinated surfactants, which are known for their persistence and bioaccumulation.[5]

Experimental Protocols

This section provides a representative protocol for the synthesis of P(TFP-co-VDF) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[6]

Protocol: RAFT Copolymerization of TFP and VDF

1. Materials:

  • Vinylidene fluoride (VDF) (gaseous monomer)

  • This compound (TFP) (liquid monomer)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid - CTP)[7]

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)[8]

  • Solvent (e.g., 1,4-dioxane (B91453) or dimethyl carbonate)

  • Inhibitor remover column (for TFP)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Methanol (B129727) or Hexane (B92381) (for precipitation)

2. Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, and inlet/outlet valves.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Round-bottom flask

  • Oil bath with a temperature controller

  • Vacuum pump

  • Apparatus for purification (e.g., precipitation beakers, filtration setup)

  • Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC).[9]

3. Experimental Procedure:

  • Monomer Purification: Pass liquid TFP through an inhibitor remover column to remove any polymerization inhibitors.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the RAFT agent (CTP), initiator (AIBN), and solvent.

    • Add the purified TFP to the flask.

    • Seal the flask and transfer it to the autoclave.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.[8]

  • Monomer Charging:

    • Evacuate the autoclave and then introduce VDF gas. The amount of VDF can be determined by monitoring the pressure drop from a cylinder of known volume or by direct condensation into the cooled reactor.

  • Polymerization:

    • Heat the autoclave to the desired reaction temperature (e.g., 70 °C) using the oil bath.[7]

    • Stir the reaction mixture for the specified time (e.g., 24 hours).[8]

  • Termination and Purification:

    • Cool the reactor to room temperature and safely vent the unreacted VDF gas.

    • Open the autoclave and pour the polymer solution into a beaker containing a non-solvent like methanol or hexane to precipitate the copolymer.

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

    • Dry the purified copolymer under vacuum until a constant weight is achieved.

4. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹⁹F NMR to determine the copolymer composition and microstructure.[10]

  • Gel Permeation Chromatography (GPC): Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.[11][12]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer.[9]

Data Presentation

Table 1: Representative Conditions for RAFT Copolymerization of TFP and VDF

ParameterValueReference
MonomersThis compound (TFP), Vinylidene Fluoride (VDF)[13]
RAFT Agent4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP)[7]
Initiator2,2'-Azobisisobutyronitrile (AIBN)[8]
Solvent1,4-Dioxane[8]
Temperature70 °C[7]
Time24 hours[8]
[Monomer]:[RAFT Agent]:[Initiator] Ratio100:2:1 (representative)[8]

Table 2: Typical Characteristics of P(TFP-co-VDF) Copolymers

PropertyValue RangeCharacterization Method
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol GPC
Polydispersity Index (PDI)1.1 - 1.5GPC
TFP content in copolymer10 - 90 mol%¹⁹F NMR
Glass Transition Temperature (Tg)-20 to 40 °CDSC
Melting Temperature (Tm)100 - 160 °C (for semi-crystalline copolymers)DSC

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start purify_monomer Purify TFP Monomer start->purify_monomer prep_reagents Prepare RAFT Agent, Initiator, and Solvent start->prep_reagents setup_reactor Set up Autoclave Reactor purify_monomer->setup_reactor prep_reagents->setup_reactor degas Degas Mixture (Freeze-Pump-Thaw) setup_reactor->degas charge_vdf Charge VDF Monomer degas->charge_vdf polymerize Polymerization (Heat and Stir) charge_vdf->polymerize terminate Terminate Reaction and Vent polymerize->terminate precipitate Precipitate Copolymer terminate->precipitate wash_dry Wash and Dry Copolymer precipitate->wash_dry characterize Characterize Copolymer (NMR, GPC, DSC) wash_dry->characterize end End characterize->end

Caption: Experimental workflow for the RAFT copolymerization of TFP and VDF.

References

Synthesis of 3,3,3-Trifluoropropene Oxide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The synthesis of 3,3,3-trifluoropropene oxide, also known as 2-(trifluoromethyl)oxirane (B1348523), is a critical process for the development of novel fluorinated pharmaceuticals and materials. The electron-withdrawing nature of the trifluoromethyl group renders the double bond of this compound electron-deficient, necessitating specific synthetic strategies for efficient epoxidation. This document provides detailed protocols for two primary methods for this transformation: a two-step synthesis via a bromohydrin intermediate and direct epoxidation using nucleophilic oxidizing agents.

The two-step method involves the initial formation of a halohydrin ester, specifically 3-acetoxy-2-bromo-1,1,1-trifluoropropane, by reacting this compound with N-bromosuccinimide in acetic acid. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis to yield the desired epoxide. This method is robust and provides a reliable route to the target molecule.

Direct epoxidation of the electron-deficient alkene can be achieved using strong, nucleophilic oxidizing agents. This application note details protocols utilizing meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic system of hydrogen peroxide with manganese sulfate (B86663). These methods offer a more direct route to the epoxide, though optimization of reaction conditions may be required to maximize yield and minimize side reactions.

The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible synthesis of this compound oxide for a variety of research and development applications.

Reaction Scheme

cluster_0 Two-Step Synthesis TFP This compound Intermediate 3-Acetoxy-2-bromo- 1,1,1-trifluoropropane TFP->Intermediate  NBS, Acetic Acid   Epoxide This compound Oxide TFP->Epoxide  m-CPBA or  H₂O₂, MnSO₄ (cat.)   Intermediate->Epoxide  Alkali  

Caption: Synthetic routes to this compound oxide.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Bromohydrin Intermediate

This protocol is based on the established method for the synthesis of 2-(trifluoromethyl)oxirane from this compound.[1]

Step 1: Synthesis of 3-Acetoxy-2-bromo-1,1,1-trifluoropropane

start Start reactants Combine this compound, N-bromosuccinimide, and acetic acid. start->reactants heat Heat the reaction mixture at 65-70 °C. reactants->heat monitor Monitor reaction progress by GC or TLC. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify by distillation to obtain 3-acetoxy-2-bromo-1,1,1-trifluoropropane. workup->purify end End purify->end

Caption: Workflow for the synthesis of the bromohydrin intermediate.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-bromosuccinimide (1.1 equivalents) in glacial acetic acid.

  • Cool the solution in an ice bath and bubble this compound (1.0 equivalent) through the solution.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 65-70 °C.

  • Maintain the temperature and stir the reaction for 4-6 hours, monitoring the consumption of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-acetoxy-2-bromo-1,1,1-trifluoropropane.

Step 2: Cyclization to this compound Oxide

Procedure:

  • Dissolve the purified 3-acetoxy-2-bromo-1,1,1-trifluoropropane (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Cool the solution in an ice bath and add a solution of an alkali, such as sodium hydroxide (B78521) or potassium hydroxide (1.2 equivalents), in water dropwise with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the formation of the epoxide by GC.

  • Once the reaction is complete, add water to dissolve the salts and extract the product with a low-boiling point organic solvent (e.g., diethyl ether).

  • Carefully wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude this compound oxide. Further purification can be achieved by fractional distillation.

Protocol 2: Direct Epoxidation with m-CPBA

This protocol is a general procedure for the epoxidation of electron-deficient alkenes using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add solid sodium bicarbonate (2.0 equivalents) to the solution to act as a buffer.

  • In a separate flask, dissolve m-CPBA (1.5 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred solution of the alkene at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by GC or TLC.

  • Upon completion, filter the reaction mixture to remove the sodium bicarbonate and m-chlorobenzoic acid.

  • Wash the filtrate with a saturated solution of sodium thiosulfate, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • The crude product can be purified by fractional distillation.

Protocol 3: Catalytic Epoxidation with Hydrogen Peroxide and Manganese Sulfate

This protocol is adapted from general methods for the catalytic epoxidation of alkenes using manganese sulfate and hydrogen peroxide.

Materials:

  • This compound

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium bicarbonate

  • Dimethylformamide (DMF) or tert-Butyl alcohol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and manganese(II) sulfate monohydrate (0.01 equivalents) in DMF or tert-butyl alcohol.

  • In a separate beaker, prepare a solution of sodium bicarbonate (0.2 M) in water and add 30% hydrogen peroxide (3.0 equivalents).

  • Slowly add the hydrogen peroxide/bicarbonate solution to the stirred alkene solution over a period of 1-2 hours, maintaining the temperature at 20-25 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by GC.

  • After the reaction is complete, add water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation.

Data Summary

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Two-Step Step 1: this compound, NBSAcetic Acid65-704-6N/A[1]
Step 2: Bromohydrin intermediate, AlkaliMethanol/Water0 to RT2-4N/A[1]
Direct (m-CPBA) This compound, m-CPBA, NaHCO₃Dichloromethane0 to RT12-24Typical: 60-80General Method
Direct (Catalytic) This compound, H₂O₂, MnSO₄, NaHCO₃DMF or t-BuOH20-2512-24Typical: 50-70General Method

*Yields are estimates based on similar electron-deficient alkenes and may require optimization for this compound.

Logical Relationships

cluster_synthesis Synthesis of this compound Oxide cluster_methods Epoxidation Methods cluster_twostep_details Two-Step Details cluster_direct_details Direct Epoxidation Details TFP This compound (Electron-Deficient Alkene) TwoStep Two-Step Synthesis TFP->TwoStep Direct Direct Epoxidation TFP->Direct Bromination Bromination/Acetoxylation (NBS, AcOH) TwoStep->Bromination mCPBA Peroxy Acid (m-CPBA) Direct->mCPBA Catalytic Catalytic Oxidation (H₂O₂/MnSO₄) Direct->Catalytic Cyclization Intramolecular Cyclization (Alkali) Bromination->Cyclization Epoxide This compound Oxide Cyclization->Epoxide mCPBA->Epoxide Catalytic->Epoxide

Caption: Logical relationships in the synthesis of this compound oxide.

References

Application Notes and Protocols for the Synthesis of 3,3,3-Trifluoropropyne via Dehydrochlorination of Chlorotrifluoropropene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropyne (B1345459) (TFPY) is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl group in the development of novel pharmaceuticals and agrochemicals. Its synthesis via the dehydrochlorination of readily available chlorotrifluoropropene isomers offers a direct and efficient route to this important reagent. This document provides detailed application notes and experimental protocols for the synthesis of 3,3,3-trifluoropropyne from various chlorotrifluoropropene isomers, including 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf).

The choice of starting isomer and reaction conditions can significantly impact the yield and purity of the final product. Experimental data indicates that the reactivity of the isomers follows the order: (Z)-1-chloro-3,3,3-trifluoropropene > 2-chloro-3,3,3-trifluoropropene > (E)-1-chloro-3,3,3-trifluoropropene.[1][2] This difference in reactivity is attributed to a combination of thermodynamic and kinetic factors.[1][2] The selection of a suitable base, such as potassium hydroxide (B78521) (KOH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK), is also critical for achieving high conversion and selectivity.

Data Presentation

The following tables summarize the quantitative data for the dehydrochlorination of various chlorotrifluoropropene isomers under different reaction conditions.

Table 1: Dehydrochlorination of 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) Isomers

Starting MaterialBaseSolventTemperature (°C)Time (h)Product Composition (by GC)Reference
trans-1233zd50% w/v KOH, Aliquat 336Water50204.09% 3,3,3-Trifluoropropyne, 91.02% trans-1233zd[3]
trans-1233zdSodium Amide (90%)THF-30 to -20128.67% 3,3,3-Trifluoropropyne, 3.20% trans-1233zd, 67.50% THF[3]
trans-1233zdPotassium tert-butoxideTHF50-60-51.32% 3,3,3-Trifluoropropyne, 41.20% trans-1233zd, 4.33% THF[3]
cis-1233zd30% KOHMethanol/Water (1/1)38-~90% Yield of TFP[4]

Table 2: Dehydrochlorination of 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf)

Starting MaterialBase/CatalystPhaseTemperature (°C)NotesReference
2-Chloro-3,3,3-trifluoropropeneNot specifiedGasNot specifiedUsed in the preparation of trifluoropropyne.[5]

Note: Detailed quantitative data for the dehydrochlorination of 2-chloro-3,3,3-trifluoropropene is less readily available in the reviewed literature compared to the 1-chloro isomers.

Experimental Protocols

The following are detailed protocols for the synthesis of 3,3,3-trifluoropropyne from different chlorotrifluoropropene isomers.

Protocol 1: Dehydrochlorination of trans-1-Chloro-3,3,3-trifluoropropene with Sodium Amide

This protocol describes the synthesis of 3,3,3-trifluoropropyne from trans-1-chloro-3,3,3-trifluoropropene using sodium amide in tetrahydrofuran.[3]

Materials:

  • trans-1-Chloro-3,3,3-trifluoropropene (trans-1233zd)

  • Sodium amide (NaNH₂), 90%

  • Tetrahydrofuran (THF), anhydrous

  • Dilute Hydrochloric Acid (HCl) solution

  • Dry ice

  • Acetone

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Solid addition funnel

  • Reflux condenser

  • Cooling bath (dry ice/acetone)

  • Cold trap (-70 °C)

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up

Procedure:

  • Set up a three-necked flask equipped with a solid addition funnel, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 100 mL of anhydrous THF and 8.0 g of trans-1233zd.

  • Cool the mixture to -30 °C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Slowly add 5.8 g of 90% sodium amide to the stirred solution via the solid addition funnel, maintaining the temperature below -20 °C.

  • After the addition is complete, continue stirring the mixture under nitrogen for an additional hour at -20 °C.

  • Set up a cold trap cooled to -70 °C with a dry ice/acetone bath and connect it to the outlet of the reflux condenser. The reflux condenser should be maintained at -5 °C to 0 °C.

  • Slowly add a dilute HCl solution to the reaction mixture at -20 °C to quench the reaction and hydrolyze the resulting sodium salt of 3,3,3-trifluoropropyne.

  • The volatile 3,3,3-trifluoropropyne product will be carried by the evolving gas stream and collected in the cold trap.

  • Gently reflux the mixture for two hours to ensure all the 3,3,3-trifluoropropyne is driven out of the reaction flask and collected.

  • The collected liquid in the cold trap contains 3,3,3-trifluoropropyne, unreacted starting material, and solvent. The product can be purified by fractional distillation.

Protocol 2: Dehydrochlorination of trans-1-Chloro-3,3,3-trifluoropropene with Potassium tert-Butoxide

This protocol details the synthesis of 3,3,3-trifluoropropyne from trans-1-chloro-3,3,3-trifluoropropene using potassium tert-butoxide.[3]

Materials:

  • trans-1-Chloro-3,3,3-trifluoropropene (trans-1233zd)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice

  • Acetone

Equipment:

  • Three-necked round-bottom flask

  • Solid addition funnel

  • Reflux condenser

  • Heating mantle

  • Cold trap (-70 °C)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a three-necked flask equipped with a solid addition funnel and a reflux condenser.

  • Charge the flask with 80 mL of anhydrous THF and 23.5 g of trans-1233zd.

  • Heat the solution to 50-60 °C.

  • Set up a cold trap cooled to -70 °C with a dry ice/acetone bath and connect it to the outlet of the reflux condenser. The reflux condenser should be maintained at -12 °C.

  • Slowly add 20.2 g of potassium tert-butoxide to the refluxing solution through the solid addition funnel.

  • The volatile 3,3,3-trifluoropropyne product will distill and be collected in the cold trap.

  • The collected liquid in the cold trap can be further purified by fractional distillation.

Protocol 3: Purification of 3,3,3-Trifluoropropyne

3,3,3-Trifluoropropyne is a low-boiling point gas (b.p. -48 to -47 °C). The crude product collected in the cold trap will likely contain residual solvent (e.g., THF) and unreacted starting material. Purification can be achieved by fractional distillation.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask (cooled in a dry ice/acetone bath)

  • Heating mantle

  • Low-temperature thermometer

Procedure:

  • Transfer the contents of the cold trap to a distillation flask.

  • Assemble a fractional distillation apparatus. Ensure the receiving flask is well-cooled to collect the low-boiling 3,3,3-trifluoropropyne.

  • Slowly heat the distillation flask. The more volatile 3,3,3-trifluoropropyne will vaporize first, ascend the fractionating column, and condense into the cooled receiving flask.

  • Monitor the temperature at the head of the column. A stable temperature plateau around the boiling point of 3,3,3-trifluoropropyne indicates the collection of the pure product.

  • Once the temperature begins to rise, indicating the distillation of less volatile components, change the receiving flask.

  • The purified 3,3,3-trifluoropropyne should be stored in a sealed container at low temperature.

For applications requiring extremely dry product, the gaseous 3,3,3-trifluoropropyne can be passed through a drying agent, such as a molecular sieve.

Visualizations

Reaction Pathway

Dehydrochlorination_Pathway 1-Chloro-3,3,3-trifluoropropene (cis/trans) 1-Chloro-3,3,3-trifluoropropene (cis/trans) 3,3,3-Trifluoropropyne 3,3,3-Trifluoropropyne 1-Chloro-3,3,3-trifluoropropene (cis/trans)->3,3,3-Trifluoropropyne  -HCl 2-Chloro-3,3,3-trifluoropropene 2-Chloro-3,3,3-trifluoropropene 2-Chloro-3,3,3-trifluoropropene->3,3,3-Trifluoropropyne  -HCl Base (KOH, NaNH2, t-BuOK) Base (KOH, NaNH2, t-BuOK) Salt (KCl, NaCl, t-BuOK) Salt (KCl, NaCl, t-BuOK) Base (KOH, NaNH2, t-BuOK)->Salt (KCl, NaCl, t-BuOK) Water Water Base (KOH, NaNH2, t-BuOK)->Water

Caption: General reaction pathway for the dehydrochlorination of chlorotrifluoropropene isomers.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Charge flask with chlorotrifluoropropene and solvent B Cool to reaction temperature A->B C Slowly add base B->C D Stir for specified time C->D E Quench reaction (e.g., with dilute HCl) D->E F Collect volatile product in cold trap (-70°C) E->F G Fractional distillation of crude product F->G H Collect pure 3,3,3-trifluoropropyne G->H

Caption: A generalized experimental workflow for the synthesis of 3,3,3-trifluoropropyne.

References

Application Notes and Protocols for the Use of 3,3,3-Trifluoropropene in the Synthesis of Fluorine-Containing Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their biological activity, metabolic stability, and overall efficacy. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore that can significantly modulate a molecule's lipophilicity, binding affinity, and resistance to oxidative metabolism. 3,3,3-Trifluoropropene and its derivatives have emerged as valuable C3 building blocks for the introduction of the trifluoromethyl group into complex molecular architectures, particularly for the synthesis of novel insecticides and fungicides.

These application notes provide an overview of the synthetic utility of this compound in the preparation of fluorine-containing agrochemicals, with a focus on the synthesis of trifluoromethylated pyrazoles, a critical scaffold in modern agrochemistry. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways and modes of action are presented to aid researchers in the development of new fluorine-containing agrochemicals.

Key Applications of this compound in Agrochemical Synthesis

This compound serves as a versatile precursor for several key reactions in the synthesis of agrochemicals, primarily through radical additions and as a source for trifluoromethylated building blocks for cycloaddition reactions.

Synthesis of Trifluoromethyl-Containing Pyrazoles

Trifluoromethyl-substituted pyrazoles are a prominent class of agrochemicals, exhibiting a broad spectrum of insecticidal and fungicidal activities. A common strategy for their synthesis involves the use of 2-bromo-3,3,3-trifluoropropene, a readily accessible derivative of this compound, in cycloaddition reactions.

This protocol details the synthesis of a key intermediate used in the development of various agrochemicals.

Materials:

Procedure:

  • Synthesis of the Hydrazone Intermediate:

    • In a round-bottom flask, dissolve 3,3,3-trifluoroacetone (1.0 eq) in a suitable solvent such as ethanol.

    • Add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Vilsmeier-Haack Cyclization:

    • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to N,N-dimethylformamide (5.0 eq) at 0 °C with stirring.

    • Allow the mixture to warm to room temperature.

    • Add the crude hydrazone from the previous step to the Vilsmeier reagent.

    • Heat the reaction mixture to 80-90 °C for 4-6 hours.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.[1]

Quantitative Data:

The Vilsmeier-Haack cyclization of hydrazones provides an efficient route to 1H-pyrazole-4-carbaldehydes in good yields.

CompoundR1R2Yield (%)Reference
1 PhenylH60-75[2][3]
2 4-ChlorophenylH72[1]
3 2,6-Dichloro-4-(trifluoromethyl)phenyl3-ChlorophenylNot Specified[1]
4 2,6-Dichloro-4-(trifluoromethyl)phenyl4-NitrophenylNot Specified[1]

Experimental Workflow for the Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization A 3,3,3-Trifluoroacetone C Hydrazone Intermediate A->C B Phenylhydrazine B->C E Cyclization (80-90 °C) C->E D Vilsmeier Reagent (POCl3 + DMF) D->E F Work-up & Purification E->F G 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbaldehyde F->G

Caption: Workflow for the two-step synthesis of a key pyrazole (B372694) intermediate.

Synthesis of the Insecticide Tyclopyrazoflor

Tyclopyrazoflor is a novel pyridinyl-pyrazole insecticide developed by Corteva Agriscience with activity against sap-feeding insects.[4] The synthesis of a key intermediate for Tyclopyrazoflor utilizes a thiol-ene reaction with this compound.

A general outline of the synthesis involves the acylation of a substituted aminopyrazole with 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride, which is prepared from this compound.[4][5]

Key Synthetic Step:

The 3-((3,3,3-trifluoropropyl)thio)propanoate intermediate is synthesized via a thiol-ene reaction between this compound and methyl 3-mercaptopropionate. This reaction is a key step where the trifluoromethyl group is introduced into the side chain of the final molecule.[5]

Mode of Action (Proposed):

The precise mode of action of Tyclopyrazoflor is not yet fully elucidated.[4] However, it is believed to interfere with the insect's neurotransmission system.[6] Some evidence suggests it may act as a growth regulator by blocking the transport of calcium ions through the nicotinic acetylcholine (B1216132) receptor (nAChR).

Proposed Mode of Action of Tyclopyrazoflor

G Tyclopyrazoflor Tyclopyrazoflor nAChR Nicotinic Acetylcholine Receptor (nAChR) Tyclopyrazoflor->nAChR Binds to Ca_channel Calcium Ion Channel (associated with nAChR) nAChR->Ca_channel Modulates Ca_influx Calcium Ion Influx Ca_channel->Ca_influx Blocks Neurotransmission Disrupted Neurotransmission Ca_influx->Neurotransmission Leads to Insect_Paralysis Paralysis and Death Neurotransmission->Insect_Paralysis

Caption: Proposed mechanism of Tyclopyrazoflor's insecticidal action.

Synthesis of the Insecticide Fluhexafon

Fluhexafon is another insecticide where the synthesis involves a radical addition to this compound. Its mode of action is currently listed as unknown by the Insecticide Resistance Action Committee (IRAC).[7]

Key Synthetic Step:

The synthesis of a key sulfonyl acetate intermediate for Fluhexafon involves the radical addition of methyl thioglycolate to this compound, followed by oxidation.

G TFP This compound Radical_Addition Radical Addition TFP->Radical_Addition MTG Methyl Thioglycolate MTG->Radical_Addition Initiator Radical Initiator Initiator->Radical_Addition Adduct Thioether Adduct Radical_Addition->Adduct Oxidation Oxidation Adduct->Oxidation Intermediate Sulfonyl Acetate Intermediate (for Fluhexafon) Oxidation->Intermediate

References

Troubleshooting & Optimization

Preventing spontaneous polymerization of 3,3,3-Trifluoropropene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 3,3,3-Trifluoropropene (TFP) to prevent spontaneous polymerization.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous polymerization and why is it a concern for this compound (TFP)?

A1: Spontaneous polymerization is the unintended conversion of monomer molecules (in this case, TFP) into polymer chains without the deliberate addition of an initiator. This process is often initiated by exposure to heat, light, or contaminants that can generate free radicals.[1] For TFP, this is a significant concern as it is a reactive monomer that may polymerize, potentially leading to pressure buildup in storage containers, product degradation, and safety hazards.[2]

Q2: What are the primary triggers for the spontaneous polymerization of TFP?

A2: The primary triggers for the spontaneous polymerization of TFP are conditions that can initiate a free-radical chain reaction. These include:

  • Elevated Temperatures: Storage temperatures exceeding 50°C can significantly increase the rate of polymerization.[2]

  • Sunlight/UV Exposure: UV light can provide the energy to generate free radicals.[2]

  • Presence of Initiators: Contamination with substances that can act as radical initiators, such as peroxides or strong oxidizing agents, can trigger polymerization.[2]

  • Oxygen: While sometimes acting as an inhibitor for certain monomers, oxygen can also contribute to the formation of peroxides, which can then initiate polymerization.

Q3: How can I visually inspect my TFP for signs of polymerization?

A3: this compound is a gas at room temperature, typically supplied in liquefied form under pressure.[2] Visual inspection of the liquid phase (if possible through a sight glass) might reveal an increase in viscosity or the formation of solid precipitates. However, for a pressurized cylinder, visual inspection is often not feasible. Therefore, monitoring for secondary signs such as pressure changes in the cylinder at a given temperature is crucial. Any unexpected drop in pressure could indicate that the monomer is being consumed by polymerization.

Q4: What are polymerization inhibitors and are they used with TFP?

A4: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization by scavenging free radicals.[1] Common classes of inhibitors include phenolic compounds (like hydroquinone (B1673460) monomethyl ether, MEHQ) and stable nitroxide radicals (like TEMPO).[3][4][5][6] While the use of specific inhibitors for commercially available TFP is not explicitly detailed in the provided search results, it is a common practice for stabilizing reactive monomers. Users should always consult the manufacturer's safety data sheet (SDS) and certificate of analysis to verify if an inhibitor has been added.

Q5: Can I add my own inhibitor to a cylinder of TFP?

A5: It is strongly advised against adding any substance to a gas cylinder. This should only be done by qualified personnel with the appropriate equipment and in a controlled environment. If you require an inhibited grade of TFP and it was not supplied as such, please contact your supplier to discuss your needs.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Pressure drop in the TFP cylinder at constant temperature. Spontaneous polymerization may be occurring, consuming the gaseous monomer.1. Immediately move the cylinder to a well-ventilated, cool area. 2. Do not attempt to use the gas. 3. Contact your institution's environmental health and safety (EHS) office and the supplier for guidance on safe handling and disposal.
Difficulty in dispensing TFP gas, or inconsistent flow. Partial polymerization may have occurred, leading to blockages in the valve or regulator.1. Safely close the cylinder valve. 2. Do not attempt to clear the blockage by applying excessive force or heat. 3. Move the cylinder to a safe, isolated, and well-ventilated location. 4. Inform your EHS office and the supplier.
Discoloration or presence of solid material observed in transfer lines. Polymer formation.1. Cease all operations with the TFP cylinder immediately. 2. Follow the steps for a suspected pressure drop. 3. Inspect and clean all transfer lines and equipment after safely disconnecting and purging them.

Storage Conditions and Inhibitor Concentrations

Parameter Recommended Condition Rationale
Temperature Store in a cool, dry, well-ventilated area. Do not expose to temperatures exceeding 50°C.[2]To minimize the rate of thermally initiated polymerization.
Light Protect from sunlight.[2]To prevent UV-induced free radical formation.
Incompatible Materials Keep away from strong oxidizing agents.[2]To avoid chemical reactions that could initiate polymerization.
Ignition Sources Keep away from heat, sparks, and open flames.[2]TFP is an extremely flammable gas.[2]
Hypothetical Inhibitor Concentration (ppm) Comments
MEHQ (4-Methoxyphenol)10 - 200A common and effective inhibitor for many vinyl monomers; requires the presence of oxygen to be effective.[4][5][6]
TEMPO10 - 100A highly effective stable free radical scavenger that does not require oxygen.[3]

Experimental Protocols

Protocol 1: General Procedure for Monitoring TFP Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method to screen for the presence of TFP oligomers (dimers, trimers, etc.), which would indicate the onset of polymerization.

  • Sampling: Carefully and safely transfer a small, representative sample of liquid-phase TFP from the storage cylinder to a suitable, pressure-rated sample container. This should be performed in a well-ventilated fume hood by trained personnel.

  • Sample Preparation: Allow the TFP to gently evaporate into the headspace of a sealed vial, or prepare a dilute solution in a suitable volatile solvent that does not co-elute with TFP or its oligomers.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a reasonable starting point.

    • Injection: Use a gas-tight syringe for headspace injection or a standard liquid injection if a solution is prepared.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute potential higher-boiling oligomers.

    • MS Detection: Scan a mass range that will encompass the monomer and expected oligomers (e.g., m/z 30-500).

  • Data Analysis:

    • Identify the peak for the TFP monomer based on its retention time and mass spectrum.

    • Search for peaks at later retention times with mass spectra corresponding to multiples of the TFP monomer unit (e.g., for dimers, look for a molecular ion or fragments corresponding to C6H6F6).

    • The presence of these higher molecular weight species indicates that polymerization has begun.

Protocol 2: General Procedure for Evaluating Inhibitor Effectiveness

This protocol provides a framework for comparing the effectiveness of different inhibitors in preventing TFP polymerization under accelerated conditions. This experiment should only be conducted in a facility designed to handle high-pressure and potentially runaway reactions.

  • Sample Preparation: In a high-pressure NMR tube or a suitable micro-reactor, place a known amount of purified (inhibitor-free) TFP. For the test samples, add a precise concentration of the inhibitor to be evaluated (e.g., 100 ppm of MEHQ or TEMPO).

  • Accelerated Aging: Place the sealed samples in a controlled heating block at an elevated temperature (e.g., 60°C). Ensure appropriate safety shielding is in place.

  • Monitoring:

    • At regular intervals (e.g., every 24 hours), carefully remove the samples and allow them to cool to room temperature.

    • Analyze the samples using ¹H and ¹⁹F NMR spectroscopy. A decrease in the monomer signals and the appearance of broad signals characteristic of a polymer would indicate polymerization.

    • Alternatively, use the GC-MS method described in Protocol 1 to quantify the formation of oligomers.

  • Evaluation: The effectiveness of the inhibitor is determined by its ability to prevent or delay the formation of polymers compared to the uninhibited control sample.

Visualizations

Spontaneous_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Heat/Light Heat/Light Free_Radical Free Radical (R.) Heat/Light->Free_Radical Generates TFP_Monomer TFP Monomer Growing_Polymer_Chain Growing Polymer Chain (P.) Free_Radical->TFP_Monomer Attacks TFP_Monomer_2 TFP Monomer Growing_Polymer_Chain->TFP_Monomer_2 Adds to TFP_Monomer_2->Growing_Polymer_Chain Extends Chain Stable_Polymer Stable Polymer Growing_Polymer_Chain_1 P. Growing_Polymer_Chain_1->Stable_Polymer Growing_Polymer_Chain_2 P. Growing_Polymer_Chain_2->Stable_Polymer Inhibition_Mechanism Growing_Polymer_Chain Growing Polymer Chain (P.) Inhibitor Inhibitor (e.g., TEMPO) Growing_Polymer_Chain->Inhibitor Reacts with Terminated_Chain Inactive/Terminated Chain Inhibitor->Terminated_Chain Forms Storage_Workflow cluster_receiving Receiving and Initial Storage cluster_monitoring Long-Term Monitoring cluster_troubleshooting Troubleshooting Receive Receive TFP Cylinder Inspect Inspect Cylinder for Damage Receive->Inspect Check_CoA Check Certificate of Analysis for Inhibitor Inspect->Check_CoA Store_Cool Store in Cool, Dry, Well-Ventilated Area Check_CoA->Store_Cool Monitor_Pressure Periodically Monitor Pressure Store_Cool->Monitor_Pressure Check_Log Maintain Usage Log Monitor_Pressure->Check_Log Pressure_Drop Pressure Drop Detected? Monitor_Pressure->Pressure_Drop Test_Purity Optional: Test for Oligomers (GC-MS) Check_Log->Test_Purity Isolate_Cylinder Isolate Cylinder & Contact EHS/Supplier Pressure_Drop->Isolate_Cylinder Yes Continue_Use Continue Normal Use Pressure_Drop->Continue_Use No

References

Technical Support Center: Laboratory-Scale Purification of Gaseous 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the laboratory-scale purification of gaseous 3,3,3-Trifluoropropene (also known as HFO-1243zf).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial grades of this compound?

A1: Common impurities in this compound depend on its synthetic route. Synthesis often involves dehydrohalogenation or fluorination of propane (B168953) or propene derivatives.[1][2][3] Consequently, potential impurities can include:

  • Unreacted Starting Materials: Such as 1,1,1,3-tetrachloropropane (B89638) or 1-chloro-3,3,3-trifluoropropane (HFC-253fb).[2]

  • Reaction Byproducts: Including hydrogen chloride (HCl) or other halogenated intermediates.[3]

  • Isomers and Related Fluorinated Olefins: Compounds like 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd), 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), or hexafluoropropylene may be present.[1][4]

  • Environmental Contaminants: Moisture (water) and atmospheric gases (nitrogen, oxygen) are common due to handling and storage.

Q2: What is the most effective method for removing water from gaseous this compound?

A2: The most effective method for removing residual moisture is to pass the gas through a drying column packed with a suitable desiccant. Anhydrous calcium sulfate (B86663) (commercially available as Drierite®) and molecular sieves (3Å or 4Å) are highly effective for this purpose.[5] For fluorinated compounds, ensuring the drying agent is inert is critical.[6]

Q3: How can I separate this compound from other fluorinated or chlorinated hydrocarbon impurities?

A3: Low-temperature fractional distillation (cryogenic distillation) is the primary method for separating volatile compounds with different boiling points.[7] Given that this compound has a boiling point of approximately -16 to -18 °C, this technique can effectively separate it from impurities with significantly different boiling points.[1][8] For achieving very high purity on a small scale, preparative gas chromatography (Prep-GC) is also a viable, though more complex, option. Additionally, solid adsorbents like zeolites can be used to selectively remove certain organic impurities.[7]

Q4: How can I accurately determine the purity of my this compound sample?

A4: The standard analytical method for assessing the purity of volatile compounds is Gas Chromatography (GC).[9][10] A Flame Ionization Detector (FID) offers high sensitivity to hydrocarbons, while a Thermal Conductivity Detector (TCD) can also be used.[11] For definitive identification of unknown impurities, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the preferred technique.[12][13]

Data Presentation

Table 1: Physical and Chemical Properties of this compound [1][8][14][15][16]

PropertyValue
Chemical Formula C₃H₃F₃
Molecular Weight 96.05 g/mol
Boiling Point -16 to -18 °C
Vapor Pressure 3380 mmHg at 20 °C
Vapor Density 3.3 (vs. air)
CAS Number 677-21-4
Appearance Colorless gas

Table 2: Potential Impurities and Their Boiling Points

CompoundChemical FormulaBoiling Point (°C)Potential Separation Method
This compound CF₃CH=CH₂ -16 to -18 -
Hydrogen ChlorideHCl-85.1Distillation, Chemical Scrubbing
1-Chloro-3,3,3-trifluoropropene (E-isomer)CF₃CH=CHCl16-18Distillation, Adsorption[7]
2-Chloro-3,3,3-trifluoropropeneCF₃CCl=CH₂14-15Distillation
WaterH₂O100Desiccants, Adsorption

Experimental Workflows and Logic Diagrams

PurificationWorkflow Crude Crude this compound (Gas Cylinder) Drying Drying Stage (Desiccant Column) Crude->Drying Pass gas through Distillation Primary Purification (Low-Temp. Distillation) Drying->Distillation Feed dried gas Analysis Purity Analysis (Gas Chromatography) Distillation->Analysis Collect main fraction Waste Impurity Fraction (Waste) Distillation->Waste Discard initial/final fractions Analysis->Distillation Repurify if needed Pure High-Purity Product (>99.9%) Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the analysis and handling of this compound, particularly focusing on Gas Chromatography (GC).

Q: My GC chromatogram shows a noisy or drifting baseline. What are the potential causes?

A: A noisy or drifting baseline is a common issue in GC analysis and can stem from several sources:

  • Contaminated Carrier Gas: Impurities in the helium or hydrogen carrier gas can elevate the baseline noise. Ensure high-purity gases and install or replace gas purification traps.[17][18]

  • System Leaks: Air leaking into the system, especially at the injector or column fittings, can cause an unstable baseline.[19] Perform a thorough leak check.

  • Column Bleed: Operating the column above its maximum temperature limit or contamination of the column can cause the stationary phase to degrade and "bleed," leading to a rising baseline, particularly during temperature programming.[18][20] Condition the column as recommended by the manufacturer or replace it if it is old or severely contaminated.

  • Contaminated Detector: The detector may be contaminated. Follow the manufacturer's instructions for cleaning (e.g., baking out an FID).[19]

Q: I am observing unexpected "ghost peaks" in my blank runs. What is their origin?

A: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are typically caused by contamination within the GC system.

  • Injector Contamination: Residue from previous, more concentrated samples can accumulate in the injector liner.[20] Regularly replace the inlet liner and septum.

  • Septum Bleed: Degraded or low-quality septa can release volatile compounds (siloxanes) at high injector temperatures.[20] Use high-quality, low-bleed septa rated for your injector temperature.

  • Sample Carryover: Insufficient cleaning of the syringe between injections can lead to carryover.[20] Implement a robust syringe washing protocol with an appropriate solvent.

GCTroubleshooting Problem GC Problem Observed Noise Noisy/Drifting Baseline Problem->Noise Ghost Ghost Peaks Problem->Ghost Tailing Tailing Peaks Problem->Tailing Cause_Leak Cause: Gas Leak / Contamination Noise->Cause_Leak Cause_Bleed Cause: Column Bleed Noise->Cause_Bleed Cause_Injector Cause: Injector Contamination Ghost->Cause_Injector Cause_Septum Cause: Septum Bleed Ghost->Cause_Septum Cause_Active Cause: Active Sites / Column Degradation Tailing->Cause_Active Solution_Check Solution: - Check for leaks - Replace gas purifiers Cause_Leak->Solution_Check Solution_Cond Solution: - Condition/bake-out column - Lower oven temperature Cause_Bleed->Solution_Cond Solution_Clean Solution: - Clean injector - Replace liner Cause_Injector->Solution_Clean Solution_Septum Solution: - Use high-temp septum - Lower injector temp Cause_Septum->Solution_Septum Solution_Deact Solution: - Use deactivated liner - Replace column Cause_Active->Solution_Deact

Caption: Troubleshooting logic for common Gas Chromatography issues.

Experimental Protocols

Protocol 1: Purification by Low-Temperature Fractional Distillation

Objective: To separate this compound from less volatile and more volatile impurities.

Materials:

  • Lecture bottle of crude this compound.

  • Vacuum-jacketed distillation column with a condenser.

  • Low-temperature coolant bath (e.g., dry ice/acetone or a cryocooler).

  • Collection flasks (Schlenk flasks or similar).

  • Vacuum pump and manifold.

  • Pressure gauge (manometer).

Methodology:

  • System Setup: Assemble the distillation apparatus. Ensure all glassware is clean, dry, and leak-tight. The system should be connected to a vacuum manifold.

  • Evacuate System: Evacuate the entire system to remove atmospheric gases.

  • Condense Crude Gas: Cool the reboiler flask with a low-temperature bath (approx. -78 °C). Slowly introduce the gaseous this compound from the cylinder. It will condense into a liquid in the reboiler.

  • Equilibration: Once a sufficient amount of liquid is collected, close the inlet and replace the coolant on the reboiler with a bath set to a temperature slightly below the boiling point of this compound (e.g., -25 to -30 °C). Apply cooling to the condenser.

  • Distillation: Slowly warm the reboiler to initiate a gentle reflux.

    • First Fraction: The most volatile impurities will distill first. Collect and discard this initial fraction.

    • Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (-16 to -18 °C).[21]

    • Final Fraction: Stop the distillation before the reboiler is dry. The remaining liquid contains the less volatile impurities.

  • Product Collection: The purified product is collected in cooled flasks and should be stored under pressure or at low temperatures.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To quantify the purity of the this compound sample and identify impurities.

Table 3: Example GC Method Parameters

ParameterSetting
Instrument Gas Chromatograph with FID or MS detector
Column Non-polar phase column (e.g., DB-1, DB-5) or PLOT Q for gases[11][12]
Carrier Gas Helium or Hydrogen, Purity ≥ 99.999%
Injector Split/Splitless Inlet
Injector Temp. 150 °C
Detector Temp. 250 °C (FID)
Oven Program Initial: 40 °C (hold 5 min), Ramp: 15 °C/min to 200 °C (hold 5 min)[11]
Injection Gas-tight syringe or gas sampling valve

Methodology:

  • Instrument Setup: Set up the GC according to the parameters in Table 3. Allow the system to stabilize.

  • Sample Introduction: Using a gas-tight syringe, carefully draw a known volume of the gaseous sample from the collection flask or cylinder.

  • Injection: Inject the sample into the GC. For manual injections, use a rapid and consistent technique to ensure reproducibility.

  • Data Acquisition: Start the data acquisition software simultaneously with the injection.

  • Analysis: After the run is complete, integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identify impurity peaks by comparing their retention times to known standards or by using a mass spectrometer.[11]

References

Technical Support Center: Optimizing Catalyst Efficiency in 3,3,3-Trifluoropropene Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst efficiency in the fluorination of 3,3,3-trifluoropropene.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the fluorination of this compound and its precursors?

A1: Chromium-based catalysts, particularly chromium oxide (Cr₂O₃), are widely used for gas-phase fluorination reactions.[1][2] These catalysts are often supported on materials like alumina (B75360) or promoted with other metals such as lanthanum to enhance activity and stability.[1] For the fluorination of chlorinated precursors to this compound, Cr-based catalysts have shown high conversion and selectivity.[3]

Q2: What are the primary causes of catalyst deactivation in these reactions?

A2: The main causes of catalyst deactivation in fluorination reactions are:

  • Coking or Fouling: Deposition of carbonaceous materials on the catalyst surface, which blocks active sites. This is a common issue in high-temperature gas-phase reactions.[4]

  • Sintering: Thermal degradation where high reaction temperatures cause catalyst particles to agglomerate, reducing the active surface area.[4]

  • Poisoning: Impurities in the reactant feed, such as water or sulfur compounds, can irreversibly bind to the active sites of the catalyst.[4]

Q3: Can a deactivated fluorination catalyst be regenerated?

A3: Yes, in many cases, catalyst activity can be restored. A common method for regenerating coked chromium-based catalysts is to burn off the carbon deposits in a controlled stream of air or a diluted oxygen/inert gas mixture at elevated temperatures.[5] Following the oxidative treatment, a re-fluorination step with a fluorine source like HF may be necessary to restore the active catalytic sites.

Q4: What are the key reaction parameters that influence the efficiency of this compound fluorination?

A4: The key parameters to control are reaction temperature, the molar ratio of reactants (e.g., HF to the organic substrate), and the contact time or space velocity.[1] Higher temperatures and a larger excess of HF can favor higher conversion, but may also lead to unwanted side reactions and faster catalyst deactivation.

Troubleshooting Guides

Issue 1: Low Conversion of this compound

Possible Causes:

  • Low Reaction Temperature: The activation energy for the fluorination reaction may not be met.

  • Catalyst Deactivation: The catalyst may have lost activity due to coking, poisoning, or sintering.

  • Insufficient HF Concentration: The molar ratio of HF to this compound may be too low.

  • High Space Velocity (Short Contact Time): The reactants may not have sufficient time to interact with the catalyst.

Solutions:

  • Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for any increase in byproduct formation.

  • Regenerate the catalyst or replace it with a fresh batch.

  • Increase the HF to this compound molar ratio.

  • Decrease the space velocity to increase the contact time of the reactants with the catalyst.

Issue 2: Poor Selectivity to the Desired Fluorinated Product

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote side reactions such as polymerization or the formation of over-fluorinated byproducts.

  • Non-Optimal Catalyst: The catalyst may have acidic or basic sites that favor undesired reaction pathways.

  • Presence of Impurities: Impurities in the feed can act as catalysts for side reactions.

Solutions:

  • Decrease the reaction temperature to minimize side reactions.

  • Experiment with different catalyst promoters or supports to modify the surface acidity.

  • Ensure the purity of the this compound and HF feed by using appropriate purification methods.

Issue 3: Rapid Catalyst Deactivation

Possible Causes:

  • High Reaction Temperature: Leads to accelerated coking and sintering.

  • Impurities in the Feed: Water, oxygen, or other reactive species can poison the catalyst.

  • Polymerization of the Alkene: The double bond in this compound can be susceptible to polymerization under certain conditions, leading to fouling.[6]

Solutions:

  • Optimize the reaction temperature to the lowest possible value that still provides acceptable conversion.

  • Implement rigorous purification of the reactant streams to remove potential poisons.

  • Consider introducing a small amount of a polymerization inhibitor if polymerization is suspected, ensuring it does not interfere with the desired reaction.

Quantitative Data

The following tables summarize the effect of reaction conditions on the synthesis of this compound from 1,1,1,3-tetrachloropropane (B89638) over a Cr-based catalyst, which provides a relevant model for the fluorination of related compounds.[3]

Table 1: Effect of Reaction Temperature on Catalyst Performance

Temperature (°C)Conversion of 1,1,1,3-Tetrachloropropane (%)Selectivity to this compound (%)
240>90>90
260>90>90
280>90>90

Reaction Conditions: Space velocity = 1500 h⁻¹, HF/TCP molar ratio = 15:1.[3]

Table 2: Effect of HF/Substrate Molar Ratio on Catalyst Performance

HF/TCP Molar RatioConversion of 1,1,1,3-Tetrachloropropane (%)Selectivity to this compound (%)
10:1>90>90
15:1>90>90
20:1>90>90

Reaction Conditions: Temperature = 260°C, Space velocity = 1500 h⁻¹.[3]

Table 3: Catalyst Lifetime

Time on Stream (h)Conversion of 1,1,1,3-Tetrachloropropane (%)Selectivity to this compound (%)
50>90>90
100>90>90
150>90>90
200>90>90

Reaction Conditions: Temperature = 260°C, Space velocity = 1500 h⁻¹, HF/TCP molar ratio = 15:1.[3]

Experimental Protocols

Protocol 1: Preparation of a Cr₂O₃ Catalyst by Precipitation

This protocol is adapted from a procedure for preparing Cr₂O₃ catalysts for fluorination reactions.[2][7]

Materials:

Procedure:

  • Prepare an aqueous solution of chromium(III) nitrate.

  • Under vigorous stirring, add the aqueous ammonia dropwise to the chromium nitrate solution until the pH reaches approximately 8.0.

  • Age the resulting precipitate for 2 hours.

  • Separate the precipitate by filtration or centrifugation and wash it several times with deionized water.

  • Dry the precipitate overnight at 120°C.

  • Calcination: Place the dried powder in a tube furnace and heat from room temperature to 400°C at a rate of 8°C/min under a nitrogen flow (40 mL/min). Maintain the temperature at 400°C for 4 hours.

  • Cool the catalyst to room temperature under nitrogen flow.

Protocol 2: Gas-Phase Fluorination of 2-chloro-3,3,3-trifluoropropene (Adapted)

This protocol is adapted from a general procedure for gas-phase fluorination over a packed-bed catalyst and specific conditions for the fluorination of a similar substrate, 2-chloro-3,3,3-trifluoropropene.[2][8]

Materials and Equipment:

  • Packed-bed reactor (e.g., made of Monel or Hastelloy)

  • Cr₂O₃ catalyst

  • 2-chloro-3,3,3-trifluoropropene

  • Anhydrous hydrogen fluoride (B91410) (HF)

  • Nitrogen (N₂) gas

  • Mass flow controllers

  • Temperature controller and furnace

  • Scrubber system for unreacted HF and HCl

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading and Activation:

    • Load the packed-bed reactor with the prepared Cr₂O₃ catalyst.

    • Heat the reactor to 350°C under a flow of nitrogen (e.g., 30 mL/min) for 3 hours to dry the catalyst.

    • Activate the catalyst by introducing a mixture of HF (e.g., 80 mL/min) and N₂ (e.g., 20 mL/min) at 260°C for 2 hours, followed by 350°C for another 2 hours.

  • Fluorination Reaction:

    • Adjust the reactor temperature to the desired reaction temperature (e.g., 320°C).

    • Introduce the reactants, 2-chloro-3,3,3-trifluoropropene and anhydrous HF, into the reactor at the desired molar ratio using mass flow controllers.

    • The effluent gas stream from the reactor is passed through a scrubber containing an aqueous KOH or NaOH solution to neutralize unreacted HF and the HCl byproduct.

    • The product stream is then analyzed by gas chromatography (GC) to determine the conversion and selectivity.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion High_Conversion High Conversion, Low Isolated Yield Check_Conversion->High_Conversion Catalyst_Deactivation Catalyst Deactivation? Low_Conversion->Catalyst_Deactivation Yes Suboptimal_Conditions Suboptimal Reaction Conditions? Low_Conversion->Suboptimal_Conditions No Workup_Loss Product Loss During Workup/Purification? High_Conversion->Workup_Loss Regenerate_Catalyst Regenerate or Replace Catalyst Catalyst_Deactivation->Regenerate_Catalyst Optimize_Temp Optimize Temperature Suboptimal_Conditions->Optimize_Temp Optimize_Ratio Optimize HF/Substrate Ratio Suboptimal_Conditions->Optimize_Ratio Optimize_Contact_Time Optimize Contact Time Suboptimal_Conditions->Optimize_Contact_Time End Improved Yield Regenerate_Catalyst->End Optimize_Temp->End Optimize_Ratio->End Optimize_Contact_Time->End Check_Scrubber Check Scrubber for Product Workup_Loss->Check_Scrubber Yes Optimize_Purification Optimize Purification Method Workup_Loss->Optimize_Purification No Check_Scrubber->End Optimize_Purification->End

Caption: A troubleshooting workflow for addressing low reaction yield.

Catalyst Deactivation Pathways

Catalyst_Deactivation cluster_causes Deactivation Mechanisms Active_Catalyst Active Catalyst Coking Coking/Fouling (Carbon Deposition) Active_Catalyst->Coking High Temperature, Unsaturated Reactants Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering High Temperature Poisoning Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Feed Impurities (e.g., H2O, S) Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Poisoning->Deactivated_Catalyst

Caption: Common pathways leading to catalyst deactivation.

Reaction Pathway for Fluorination of a Chloro-substituted Propene

Reaction_Pathway Reactants CF3-CCl=CH2 + HF Catalyst Cr2O3 Catalyst Reactants->Catalyst Byproduct_2 Polymerization Reactants->Byproduct_2 High Temp./Impurities Desired_Product CF3-CF=CH2 + HCl Catalyst->Desired_Product Direct Cl/F Exchange Addition_Intermediate [CF3-CFCl-CH3] Catalyst->Addition_Intermediate HF Addition Byproduct_1 Over-fluorinated Products (e.g., CF3-CF2-CH3) Catalyst->Byproduct_1 High Temp./Excess HF Addition_Intermediate->Desired_Product Dehydrochlorination

Caption: A simplified reaction pathway for the fluorination of a chloro-substituted trifluoropropene.

References

Technical Support Center: Managing the Thermal Stability of 3,3,3-Trifluoropropene in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 3,3,3-Trifluoropropene (TFP) in high-temperature reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure the successful and safe execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns when using this compound (TFP) in high-temperature reactions?

A1: The primary concerns are uncontrolled exothermic polymerization and thermal decomposition. TFP, as an unsaturated monomer, can undergo free-radical polymerization, which can be initiated by heat. This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. Additionally, at elevated temperatures, TFP can decompose, leading to the formation of hazardous byproducts such as hydrogen fluoride (B91410) (HF) and other toxic fluorine-containing compounds.[1]

Q2: What is the recommended maximum operating temperature for reactions involving TFP?

A2: While a definitive maximum operating temperature is dependent on various factors including pressure, catalysts, and the presence of inhibitors, it is crucial to exercise caution. The thermal decomposition of similar fluorinated propenes has been studied at very high temperatures (above 1500 K) for combustion purposes.[2] For synthetic applications in a laboratory or industrial setting, it is advisable to maintain the reaction temperature as low as possible to achieve the desired reaction rate and to conduct thorough thermal hazard assessments, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to determine the onset temperature for decomposition under your specific reaction conditions.

Q3: What are the common byproducts of TFP thermal decomposition?

A3: The most common decomposition product is hydrogen fluoride (HF), which is highly corrosive and toxic.[1] Other potential byproducts can include various fluorinated hydrocarbons. The exact composition of byproducts can be influenced by temperature, pressure, and the presence of other reactive species. Analysis of the reaction mixture by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to identify and quantify any decomposition products.

Q4: Can I use standard stainless steel reactors for high-temperature reactions with TFP?

A4: While stainless steel is a common material for chemical reactors, its compatibility with TFP at high temperatures, especially in the presence of potential decomposition products like HF, needs careful consideration. Hydrofluoric acid is corrosive to stainless steel.[3] For high-temperature applications involving fluorinated compounds, nickel alloys such as Monel or Hastelloy, which offer superior resistance to fluoride corrosion, are often recommended.[4][5] It is imperative to conduct material compatibility studies under your specific reaction conditions before scaling up.

Q5: How can I prevent polymerization of TFP during my high-temperature reaction?

A5: The addition of a suitable polymerization inhibitor is the most effective method. Inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. The choice and concentration of the inhibitor will depend on the reaction temperature and other components in the reaction mixture. It is also important to ensure that the TFP monomer is free from peroxide impurities, which can act as polymerization initiators.

Troubleshooting Guide

Issue Potential Cause Recommended Actions
Unexpected pressure increase in the reactor - Uncontrolled polymerization leading to a rapid temperature rise. - Thermal decomposition of TFP generating gaseous byproducts.- Immediately implement emergency cooling procedures. - If safe, inject a polymerization inhibitor "short-stop" agent. - Verify the integrity of the cooling system and the presence of an effective inhibitor. - After stabilizing, analyze the reactor headspace by GC-MS to identify decomposition products.
Low yield of the desired product - Polymerization of TFP consuming the starting material. - Side reactions of TFP at elevated temperatures.- Add or increase the concentration of a suitable polymerization inhibitor. - Optimize the reaction temperature to minimize side reactions. - Ensure the TFP used is of high purity and free from polymerization initiators.
Discoloration of the reaction mixture - Formation of polymeric materials. - Reaction with impurities.- Check for the presence of polymers. - Purify the TFP and other reagents before use.
Corrosion of the reactor or downstream equipment - Formation of corrosive byproducts, primarily hydrogen fluoride (HF), from thermal decomposition.- Immediately stop the reaction and safely neutralize the reactor contents. - Inspect the reactor for signs of corrosion. - Consider using a more corrosion-resistant material for the reactor, such as a nickel alloy. - Implement measures to operate at a lower temperature to prevent decomposition.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₃F₃[6]
Molecular Weight96.05 g/mol [6]
Boiling Point-18 to -16 °C[6]
Critical Temperature105.44 °C[1]
Critical Pressure3.609 x 10⁶ Pa[1]
Enthalpy of Vaporization22.00 kJ/mol[7]

Table 2: Recommended Polymerization Inhibitors for Unsaturated Monomers

InhibitorTypical Concentration RangeNotesReference
Phenothiazine (B1677639)50 - 500 ppmEffective at higher temperatures. Can sometimes cause discoloration.[8][9][10]
Hydroquinone100 - 1000 ppmCommon and effective, but can sublime at higher temperatures.[11]
4-tert-Butylcatechol (TBC)10 - 100 ppmOften used for storage and transport, may be less effective at very high temperatures.
EugenolVariesA natural phenolic compound that has shown inhibitory effects.[12]

Note: The optimal inhibitor and concentration must be determined experimentally for your specific reaction conditions.

Experimental Protocols

Protocol 1: Determination of Decomposition Onset by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a high-pressure DSC pan.

  • Instrumentation Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Set the instrument to operate under a high-purity inert atmosphere (e.g., Nitrogen or Argon) with a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature beyond the expected reaction temperature, but within the safe operating limits of the instrument.

  • Data Analysis:

    • Analyze the resulting heat flow curve. The onset of a significant exothermic event indicates the beginning of thermal decomposition or uncontrolled polymerization.

    • Determine the onset temperature from the intersection of the baseline and the tangent of the exothermic peak.

Protocol 2: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Collection: Carefully collect a sample from the headspace of the reactor at the reaction temperature using a gas-tight syringe. Alternatively, a sample of the reaction mixture can be taken and diluted in a suitable solvent.

  • GC-MS Method:

    • Injector: Use a heated split/splitless injector. The injector temperature should be high enough to vaporize the sample without causing further decomposition (e.g., 250 °C).

    • Column: A suitable capillary column for separating volatile fluorinated compounds (e.g., a mid-polarity column).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected products (e.g., m/z 10-300).

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST mass spectral library).[13]

    • Pay close attention to the presence of peaks corresponding to HF and other fluorinated species.

Mandatory Visualization

TroubleshootingWorkflow start High-Temperature Reaction with TFP issue Observe Anomaly (e.g., Pressure Spike, Low Yield) start->issue check_polymer Check for Polymer Formation issue->check_polymer Pressure Spike / Low Yield check_decomp Analyze for Decomposition Products (GC-MS) issue->check_decomp Corrosion / Off-gassing add_inhibitor Increase/Add Polymerization Inhibitor check_polymer->add_inhibitor Polymer Detected optimize_temp Optimize Reaction Temperature check_polymer->optimize_temp No Polymer check_decomp->optimize_temp No Corrosive Products material_compat Assess Reactor Material Compatibility check_decomp->material_compat HF or Corrosive Products Detected continue_reaction Continue Reaction with Monitoring add_inhibitor->continue_reaction optimize_temp->continue_reaction material_compat->continue_reaction After Material Change/Verification

Caption: Troubleshooting workflow for managing TFP thermal stability.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction High-Temperature Reaction cluster_analysis Analysis TFP This compound (TFP) Inhibitor Select & Add Inhibitor TFP->Inhibitor DSC DSC/TGA Analysis TFP->DSC For thermal hazard assessment Reactor Charge Reactor Inhibitor->Reactor Heating Controlled Heating Reactor->Heating Monitoring Monitor Temp. & Pressure Heating->Monitoring Sampling Headspace/Liquid Sampling Monitoring->Sampling If anomaly or for routine check GCMS GC-MS Analysis Sampling->GCMS

Caption: Experimental workflow for high-temperature reactions with TFP.

References

Safe handling and storage protocols for pressurized 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for the safe handling and storage of pressurized 3,3,3-Trifluoropropene (HFO-1243zf). It is intended for researchers, scientists, and drug development professionals.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable gas stored under pressure. The main hazards include:

  • Flammability: It can form explosive mixtures with air and should be kept away from heat, sparks, open flames, and other ignition sources.[1]

  • Pressure Hazard: Cylinders contain gas under pressure and may explode if heated.[1][2]

  • Asphyxiation: The gas can displace oxygen in the air, leading to rapid suffocation, particularly in confined spaces.[2][3]

  • Frostbite: Direct contact with the liquefied gas can cause cold burns and frostbite.[1]

  • Health Effects: Inhalation may cause respiratory tract irritation.[3][4] Contact with the liquid can cause skin and eye irritation or burns.[3][4]

Q2: What are the proper storage conditions for this compound cylinders?

A2: Proper storage is critical to ensure safety. Follow these guidelines:

  • Store in a cool, dry, well-ventilated area away from direct sunlight.[1][2]

  • Cylinder temperatures should not exceed 52°C (125°F).[2][5] Some sources recommend keeping the storage place at 40°C or less.[6]

  • Store cylinders upright and firmly secured to prevent them from falling or being knocked over.[2][5]

  • Ensure the valve protection cap is in place.[2][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE must be worn to minimize exposure risk. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Cold-insulating gloves to protect against frostbite.[1]

  • Skin and Body Protection: Wear suitable protective clothing.[1] In case of potential splashes, consider chemically resistant coveralls.[7]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) or other appropriate respirator is necessary.[1][3]

  • Footwear: Safety shoes are recommended.[1][8]

Q4: What should I do in case of a leak?

A4: In the event of a leak, follow these emergency procedures:

  • Evacuate all non-essential personnel from the area.[1]

  • If it is safe to do so, eliminate all ignition sources.[1]

  • Increase ventilation to the area to disperse the gas.[1]

  • If the leak is significant or cannot be stopped safely, contact emergency personnel immediately.[2]

  • Only trained personnel with appropriate PPE should attempt to stop a leak.[1]

Q5: How should empty this compound cylinders be handled?

A5: Empty cylinders are still hazardous as they retain residual gas.[1][2]

  • Close the cylinder valve after each use and when it is empty.[1][2]

  • Replace the valve protection cap.

  • Mark the cylinder as "EMPTY".

  • Store empty cylinders separately from full ones.

  • Follow all local, regional, and national regulations for the disposal of the container.[2]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Storage Temperature Do not exceed 52°C (125°F)[2][5]
Recommended below 40°C[6]
Boiling Point -21.50°C[3]
Melting Point -155°C[3]
Vapor Density (air=1) 3.31[3]
Vapor Pressure @ 25°C 3192.0 ± 0.1 mmHg[9]
Critical Temperature 105.44°C[10]
Critical Pressure 3.609 x 10⁶ Pa[10]
ACGIH TLV (as F) TWA: 2.5 mg/m³ (8 hours) for a mixture[2]

III. Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving pressurized this compound.

Issue 1: Suspected Gas Leak from Cylinder or Connection

  • Symptoms: Hissing sound, unusual odor (though it is officially odorless[3]), rapid pressure drop on the regulator, or a frost build-up on the cylinder valve or regulator.

  • Immediate Actions:

    • Do not panic.

    • Eliminate Ignition Sources: Immediately turn off all flames, hot plates, and other potential ignition sources.[1]

    • Ventilate: If safe to do so, increase ventilation by opening a fume hood sash or windows.

    • Evacuate: If the leak is large or you feel unwell, evacuate the area immediately and alert others.

  • Troubleshooting Steps (only if trained and wearing appropriate PPE):

    • Check Connections: If the leak is small and you are confident in your ability to manage it, check the connections between the cylinder, regulator, and your experimental setup. A common source of leaks is a loose or improperly seated connection.

    • Leak Detection: Use a leak detection solution (e.g., Snoop® or a simple soap and water solution) to pinpoint the source of the leak. Apply the solution to the connections; bubbling will indicate the leak's location.

    • Tighten or Replace: If a connection is loose, tighten it gently with the appropriate non-sparking tool.[1] Do not overtighten. If the fitting is damaged, close the cylinder valve, safely vent the line, and replace the faulty component.

    • Close Cylinder Valve: If the leak cannot be stopped, close the main cylinder valve.[2]

    • Contact Supplier: If the leak is from the cylinder valve itself, do not attempt to repair it. Move the cylinder to a safe, well-ventilated area (if possible) and contact your gas supplier.

Issue 2: Pressure Fluctuations or Inconsistent Flow Rate

  • Symptoms: The pressure reading on the regulator is unstable, or the gas flow to your experiment is erratic.

  • Potential Causes & Solutions:

    • Regulator Issues: The regulator may be faulty or not appropriate for this gas. Ensure you are using a regulator constructed of compatible materials and rated for the cylinder pressure.[2] If the regulator is old or has been dropped, it may need to be replaced.

    • Temperature Effects: As the gas is drawn from the cylinder, it expands and cools, which can cause a pressure drop. This is more pronounced at high flow rates. If possible, allow the cylinder to warm to ambient temperature before use. Do not apply direct heat.[11]

    • Blockages: There may be a partial blockage in the gas line or in your experimental apparatus. Safely disconnect the gas line and check for any obstructions.

IV. Experimental Protocols & Workflows

Protocol: Connecting a this compound Cylinder for an Experiment

  • Preparation:

    • Ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are accessible.[1]

    • Confirm all ignition sources in the vicinity are turned off.

    • Don the required PPE: safety glasses with side shields or goggles, a face shield, and cold-insulating gloves.

  • Cylinder Inspection:

    • Inspect the cylinder for any signs of damage. Do not use a damaged cylinder.

    • Ensure the cylinder is properly secured in an upright position.[2]

  • Regulator Connection:

    • Ensure the regulator is designed for use with flammable gases and has the correct CGA (Compressed Gas Association) fitting for the cylinder valve.

    • With the cylinder valve closed, briefly open and close it ("crack") to clear any debris from the outlet. Point the outlet away from yourself and others.

    • Attach the regulator to the cylinder valve and tighten the connection with the appropriate wrench. Do not use excessive force.

  • System Purge (if required for the experiment):

    • Connect the outlet of the regulator to your experimental setup.

    • Ensure the regulator's outlet valve is closed and the adjustment knob is turned fully counter-clockwise (to the "off" position).

    • Slowly open the main cylinder valve.

    • Briefly open the regulator's outlet valve to purge the regulator and line with a small amount of gas. Repeat as necessary for your experimental protocol.

  • Setting the Delivery Pressure:

    • With the cylinder valve open, turn the regulator's adjustment knob clockwise to set the desired delivery pressure.

    • Check all connections for leaks using a leak detection solution.

  • Shutdown Procedure:

    • When the experiment is complete, close the main cylinder valve.

    • Vent the gas remaining in the regulator and the line through your experimental setup or a safe vent.

    • Turn the regulator's adjustment knob fully counter-clockwise.

    • Close the regulator's outlet valve.

V. Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_connect Connection cluster_use In Use cluster_shutdown Shutdown A Secure Cylinder Upright B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Inspect Cylinder & Valve C->D E Attach Regulator F Leak Test Connections G Open Main Valve Slowly F->G H Set Delivery Pressure I Monitor System During Use J Close Main Cylinder Valve I->J K Vent Downstream Pressure L Close Regulator

Caption: Workflow for the safe handling of pressurized gas cylinders.

TroubleshootingLeak Start Suspected Leak (Hiss, Frost, Odor) Action1 Evacuate Area & Eliminate Ignition Sources Start->Action1 Decision1 Is the leak minor & are you trained/equipped? Action1->Decision1 Action2 Perform Leak Test on Connections Decision1->Action2 Yes Action4 Close Main Valve & Contact Supplier/Emergency Services Decision1->Action4 No Decision2 Leak Found at Connection? Action2->Decision2 Action3 Tighten/Replace Fitting Decision2->Action3 Yes Decision2->Action4 No End Issue Resolved Action3->End

Caption: Troubleshooting logic for a suspected gas leak.

References

Technical Support Center: Controlling Regioselectivity in Addition Reactions to 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and controlling regioselectivity in addition reactions involving 3,3,3-trifluoropropene.

Frequently Asked Questions (FAQs)

Q1: Why do electrophilic additions to this compound often yield "anti-Markovnikov" products?

A1: The regioselectivity of additions to this compound is dominated by the powerful electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group. In a standard electrophilic addition (e.g., HBr without radical initiators), the reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the more stable carbocation should be formed.[1] However, a carbocation on the carbon adjacent to the -CF₃ group (C2) is severely destabilized by this group's strong inductive effect.[2] Consequently, the primary carbocation at the terminal carbon (C1) is the less unstable, and therefore favored, intermediate. The subsequent attack of the nucleophile at C1 leads to what is conventionally termed an "anti-Markovnikov" product.[2]

Q2: What is the expected regiochemical outcome for the hydroboration-oxidation of this compound?

A2: Hydroboration-oxidation of alkenes typically results in anti-Markovnikov addition, where the hydroxyl group is placed on the less substituted carbon.[3][4] In the case of this compound, this trend holds. The boron atom, which is the electrophilic part of the B-H bond, adds to the terminal, less sterically hindered, and electronically favorable C1 carbon. The subsequent oxidation step replaces the boron with a hydroxyl group, yielding 3,3,3-trifluoropropan-1-ol as the major product. The introduction of fluorine atoms can reverse the regioselectivity compared to simple alkenes, but in this case, it reinforces the anti-Markovnikov outcome.[5]

Q3: How do the mechanisms and products of ionic vs. radical addition of HBr to this compound differ?

A3: The reaction conditions dictate the mechanism and, consequently, the regioselectivity of HBr addition.

  • Ionic Addition (No Peroxides): In the absence of radical initiators, the reaction follows an electrophilic addition mechanism. The proton (H⁺) adds to the C2 carbon to avoid the highly unstable secondary carbocation adjacent to the CF₃ group. The bromide ion (Br⁻) then attacks the resulting primary carbocation at C1, yielding 1-bromo-3,3,3-trifluoropropane.[2]

  • Radical Addition (With Peroxides/UV Light): In the presence of peroxides or UV light, the reaction proceeds via a free-radical chain mechanism.[6][7] A bromine radical (Br•) is the initial species that adds to the double bond. It adds to the C1 carbon to form the more stable secondary radical at C2, which is stabilized relative to the primary alternative. This radical then abstracts a hydrogen atom from HBr to yield 2-bromo-3,3,3-trifluoropropane.[8][9] This process is only efficient for HBr; HCl and HI do not typically undergo radical addition under these conditions.[8][10]

Q4: Can I achieve "Markovnikov" addition (nucleophile at C2) to this compound?

A4: Achieving direct "Markovnikov" addition via a standard electrophilic pathway is challenging due to the electronic destabilization caused by the -CF₃ group.[2] However, the radical addition of HBr provides a reliable route to place the bromine atom at the C2 position, which corresponds to a formal Markovnikov addition of the elements of H and Br, albeit through a different mechanism. For other nucleophiles, transition-metal-catalyzed reactions, such as specific rhodium-catalyzed hydroborations or palladium-catalyzed additions, may offer pathways to alter the inherent regioselectivity.[11][12]

Troubleshooting Guides

Issue 1: My hydrohalogenation reaction (e.g., with HBr) is producing the opposite regioisomer to what I expected.

  • Symptom: You intended to perform an ionic addition to get the C1-halogenated product but obtained the C2-halogenated product instead.

  • Possible Cause: Unintentional initiation of a free-radical mechanism. Traces of peroxides in solvents (like older ethers) or exposure of the reaction mixture to UV light can trigger the radical pathway, which is dominant for HBr.[13]

  • Solutions:

    • Solvent Purity: Use freshly distilled or peroxide-free stabilized solvents. Test for peroxides before use.

    • Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil or in a dark fume hood to prevent photochemical initiation.

    • Radical Scavengers: In some cases, adding a small amount of a radical scavenger (like hydroquinone) can suppress the radical pathway, although this may affect reaction rates.

Issue 2: The reaction is yielding a mixture of regioisomers with poor selectivity.

  • Symptom: ¹H NMR or GC-MS analysis shows significant amounts of both C1 and C2-substituted products.

  • Possible Cause: The chosen reaction conditions are not sufficiently selective. This can be due to temperature, solvent effects, or a catalyst system that does not provide strong regiochemical control.[14]

  • Solutions:

    • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.[13][15]

    • Solvent Screening: The polarity of the solvent can influence the stability of charged intermediates or transition states.[14] Screen a range of solvents (e.g., polar aprotic, nonpolar) to find the optimal medium for your desired selectivity.

    • Catalyst/Reagent Choice: For hydroboration, using bulkier borane (B79455) reagents like 9-BBN can enhance regioselectivity due to increased steric hindrance at the more substituted carbon.[4] For other additions, investigate specific regioselective catalysts reported in the literature.

Data Summary

The strong electronic influence of the -CF₃ group is a primary determinant of the regiochemical outcome in addition reactions to this compound.

Reaction TypeReagentsMechanismMajor Product (Regioisomer)Selectivity Rule
HydrohalogenationHBr, HCl, or HIIonic (Electrophilic Addition)1-Halo-3,3,3-trifluoropropaneElectronically-controlled "Anti-Markovnikov"
Radical HydrobrominationHBr, Peroxide (ROOR) or UV lightFree Radical2-Bromo-3,3,3-trifluoropropaneRadical Stability-controlled "Markovnikov"
Hydroboration-Oxidation1. BH₃•THF or 9-BBN 2. H₂O₂, NaOHConcerted Addition3,3,3-Trifluoropropan-1-olAnti-Markovnikov

Key Experimental Protocols

Protocol 1: Radical Addition of HBr to this compound (for 2-Bromo-3,3,3-trifluoropropane)

This protocol describes a method for the anti-Markovnikov radical addition of HBr.

  • Materials:

    • This compound

    • Anhydrous HBr (gas or solution in acetic acid)

    • Benzoyl peroxide (or another suitable radical initiator)

    • Anhydrous, peroxide-free solvent (e.g., pentane (B18724) or THF)

    • Reaction flask equipped with a cold finger condenser (-78 °C) and a gas inlet.

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add the anhydrous solvent and the radical initiator (e.g., 1-5 mol%).

    • Cool the flask to an appropriate temperature (e.g., 0 °C or as determined by optimization).

    • Bubble this compound gas through the solution or add it as a condensed liquid.

    • Slowly bubble anhydrous HBr gas into the stirred reaction mixture. Alternatively, add a solution of HBr dropwise.

    • Irradiate the mixture with a UV lamp or heat gently if required to initiate the reaction, depending on the chosen initiator.

    • Monitor the reaction's progress using GC-MS by periodically analyzing small aliquots.

    • Upon completion, stop the flow of gases and warm the mixture to room temperature.

    • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove excess HBr, followed by a wash with sodium thiosulfate (B1220275) to remove any remaining bromine species.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the product's potential volatility.

    • Purify the crude product by fractional distillation.

Protocol 2: Hydroboration-Oxidation of this compound (for 3,3,3-Trifluoropropan-1-ol)

This protocol outlines the synthesis of the terminal alcohol via an anti-Markovnikov hydration.

  • Materials:

    • This compound

    • Borane-tetrahydrofuran complex (BH₃•THF), 1M solution

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • 3M Sodium hydroxide (B78521) (NaOH) solution

    • 30% Hydrogen peroxide (H₂O₂) solution

    • Reaction flask with a balloon of argon or nitrogen.

  • Procedure:

    • Hydroboration Step:

      • To a flame-dried flask under an inert atmosphere, add the 1M solution of BH₃•THF.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly bubble this compound through the BH₃•THF solution with vigorous stirring. Ensure the reaction temperature is maintained.

      • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

    • Oxidation Step:

      • Cool the reaction mixture back to 0 °C.

      • Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic; maintain the temperature below 25 °C.

      • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Work-up and Purification:

      • Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether or THF.

      • Combine all organic layers and wash with brine.

      • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the resulting crude alcohol by flash column chromatography on silica (B1680970) gel or by distillation.

Visualized Workflows and Mechanisms

G Decision Workflow: Controlling Regioselectivity start Desired Product? nuc_at_c1 Nucleophile at C1 (e.g., 1-Halo-3,3,3-trifluoropropane) start->nuc_at_c1 nuc_at_c2 Nucleophile at C2 (e.g., 2-Bromo-3,3,3-trifluoropropane) start->nuc_at_c2 ionic_path Ionic Addition Pathway (Electrophilic) nuc_at_c1->ionic_path  Choose radical_path Radical Addition Pathway nuc_at_c2->radical_path  Choose conditions_ionic Conditions: - Use HBr, HCl, or HI - Exclude peroxides & UV light - Use fresh, pure solvents ionic_path->conditions_ionic conditions_radical Conditions: - Use HBr ONLY - Add radical initiator (e.g., ROOR) - or Use UV light radical_path->conditions_radical

Caption: Decision workflow for selecting the appropriate reaction pathway based on the desired regioisomer.

G Mechanism Comparison: Ionic vs. Radical HBr Addition cluster_ionic Ionic Mechanism (No Peroxides) cluster_radical Radical Mechanism (ROOR) start_ion CF₃-CH=CH₂ + H⁺ intermediate_ion Intermediate: Primary Carbocation CF₃-CH₂-C⁺H₂ (More Stable) start_ion->intermediate_ion H⁺ adds to C2 unstable_ion Unstable Intermediate: CF₃-C⁺H-CH₃ (Destabilized by CF₃) start_ion->unstable_ion Avoided Path product_ion Product: 1-Bromo-3,3,3-trifluoropropane intermediate_ion->product_ion Br⁻ attacks C1 start_rad CF₃-CH=CH₂ + Br• intermediate_rad Intermediate: Secondary Radical CF₃-C•H-CH₂Br (More Stable) start_rad->intermediate_rad Br• adds to C1 unstable_rad Less Stable Intermediate: CF₃-CH(Br)-C•H₂ start_rad->unstable_rad Minor Path product_rad Product: 2-Bromo-3,3,3-trifluoropropane intermediate_rad->product_rad H• abstracted from HBr

Caption: Comparison of intermediates dictating regioselectivity in ionic vs. radical HBr addition.

G General Experimental Workflow setup 1. Reaction Setup (Inert atmosphere, pure reagents) addition 2. Reagent Addition (Controlled temperature) setup->addition monitor 3. Reaction Monitoring (TLC, GC-MS) addition->monitor workup 4. Work-up & Quenching monitor->workup purify 5. Purification (Chromatography or Distillation) workup->purify analyze 6. Product Analysis (NMR, MS to confirm structure & purity) purify->analyze

Caption: A generalized workflow for performing and analyzing addition reactions.

References

Technical Support Center: Scale-Up of 3,3,3-Trifluoropropene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3,3,3-Trifluoropropene (HFO-1243zf) reactions. The information provided is intended to address specific challenges that may be encountered during the transition from laboratory-scale to pilot-plant or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial route is the dehydrochlorination of 3-chloro-1,1,1-trifluoropropane (B1584253) (CF3CH2CH2Cl or HCFC-253fb). This is typically a vapor-phase reaction carried out at elevated temperatures over a catalyst. An older method involves the reaction of 1,1,1,3-tetrachloropropane (B89638) with hydrogen fluoride (B91410).[1]

Q2: What are the main safety concerns when scaling up this compound reactions?

A2: The primary safety concerns include:

  • Flammability: this compound is an extremely flammable gas. All equipment must be properly grounded, and ignition sources must be eliminated.

  • Pressure Build-up: The reaction produces gaseous byproducts like HCl, which can lead to a rapid increase in pressure in a closed system. Reactors must be equipped with appropriate pressure relief systems.[1]

  • Corrosion: The use of hydrogen fluoride (HF) in some synthesis routes and the production of hydrogen chloride (HCl) as a byproduct necessitate the use of corrosion-resistant materials for the reactor and downstream equipment.[2]

  • Toxicity: While this compound itself has relatively low toxicity, some of the precursors and byproducts can be hazardous. Proper personal protective equipment (PPE) and ventilation are essential.[3]

Q3: Why is temperature control so critical during the scale-up of the dehydrochlorination of CF3CH2CH2Cl?

A3: Temperature control is crucial for several reasons. The dehydrochlorination reaction is endothermic, requiring significant energy input. However, excessive temperatures can lead to the formation of unwanted byproducts through side reactions like isomerization and oligomerization.[2] In large-scale reactors, inefficient heat transfer can create hot spots, leading to catalyst deactivation and reduced selectivity.

Troubleshooting Guides

Low Yield and Selectivity

Q: We are observing a significant drop in the yield of this compound and an increase in byproducts upon scaling up our vapor-phase dehydrochlorination reaction. What are the likely causes and how can we address them?

A: This is a common challenge in scaling up gas-phase catalytic reactions. The primary causes and potential solutions are outlined below:

  • Inadequate Temperature Control:

    • Problem: Large-scale reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to non-uniform temperature profiles and "hot spots" on the catalyst bed, promoting side reactions.

    • Solution:

      • Reactor Design: Employ a multi-tubular fixed-bed reactor to improve heat distribution.

      • Fluidized Bed Reactor: Consider using a fluidized bed reactor for better temperature control.

      • Inert Diluent: Co-feed an inert gas (e.g., nitrogen) to help dissipate heat and maintain a more uniform temperature profile.

  • Catalyst Deactivation:

    • Problem: The catalyst may be deactivating more rapidly at a larger scale due to higher localized temperatures, impurities in the feed, or the formation of coke on the catalyst surface.

    • Solution:

      • Feed Purification: Ensure the CF3CH2CH2Cl feed is free of impurities that could poison the catalyst.

      • Temperature Monitoring: Implement multiple temperature sensors throughout the catalyst bed to monitor for hot spots.

      • Catalyst Regeneration: Investigate and implement a catalyst regeneration protocol. For carbon-based catalysts, this may involve a controlled oxidation to burn off coke deposits.

  • Poor Mixing and Mass Transfer:

    • Problem: In a larger reactor, inefficient mixing of the reactant gas with the catalyst can lead to incomplete conversion and the formation of byproducts.

    • Solution:

      • Flow Distribution: Ensure the reactor design includes a well-designed gas distributor to provide uniform flow across the catalyst bed.

      • Superficial Gas Velocity: Optimize the gas flow rate to ensure sufficient contact time with the catalyst without causing excessive pressure drop.

Below is a decision tree to help troubleshoot low yield and selectivity issues:

G start Low Yield / Selectivity check_temp Is Temperature Uniform? start->check_temp check_catalyst Is Catalyst Activity Stable? check_temp->check_catalyst Yes hot_spots Hot Spots Detected check_temp->hot_spots No check_flow Is Gas Flow Uniform? check_catalyst->check_flow Yes deactivation Rapid Deactivation check_catalyst->deactivation No channeling Flow Channeling check_flow->channeling No end Yield / Selectivity Improved check_flow->end Yes improve_heat_transfer Improve Heat Transfer: - Multi-tubular reactor - Fluidized bed - Inert gas co-feed hot_spots->improve_heat_transfer improve_heat_transfer->end regenerate_catalyst Regenerate/Replace Catalyst - Purify feed - Optimize temperature deactivation->regenerate_catalyst regenerate_catalyst->end improve_distributor Improve Gas Distributor - Optimize flow rate channeling->improve_distributor improve_distributor->end

Caption: Troubleshooting workflow for low yield and selectivity.

Product Purification

Q: We are having difficulty separating this compound from byproducts and unreacted starting material during distillation at the pilot scale. What could be the issue?

A: Purification of low-boiling-point, gaseous products like this compound can be challenging. Here are some common issues and solutions:

  • Azeotrope Formation:

    • Problem: this compound may form azeotropes with byproducts or the starting material, making separation by conventional distillation difficult.

    • Solution:

      • Pressure Swing Distillation: Investigate changing the distillation pressure, as this can sometimes break the azeotrope.

      • Extractive Distillation: Introduce a third component (a solvent) to alter the relative volatilities of the components.

      • Adsorption: Use molecular sieves or activated carbon to selectively remove impurities.[4]

  • Column Efficiency:

    • Problem: The distillation column may not have enough theoretical plates to achieve the desired separation.

    • Solution:

      • Increase Column Height: A taller column provides more stages for separation.

      • Packing Material: Use a more efficient packing material to increase the number of theoretical plates per unit height.

  • Product Losses:

    • Problem: Due to its low boiling point (-18 to -16 °C), this compound can be lost through vents in the distillation setup.

    • Solution:

      • Cryogenic Condensers: Use condensers cooled with a refrigerant or liquid nitrogen to effectively trap the volatile product.

      • Scrubbing System: Pass any vent gas through a suitable solvent to capture escaped product.

The general purification workflow is illustrated below:

G raw_product Raw Gaseous Product Stream (HFO-1243zf, HCl, 253fb, byproducts) scrubber Scrubbing (e.g., water or caustic solution) raw_product->scrubber distillation1 First Distillation Column (Removal of light components) scrubber->distillation1 distillation2 Second Distillation Column (Separation of product from heavy components) distillation1->distillation2 Heavies hcl_recovery HCl Recovery distillation1->hcl_recovery Lights adsorption Adsorption Bed (e.g., Molecular Sieves) distillation2->adsorption Product Stream unreacted_sm Unreacted Starting Material Recycle distillation2->unreacted_sm Heavies final_product Pure this compound adsorption->final_product

Caption: General purification workflow for this compound.

Data Presentation

Table 1: Effect of Temperature on the Dehydrochlorination of CF3CH2CH2Cl over an Activated Carbon Catalyst

Temperature (°C)Conversion of CF3CH2CH2Cl (%)Selectivity to this compound (%)
2508598
3009595
3509992

Data synthesized from patent literature which indicates trends but may not represent precise values from a single source.[4]

Table 2: Physical and Safety Properties of this compound

PropertyValueReference
Molecular Weight96.05 g/mol
Boiling Point-18 to -16 °C
Flash PointFlammable Gas
Autoignition TemperatureNot Determined
Lower Flammability LimitNot Determined
Upper Flammability LimitNot Determined

Experimental Protocols

Lab-Scale Synthesis of this compound

Objective: To synthesize this compound via vapor-phase dehydrochlorination of 3-chloro-1,1,1-trifluoropropane.

Materials:

  • 3-chloro-1,1,1-trifluoropropane (CF3CH2CH2Cl)

  • Activated carbon catalyst

  • Nitrogen (for inerting and as a carrier gas)

  • Quartz tube reactor

  • Tube furnace with temperature controller

  • Mass flow controller

  • Gas chromatograph (GC) for analysis

  • Cold trap (e.g., dry ice/acetone bath)

  • Scrubber with a dilute caustic solution

Procedure:

  • Pack a quartz tube reactor with a known amount of activated carbon catalyst.

  • Place the reactor in a tube furnace and connect the gas lines.

  • Purge the system with nitrogen for 30 minutes.

  • Heat the furnace to the desired reaction temperature (e.g., 300 °C).

  • Using a mass flow controller, introduce a controlled flow of gaseous CF3CH2CH2Cl into the reactor. A carrier gas like nitrogen can be used.

  • Pass the reactor effluent through a cold trap to collect the product.

  • Vent the non-condensable gases through a caustic scrubber to neutralize HCl.

  • Analyze the collected product for purity and yield using a gas chromatograph.

Pilot-Plant Scale Synthesis of this compound

Objective: To demonstrate the continuous production of this compound in a pilot-scale packed bed reactor.

Equipment:

  • Multi-tubular fixed-bed reactor made of corrosion-resistant alloy

  • External heating system (e.g., molten salt bath or electrical heaters)

  • Vaporizer for the CF3CH2CH2Cl feed

  • Mass flow controllers for feed and any inert gas

  • Packed bed of activated carbon catalyst

  • Heat exchanger to cool the reactor effluent

  • Phase separator to separate gaseous products from any unreacted liquid

  • Scrubbing column for HCl removal

  • Distillation train for product purification

  • Online gas chromatograph for process monitoring

Procedure:

  • Catalyst Loading and Pre-treatment: Load the reactor tubes with the activated carbon catalyst. Pretreat the catalyst by heating under a flow of nitrogen to remove any adsorbed moisture.

  • System Inerting: Purge the entire system, including the reactor, piping, and purification train, with nitrogen.

  • Reactor Heat-up: Bring the reactor to the target operating temperature (e.g., 300-350 °C) using the external heating system.

  • Feed Introduction: Vaporize the liquid CF3CH2CH2Cl feed and introduce it into the reactor at a controlled flow rate.

  • Reaction: The dehydrochlorination reaction occurs as the gas passes through the catalyst bed.

  • Effluent Cooling: Cool the hot reactor effluent in a heat exchanger.

  • Initial Separation: Pass the cooled stream through a phase separator. Any unreacted liquid CF3CH2CH2Cl can be collected and recycled.

  • Purification: a. Route the gaseous stream to a scrubbing column to remove the bulk of the HCl byproduct. b. The scrubbed gas is then fed to a multi-stage distillation train to separate the this compound from unreacted starting material and other byproducts.

  • Product Collection: The purified this compound is condensed and collected in a pressurized storage vessel.

  • Process Monitoring: Continuously monitor the composition of the streams at various points (reactor outlet, after scrubbing, after distillation) using online GC to ensure the process is running at the desired conversion and selectivity.

This technical support center provides a starting point for addressing the challenges associated with scaling up this compound reactions. For specific issues, it is always recommended to consult with chemical engineers and safety professionals.

References

By-product formation in the synthesis of 3,3,3-Trifluoropropene and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-Trifluoropropene (TFP). The following information is designed to help identify and mitigate the formation of common by-products encountered during various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (TFP)?

A1: The main industrial and laboratory-scale synthesis routes for this compound (TFP), also known as HFO-1243zf, involve the dehydrohalogenation of halogenated propane (B168953) precursors. Key methods include:

  • Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa): This is a common route where HFC-245fa is passed over a catalyst at elevated temperatures.

  • Dehydrochlorination of 1-Chloro-3,3,3-trifluoropropane (HCFC-253fb): This process involves the removal of hydrogen chloride from HCFC-253fb, often using a base or a catalyst.[1]

  • Reaction of Chlorinated Propanes with Hydrogen Fluoride (B91410) (HF): Starting materials like 1,1,1,3-tetrachloropropane (B89638) can be reacted with HF in the presence of a catalyst to produce TFP.[2]

Q2: What are the most common by-products observed during TFP synthesis?

A2: By-product formation is highly dependent on the chosen synthetic route, reaction conditions, and catalyst. Common impurities can be categorized as:

  • Isomers: Positional and geometric isomers of TFP and its precursors or intermediates are common. For instance, in the dehydrofluorination of HFC-245fa, (E)- and (Z)-1,3,3,3-tetrafluoropropene (HFO-1234ze) are major by-products.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the initial halogenated propane in the final product stream.

  • Over- or Under-halogenated Species: By-products with a different number of halogen atoms than the desired product can form.

  • Oligomers and Polymers: TFP is a monomer that can undergo polymerization or telomerization, especially at high temperatures or in the presence of certain catalysts.[3][4][5]

Q3: How can I minimize the formation of the (E)- and (Z)-isomers of 1,3,3,3-tetrafluoropropene (HFO-1234ze) during the dehydrofluorination of HFC-245fa?

A3: The formation of HFO-1234ze isomers is a common side reaction. To favor the formation of TFP, consider the following:

  • Catalyst Selection: The choice of catalyst is critical. Different catalysts have varying selectivities.

  • Reaction Temperature: Optimize the reaction temperature. Higher temperatures may favor the elimination of a second HF molecule to form TFP, but can also lead to other by-products.

  • Contact Time: Adjust the contact time of the reactants with the catalyst. Shorter contact times may reduce the formation of subsequent products.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Concentration of Unreacted Starting Material (e.g., HFC-245fa or HCFC-253fb)
Possible Cause Troubleshooting Step
Insufficient Reaction Temperature Gradually increase the reactor temperature in increments of 10-20°C and monitor the conversion of the starting material. Be cautious of exceeding the optimal temperature range, which could lead to increased by-product formation.
Catalyst Deactivation Regenerate or replace the catalyst. Catalyst deactivation can occur due to coking or poisoning.
Inadequate Contact Time Decrease the flow rate of the reactant gas to increase the residence time in the reactor, allowing for more complete conversion.
Improper Catalyst Loading Ensure the catalyst is packed uniformly in the reactor to avoid channeling of the reactant gas.
Issue 2: High Levels of Olefin Isomers in the Product Stream
Possible Cause Troubleshooting Step
Non-selective Catalyst Screen different catalysts known for their selectivity in dehydrohalogenation reactions. For example, certain mixed metal oxide catalysts may offer higher selectivity.
Sub-optimal Reaction Temperature Isomerization can be temperature-dependent. Perform a temperature screening study to identify the optimal temperature that maximizes the yield of the desired isomer while minimizing others.
Presence of Acidic or Basic Sites on the Catalyst The acidity or basicity of the catalyst can influence isomerization. Consider modifying the catalyst support or using a neutral catalyst. The addition of additives like benzoquinones has been shown to prevent olefin isomerization in some catalytic systems.[6][7]
Issue 3: Formation of High Molecular Weight By-products (Oligomers/Polymers)
Possible Cause Troubleshooting Step
High Reaction Temperature Excessive temperatures can promote the polymerization of TFP.[4] Reduce the reaction temperature to the minimum required for efficient conversion of the starting material.
Extended Residence Time Long residence times in the reactor can increase the likelihood of oligomerization. Increase the flow rate of the reactants.
Presence of Polymerization Initiators Ensure that the reactants and the reactor are free from impurities that could act as polymerization initiators. In some cases, adding a polymerization inhibitor to the feed stream may be necessary.

Quantitative Data on By-product Formation

The following tables summarize typical by-product profiles for common TFP synthesis routes based on available data. Note that actual percentages can vary significantly with specific experimental conditions.

Table 1: By-products from Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

By-product Typical Concentration Range (%) Factors Influencing Formation
(E)-1,3,3,3-Tetrafluoropropene (HFO-1234ze)5 - 20Catalyst type, temperature, contact time
(Z)-1,3,3,3-Tetrafluoropropene (HFO-1234ze)1 - 5Catalyst type, temperature, contact time
Unreacted HFC-245fa1 - 10Temperature, contact time, catalyst activity
Other fluorinated propenes< 1Catalyst selectivity, high temperatures

Table 2: By-products from Dehydrochlorination of 1-Chloro-3,3,3-trifluoropropane (HCFC-253fb)

By-product Typical Concentration Range (%) Factors Influencing Formation
Unreacted HCFC-253fb2 - 15Reaction temperature, base concentration, reaction time
Isomers of chlorotrifluoropropene1 - 5Catalyst type, reaction conditions
Dichlorotrifluoropropanes< 2Impurities in starting material

Experimental Protocols

Protocol 1: Vapor-Phase Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

Objective: To synthesize this compound (TFP) via catalytic dehydrofluorination of HFC-245fa.

Materials:

  • 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

  • Chromia (Cr₂O₃) catalyst

  • Nitrogen (for purging)

  • Tubular reactor (e.g., Inconel)

  • Temperature controller and furnace

  • Mass flow controllers

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack the tubular reactor with the Cr₂O₃ catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 300-400°C) under a nitrogen flow to activate the catalyst.

  • Once the temperature is stable, stop the nitrogen flow and introduce a controlled flow of gaseous HFC-245fa into the reactor.

  • The effluent gas stream from the reactor is passed through a cold trap to collect the products.

  • Analyze the product mixture using a GC to determine the conversion of HFC-245fa and the selectivity to TFP and other by-products.

  • Vary the reaction temperature and the flow rate of HFC-245fa to optimize the yield of TFP.

Safety Precautions: This reaction produces hydrogen fluoride (HF), which is highly corrosive and toxic. Ensure proper ventilation and use appropriate personal protective equipment. The reactor effluent should be passed through a scrubbing system to neutralize HF.

Visualizations

Byproduct_Formation_Dehydrofluorination cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction Pathway cluster_oligomerization Oligomerization HFC-245fa HFC-245fa TFP TFP HFC-245fa->TFP -HF HFO-1234ze_E HFO-1234ze_E HFC-245fa->HFO-1234ze_E -HF HFO-1234ze_Z HFO-1234ze_Z HFC-245fa->HFO-1234ze_Z -HF Oligomers Oligomers TFP->Oligomers High Temp.

Caption: By-product formation in the dehydrofluorination of HFC-245fa.

Troubleshooting_Workflow start Low TFP Yield check_conversion High Unreacted Starting Material? start->check_conversion check_isomers High Olefin Isomers? check_conversion->check_isomers No increase_temp Increase Temperature check_conversion->increase_temp Yes check_polymers High Molecular Weight By-products? check_isomers->check_polymers No change_catalyst Change Catalyst/ Optimize Conditions check_isomers->change_catalyst Yes reduce_temp_time Reduce Temperature/ Residence Time check_polymers->reduce_temp_time Yes end Optimized Process check_polymers->end No increase_temp->end change_catalyst->end reduce_temp_time->end

Caption: Troubleshooting workflow for low TFP yield.

References

Effect of reaction conditions on the stereoselectivity of 3,3,3-Trifluoropropene cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the stereoselectivity of cycloaddition reactions involving 3,3,3-trifluoropropene and related trifluoromethylated alkenes.

Troubleshooting Guides

This section addresses common issues related to poor diastereoselectivity and enantioselectivity in the cycloaddition of this compound.

Issue 1: Low Diastereoselectivity (Formation of Undesired Diastereomers)

Potential Cause Troubleshooting Recommendation Expected Outcome
Suboptimal Reaction Temperature Temperature can significantly influence the transition state energies of competing diastereomeric pathways. Lowering the reaction temperature is a common strategy to enhance diastereoselectivity.[1][2]Increased formation of the thermodynamically favored diastereomer. An incremental decrease (e.g., from room temperature to 0 °C, -20 °C, or lower) should be tested.[1]
Inappropriate Solvent Choice The polarity and coordinating ability of the solvent can affect catalyst activity and the stability of diastereomeric transition states.Screening a range of solvents with varying polarities (e.g., chlorinated solvents like CH2Cl2, ethereal solvents like THF, or non-polar solvents like toluene) may identify conditions that favor one diastereomer.[1]
Incorrect Catalyst or Ligand The steric and electronic properties of the catalyst and its associated ligands are crucial in controlling the facial selectivity of the cycloaddition.For metal-catalyzed reactions, experimenting with ligands of varying bulk and electronic nature can significantly improve diastereoselectivity. For organocatalyzed reactions, the choice of catalyst scaffold is critical.[1][2]
Steric Hindrance Sterically demanding substituents on either the diene/dipole or the dienophile/dipolarophile can clash in the transition state, leading to a mixture of diastereomers.While difficult to change post-synthesis, consider if alternative starting materials with less steric bulk could be employed if diastereoselectivity remains poor.

Issue 2: Low Enantioselectivity (Formation of a Racemic or Near-Racemic Mixture)

Potential Cause Troubleshooting Recommendation Expected Outcome
Ineffective Chiral Catalyst/Ligand The chosen chiral catalyst or ligand may not be providing a sufficiently asymmetric environment to effectively differentiate between the enantiotopic faces of the reactants.Screen a library of chiral ligands or catalysts. For instance, in gold-catalyzed [2+2] cycloadditions, different phosphine (B1218219) ligands can lead to vastly different enantiomeric excesses.[1] In organocatalysis, different chiral scaffolds (e.g., cinchona alkaloids, phosphoric acids) should be tested.[3]
Suboptimal Catalyst Loading Insufficient catalyst loading may lead to a background, non-catalyzed reaction that is not enantioselective, thus lowering the overall enantiomeric excess (ee).Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) to favor the catalyzed, enantioselective pathway.
Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to lower enantioselectivity.Performing the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) often enhances enantioselectivity.[1][2]
Presence of Impurities Water or other protic impurities can interfere with the catalyst, particularly with Lewis acid catalysts, diminishing its effectiveness and reducing enantioselectivity.Ensure all reagents and solvents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Counterion or Additive In metal-catalyzed reactions, the counterion can significantly impact the catalyst's activity and enantioselectivity. Additives can also play a crucial role.For cationic metal complexes, screening different counterions (e.g., BArF, OTf) can be beneficial. In some cases, the use of a chloride scavenger like a silver salt is necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity in cycloadditions with this compound?

A1: The stereoselectivity is primarily governed by the interplay of steric and electronic factors in the transition state. The bulky and highly electronegative trifluoromethyl (-CF3) group plays a dominant role. Key factors include:

  • Catalyst/Ligand System: The choice of a chiral catalyst or ligand is paramount for achieving high enantioselectivity by creating a defined chiral pocket around the reacting species.[1][3]

  • Reaction Temperature: Lower temperatures generally favor the formation of a single stereoisomer by increasing the energy difference between competing transition states.[1][2]

  • Solvent: The solvent can influence catalyst solubility, activity, and the stability of intermediates and transition states.[1]

  • Substrate Structure: The steric and electronic nature of the substituents on both reacting partners significantly impacts facial selectivity.

Q2: How does the choice of metal catalyst affect the outcome of the cycloaddition?

A2: The metal center and its associated ligands dictate the reaction mechanism and stereochemical outcome. For example, in [2+2] cycloadditions, digold catalysts have been shown to be effective, with the ligand structure being critical for high enantioselectivity.[1] Rhodium catalysts are used in [2+2+2] cycloadditions, where the choice of chiral phosphine ligand is crucial for constructing fluorinated tertiary stereocenters with high ee.[4] Copper catalysts are often employed in [3+2] cycloadditions of azomethine ylides.[5]

Q3: Can organocatalysts be used to control stereoselectivity in these reactions?

A3: Yes, organocatalysis is a powerful tool for controlling stereoselectivity. For instance, chiral Brønsted bases and chiral phosphoric acids have been successfully used in enantioselective (8+3) and (3+3) cycloadditions, respectively.[2][3] These catalysts operate by activating the substrate through hydrogen bonding or deprotonation, creating a chiral environment that directs the approach of the reaction partner.

Q4: My reaction gives good diastereoselectivity but poor enantioselectivity. What should I try first?

A4: If diastereoselectivity is high, it indicates that the relative orientation of the reactants is well-controlled. The lack of enantioselectivity points to a problem with the chiral induction. The first step should be to re-evaluate your chiral catalyst or ligand. Screen a variety of chiral ligands with different steric and electronic properties. If that is not fruitful, systematically lower the reaction temperature, as this is a common and effective method for improving enantiomeric excess.[1][2] Also, ensure that the reaction is free from any impurities, especially water, that could deactivate or interfere with the chiral catalyst.

Q5: I am observing a mixture of regioisomers in addition to stereoisomers. How can I improve regioselectivity?

A5: Regioselectivity in cycloadditions is often governed by frontier molecular orbital (FMO) interactions and steric effects. The trifluoromethyl group significantly polarizes the double bond of this compound, which can be exploited to control regioselectivity.

  • Catalyst Choice: The catalyst can have a profound effect on regioselectivity. For example, in azide-alkyne cycloadditions, copper catalysts typically yield the 1,4-regioisomer, while ruthenium catalysts can favor the 1,5-isomer.[6]

  • Reactant Electronics: Modifying the electronic properties of the other cycloaddition partner (the diene or dipole) can alter the FMO energies and favor the formation of one regioisomer over another.

Data Presentation

Table 1: Effect of Catalyst and Temperature on a [2+2] Cycloaddition

EntryCatalystTemperature (°C)Yield (%)Enantiomeric Ratio (er)
1(S,RP)-B256684:16
2(S,RP)-B06388:12
3(S,RP)-B-20-90:10
4(S,RP)-A25low-
5(R,SP)-C25low-

Data synthesized from a study on digold catalyzed [2+2] cycloadditions.[1]

Table 2: Effect of Solvent on an Enantioselective (8+3) Cycloaddition

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee)
1Toluene48584%
2MTBE48281%
3Dichloromethane (B109758)-108085%
4TCE/CH2Cl2 (2:1)-109293%

Data synthesized from a study on organocatalyzed (8+3) cycloadditions.[2] TCE = 1,1,1-trichloroethane (B11378).

Experimental Protocols

Protocol 1: General Procedure for Enantioselective [2+2] Cycloaddition using a Digold Catalyst

This protocol is adapted from a procedure for the cycloaddition of alkenes with alkynes, which can be applied to trifluoropropene systems.[1]

  • Catalyst Preparation: In a glovebox, a solution of the digold(I) chloride precatalyst (0.0025 mmol) in dry chlorobenzene (B131634) (1.0 mL) is prepared in a screw-capped vial.

  • Chloride Scavenger Addition: To this solution, a chloride scavenger such as NaBArF (2.5 mol %) is added. The mixture is stirred for 5 minutes at room temperature.

  • Reactant Addition: The alkene (e.g., this compound, 0.5 mmol) and the alkyne (0.6 mmol) are added sequentially to the catalyst solution.

  • Reaction Conditions: The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 0 °C) for the specified time (e.g., 24 hours).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutene (B1205218) product.

  • Analysis: The yield is determined, and the enantiomeric excess is measured by chiral stationary phase HPLC or GC.

Protocol 2: General Procedure for Organocatalyzed Enantioselective (8+3) Cycloaddition

This protocol is based on a procedure for the cycloaddition of donor-acceptor cyclopropanes with tropones.[2]

  • Reaction Setup: To a vial charged with the chiral bifunctional Brønsted base catalyst (e.g., catalyst 3g from the cited paper, 0.02 mmol, 20 mol %), is added the tropone (B1200060) (0.10 mmol).

  • Solvent Addition: A mixture of 1,1,1-trichloroethane (TCE) and dichloromethane (CH2Cl2) (2:1 v/v) is added to dissolve the solids.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -10 °C).

  • Substrate Addition: The donor-acceptor cyclopropane (B1198618) (0.15 mmol) is added to the cooled solution.

  • Reaction Conditions: The reaction is stirred at -10 °C until the tropone is consumed, as monitored by TLC.

  • Purification: The reaction mixture is directly purified by flash column chromatography on silica gel to yield the cycloadduct.

  • Analysis: The yield of the isolated product is calculated, and the enantiomeric excess is determined by UPC² or HPLC on a chiral stationary phase.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Workup & Analysis cat_prep Prepare Catalyst Solution (e.g., Digold(I) Chloride in Solvent) add_scav Add Chloride Scavenger (e.g., NaBArF) cat_prep->add_scav Stir 5 min add_reactants Add this compound & Cycloaddition Partner add_scav->add_reactants Catalyst Ready set_cond Set Reaction Temperature (e.g., 0°C) add_reactants->set_cond run_rxn Stir for 24h set_cond->run_rxn workup Concentrate & Purify (Flash Chromatography) run_rxn->workup Reaction Complete analysis Determine Yield & ee (Chiral HPLC/GC) workup->analysis

Caption: Workflow for a typical metal-catalyzed stereoselective cycloaddition.

troubleshooting_logic start Initial Experiment check_stereo Assess Stereoselectivity (dr and ee) start->check_stereo low_dr Low Diastereoselectivity check_stereo->low_dr dr is low low_ee Low Enantioselectivity check_stereo->low_ee ee is low success High Stereoselectivity check_stereo->success dr & ee are high temp Lower Temperature low_dr->temp solvent Screen Solvents temp->solvent catalyst_dr Change Ligand/Catalyst solvent->catalyst_dr catalyst_dr->check_stereo chiral_ligand Screen Chiral Ligands low_ee->chiral_ligand temp_ee Lower Temperature chiral_ligand->temp_ee inert Ensure Inert/Dry Conditions temp_ee->inert inert->check_stereo

References

Troubleshooting low yields in the functionalization of 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3,3,3-trifluoropropene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: My functionalization reaction with this compound is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields in the functionalization of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reagent Quality: Ensure the purity of this compound and other reagents. Impurities can poison catalysts or lead to unwanted side reactions.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time are critical parameters that often require careful optimization.

  • Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and not degraded. The choice of ligand can also significantly impact the outcome.

  • Atmosphere: Many reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Optimize these procedures to minimize loss.

Q2: I am observing the formation of significant side products in my reaction. What are the common side reactions with this compound?

A2: Common side reactions include polymerization of the alkene, especially at elevated temperatures, and isomerization. In nucleophilic addition reactions, competing substitution reactions can also occur. For palladium-catalyzed reactions like the Heck coupling, catalyst decomposition can lead to the formation of palladium black and reduced catalytic activity.

Q3: How does the electron-withdrawing nature of the trifluoromethyl group in this compound affect its reactivity?

A3: The strong electron-withdrawing trifluoromethyl (-CF3) group significantly influences the reactivity of the double bond. It makes the alkene electron-deficient, which affects its reactivity in several ways:

  • Nucleophilic Attack: It activates the double bond towards nucleophilic attack, making it a good substrate for Michael additions.

  • Electrophilic Attack: It deactivates the double bond towards electrophilic attack.

  • Radical Reactions: It can influence the regioselectivity of radical additions.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful tool for the arylation of this compound. However, achieving high yields can be challenging.

Troubleshooting Flowchart for Low-Yield Heck Coupling Reactions

G Troubleshooting Low-Yield Heck Coupling start Low Yield in Heck Reaction check_reagents 1. Verify Reagent Purity (Aryl halide, this compound) start->check_reagents check_catalyst 2. Assess Catalyst System (Pd source, Ligand) check_reagents->check_catalyst Reagents OK optimize_catalyst Optimize Catalyst Loading and Ligand Choice check_reagents->optimize_catalyst Impurities found check_conditions 3. Evaluate Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst OK check_catalyst->optimize_catalyst Inactive catalyst/ligand check_atmosphere 4. Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions OK optimize_conditions Screen Different Bases, Solvents, and Temperatures check_conditions->optimize_conditions Suboptimal conditions improve_atmosphere Improve Degassing and Inert Gas Purge check_atmosphere->improve_atmosphere Air/Moisture leak success Improved Yield check_atmosphere->success Atmosphere OK optimize_catalyst->check_catalyst Re-evaluate optimize_conditions->check_conditions Re-evaluate improve_atmosphere->check_atmosphere Re-evaluate

Caption: A step-by-step guide to troubleshooting low yields in Heck coupling reactions of this compound.

Detailed Troubleshooting Steps:

  • Inactive Catalyst: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. The formation of palladium black is a visual indicator of catalyst decomposition.

    • Solution: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that solvents are properly degassed. Consider using a more stable palladium precatalyst or a ligand that protects the metal center.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the catalytic cycle.

    • Solution: For electron-deficient alkenes like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can be effective.

  • Inappropriate Base: The base is essential for neutralizing the HX generated and regenerating the Pd(0) catalyst.

    • Solution: The choice of base and its solubility in the reaction solvent are critical. Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DIPEA) bases.

  • Suboptimal Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions.

    • Solution: Optimize the reaction temperature. A temperature screen can identify the optimal balance between reaction rate and catalyst stability.

Issue 2: Low Yield in Michael Addition

The electron-deficient nature of this compound makes it a good Michael acceptor. However, low yields can still be encountered.

Troubleshooting Flowchart for Low-Yield Michael Addition Reactions

G Troubleshooting Low-Yield Michael Addition start Low Yield in Michael Addition check_nucleophile 1. Evaluate Nucleophile (pKa, Steric Hindrance) start->check_nucleophile check_base 2. Assess Base/Catalyst (Strength, Concentration) check_nucleophile->check_base Nucleophile OK optimize_nucleophile Consider a More Reactive or Less Hindered Nucleophile check_nucleophile->optimize_nucleophile Weak or bulky nucleophile check_solvent 3. Examine Solvent Effects (Polarity, Aprotic/Protic) check_base->check_solvent Base OK optimize_base Screen Different Bases or Catalysts check_base->optimize_base Inappropriate base check_temp 4. Optimize Temperature check_solvent->check_temp Solvent OK optimize_solvent Perform a Solvent Screen check_solvent->optimize_solvent Suboptimal solvent optimize_temp Adjust Temperature (Lower for exothermic, Higher for slow) check_temp->optimize_temp Incorrect temperature success Improved Yield check_temp->success Temperature OK optimize_nucleophile->check_nucleophile Re-evaluate optimize_base->check_base Re-evaluate optimize_solvent->check_solvent Re-evaluate optimize_temp->check_temp Re-evaluate

Caption: A decision-making flowchart for troubleshooting low yields in Michael addition reactions involving this compound.

Detailed Troubleshooting Steps:

  • Weak Nucleophile: The nucleophilicity of the Michael donor is a key factor.

    • Solution: If using a carbon nucleophile, ensure complete deprotonation by using a sufficiently strong base. For heteroatom nucleophiles, consider their pKa and the reaction pH.

  • Reversibility of the Addition: The Michael addition can be reversible.

    • Solution: Running the reaction at a lower temperature may favor the product if the retro-Michael reaction is significant at higher temperatures.

  • Polymerization: The basic conditions used for the Michael addition can sometimes promote the polymerization of the electron-deficient alkene.

    • Solution: Use the minimum effective concentration of the base and keep the reaction temperature as low as possible. Adding the alkene slowly to the reaction mixture can also help.

Data Presentation

The following tables summarize the effects of various reaction parameters on the yield of common functionalization reactions of this compound.

Table 1: Optimization of Heck Coupling of this compound with Iodobenzene

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1002465
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)DMF1002478
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane1201885
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene1102092
5Pd(OAc)₂ (2)noneEt₃N (3)Acetonitrile803645

Table 2: Optimization of Michael Addition of Thiophenol to this compound

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1nonenoneneat25195
2DBU (10)-CH₂Cl₂250.598
3noneK₂CO₃ (0.1)Acetonitrile25292
4noneEt₃N (1)THF25488
5Proline (20)-DMSO50675

Experimental Protocols

Protocol 1: Heck Coupling of this compound with 4-Iodotoluene (B166478)

Catalytic Cycle for Heck Coupling

G Catalytic Cycle of Heck Coupling cluster_regeneration Catalyst Regeneration Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) Product Ar-CH=CH-CF3 AlkeneComplex [Ar-Pd(II)(alkene)-X(L_n)] ArPdX->AlkeneComplex Alkene Coordination (H2C=CHCF3) InsertionProduct R-CH2-CH(CF3)-Pd(II)-X(L_n) AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination InsertionProduct->Product HX HX Base Base HPdX H-Pd(II)-X(L_n) BaseH Base-H+ HPdX->Pd0 Reductive Elimination (+ Base)

Caption: A simplified representation of the catalytic cycle for the Heck coupling reaction.

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodotoluene (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Add K₂CO₃ (2.0 equiv).

  • Cool the mixture to 0 °C and bubble this compound gas through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Michael Addition of Piperidine (B6355638) to this compound

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add piperidine (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

This technical support center provides a starting point for troubleshooting and optimizing the functionalization of this compound. For more specific issues, further investigation and consultation of the primary literature are recommended.

Validation & Comparative

Comparative Reactivity Analysis: 3,3,3-Trifluoropropene vs. Hexafluoropropylene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 3,3,3-Trifluoropropene and Hexafluoropropylene, supported by experimental data and detailed methodologies.

The introduction of fluorine atoms into organic molecules profoundly alters their chemical and physical properties. This guide provides an objective comparison of the reactivity of two key fluorinated building blocks: this compound (TFP) and Hexafluoropropylene (HFP). Understanding their distinct reaction profiles is crucial for their effective utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Executive Summary

Hexafluoropropylene, with its perfluorinated structure, is significantly more susceptible to nucleophilic attack than this compound. The electron-withdrawing nature of the six fluorine atoms in HFP creates a highly electron-deficient double bond, making it a prime target for nucleophiles. Conversely, TFP, with a trifluoromethyl group and a C-H bond on the double bond, displays a more nuanced reactivity, including a notable propensity for anti-Markovnikov electrophilic additions and radical-mediated reactions. This comparative guide will delve into the specific reaction types, supported by available quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize key physical properties and available kinetic data for TFP and HFP.

Table 1: Physical Properties

PropertyThis compound (TFP)Hexafluoropropylene (HFP)
Chemical Formula C₃H₃F₃C₃F₆
Molar Mass 96.05 g/mol 150.02 g/mol
Boiling Point -17 °C-29.4 °C
Structure CH₂=CHCF₃CF₂=CFCF₃

Table 2: Comparative Reactivity Data

Reaction TypeThis compound (TFP)Hexafluoropropylene (HFP)
Electrophilic Addition (HCl) Anti-Markovnikov additionGenerally unreactive under standard conditions
Nucleophilic Attack Less reactiveHighly reactive, attack at the internal carbon
Radical Addition (·CF₃) Reacts readilyReacts readily
Atmospheric Reaction with ·OH (k, cm³ molecule⁻¹ s⁻¹ at 298 K) ~2.0 x 10⁻¹¹[1]~7.74 x 10⁻¹³

Reaction Profiles and Mechanisms

Electrophilic Addition

The response of TFP and HFP to electrophilic attack highlights their contrasting electronic nature.

This compound (TFP): The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. In the electrophilic addition of hydrogen halides, such as HCl, the initial protonation of the double bond avoids the formation of a carbocation adjacent to the CF₃ group due to its destabilizing inductive effect. This leads to the formation of a more stable primary carbocation at the terminal carbon, resulting in an anti-Markovnikov addition product.

Figure 1: Electrophilic addition to TFP.

Hexafluoropropylene (HFP): The perfluorinated nature of HFP makes its double bond extremely electron-deficient. Consequently, it is generally unreactive towards electrophiles under standard conditions. The strong inductive effect of the six fluorine atoms deactivates the double bond to such an extent that electrophilic attack is highly unfavorable.

Nucleophilic Attack

The susceptibility to nucleophilic attack is a defining difference between HFP and TFP.

Hexafluoropropylene (HFP): HFP is highly susceptible to nucleophilic attack. The electron density of the double bond is heavily polarized towards the fluorine atoms, creating a strong electrophilic character at the carbon atoms. Nucleophilic attack preferentially occurs at the internal carbon (C2), leading to the formation of a stable carbanion that is delocalized over the perfluoroalkyl group.

Radical_Addition_Workflow cluster_workflow General Radical Addition Workflow Initiator Radical Initiator Radical Radical (R•) Initiator->Radical Initiation Intermediate Radical Intermediate Radical->Intermediate Propagation (Addition) Alkene Fluoroalkene (TFP or HFP) Alkene->Intermediate Product Adduct Intermediate->Product Propagation (Abstraction) Chain_Carrier Chain Carrier (e.g., HBr) Chain_Carrier->Product

References

A Comparative Guide to 3,3,3-Trifluoropropene-Based Surfactants as PFOA Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent and toxic nature of perfluorooctanoic acid (PFOA) has necessitated a shift towards safer and more environmentally benign alternatives in surfactant synthesis. Among the promising candidates, 3,3,3-trifluoropropene (TFP)-based surfactants have emerged as viable substitutes. This guide provides a comprehensive comparison of TFP-derived surfactants with other PFOA alternatives, supported by experimental data and detailed methodologies to assist researchers in making informed decisions.

Synthesis of this compound-Based Surfactants

Surfactants derived from this compound offer a versatile platform for creating anionic, cationic, and non-ionic varieties. The general synthesis strategy involves a two-step process: telomerization of TFP followed by chemical modification of the resulting telomers.[1][2][3]

General Synthesis Pathway

The synthesis commences with the radical or thermal telomerization of TFP. This reaction utilizes a chain transfer agent, such as perfluoroisopropyl iodide, to control the molecular weight of the resulting TFP telomers.[1][3] These telomers, bearing an iodine end-group, are then subjected to various chemical modifications to introduce the desired hydrophilic head group.[1][2]

Synthesis_Pathway cluster_surfactants Surfactant Types TFP This compound (TFP) Telomerization Telomerization TFP->Telomerization TFP_Telomer TFP Telomer (Iodine End-Group) Telomerization->TFP_Telomer Modification Chemical Modification TFP_Telomer->Modification Anionic Anionic Surfactant Modification->Anionic Allylation then Thiol-ene Reaction Cationic Cationic Surfactant Modification->Cationic Ethylene End-capping then Nucleophilic Substitution NonIonic Non-ionic Surfactant Modification->NonIonic Esterification

Figure 1: General synthesis pathway for TFP-based surfactants.
Experimental Protocols

A typical procedure for the radical telomerization of TFP involves charging a pressure reactor with this compound, a chain transfer agent (e.g., 2-iodoperfluoropropane), and a radical initiator (e.g., di-tert-butylperoxide).[3][4] The reactor is then heated to a specific temperature (e.g., 140-160 °C) for a set duration (e.g., 24 hours). After the reaction, the unreacted monomer is vented, and the crude telomer is recovered. Purification is typically achieved by distillation under reduced pressure.

The synthesis of anionic surfactants from TFP telomers generally involves two main steps.[1][2] First, the iodine end-group of the telomer is converted to an allylic group. This is followed by a thiol-ene reaction with a thiol-containing carboxylic acid, such as thioglycolic acid, to introduce the carboxylate head group.[3][4] The final product is then purified, for instance, by column chromatography.

Performance Comparison of PFOA Alternatives

The performance of a surfactant is dictated by several key parameters, including its ability to reduce surface tension and its critical micelle concentration (CMC). The following tables summarize the performance data for TFP-based surfactants and other PFOA alternatives.

Performance Data of Fluorinated Surfactants
Surfactant TypeSpecific CompoundCritical Micelle Concentration (CMC) (g/L)Surface Tension at CMC (mN/m)Reference(s)
PFOA (Reference) Perfluorooctanoic Acid3.00~17[1][2]
TFP-Based Anionic TFP-telomer-S-CH₂-COOH0.87Not explicitly stated[4]
TFP-Based Non-ionic TFP-telomer-based0.06Not explicitly stated[1][2]
TFP-Based Cationic TFP-telomer-based4.10, 3.20Not explicitly stated[1][2]
Short-Chain PFAS Perfluorobutanesulfonic acid (PFBS)Higher than PFOAGenerally higher than PFOA[5]
Short-Chain PFAS Perfluorobutanoic acid (PFBA)Higher than PFOAGenerally higher than PFOA[5]
Performance Data of Fluorine-Free and Bio-based Surfactants
Surfactant TypeSpecific Compound/ClassCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)BiodegradabilityReference(s)
Alkyl Polyglucosides (APG) Glucopon 215 UPVaries by alkyl chain length~27-30Readily biodegradable[6]
Siloxane-based TrisiloxanepolyoxyethyleneVaries~20-22Varies[6]
Biosurfactants RhamnolipidsLower than many synthetic surfactants~25-30Readily biodegradable[7]
Biosurfactants SophorolipidsLower than many synthetic surfactants~30-35Readily biodegradable[2]

Experimental Workflow for Surfactant Performance Evaluation

A standardized workflow is crucial for the objective comparison of different surfactants. The following diagram outlines a typical experimental workflow for evaluating surfactant performance.

Performance_Evaluation_Workflow Start Start: Surfactant Sample Prep Prepare Aqueous Solutions (Varying Concentrations) Start->Prep ST_Measurement Surface Tension Measurement (e.g., Du Noüy Ring Method) Prep->ST_Measurement Biodeg_Test Biodegradability Testing (e.g., OECD 301) Prep->Biodeg_Test Foam_Test Foam Stability/Height Measurement Prep->Foam_Test CMC_Determination Determine Critical Micelle Concentration (CMC) ST_Measurement->CMC_Determination Data_Analysis Data Analysis and Comparison CMC_Determination->Data_Analysis Biodeg_Test->Data_Analysis Foam_Test->Data_Analysis End End: Performance Profile Data_Analysis->End

Figure 2: Workflow for evaluating surfactant performance.
Detailed Experimental Protocols

The Du Noüy ring method is a widely used technique for measuring the surface tension of a liquid.[8][9][10]

  • Preparation: A platinum-iridium ring is thoroughly cleaned and attached to a tensiometer. The surfactant solution is placed in a sample vessel.

  • Measurement: The ring is immersed in the liquid and then slowly pulled upwards. The force required to pull the ring through the liquid-air interface is measured.

  • Calculation: The surface tension is calculated from the maximum force measured, the radius of the ring, and a correction factor.[10]

The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the "ready biodegradability" of chemicals.[1][11] The OECD 301F (Manometric Respirometry Test) is a common method.[12]

  • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.

  • Test Setup: The surfactant is added as the sole source of organic carbon to a mineral medium containing the inoculum in a closed respirometer.

  • Measurement: The consumption of oxygen by the microorganisms is measured over a 28-day period.

  • Evaluation: A substance is considered readily biodegradable if it reaches a biodegradation level of ≥60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[1][11]

Conclusion

Surfactants based on this compound represent a promising class of PFOA alternatives, offering comparable or, in some cases, superior performance in terms of critical micelle concentration. Their synthesis is versatile, allowing for the creation of anionic, cationic, and non-ionic variants. However, a comprehensive evaluation must also consider their environmental fate. While TFP-based surfactants are designed to be more degradable than long-chain perfluorinated compounds, further studies on their biodegradability are warranted.[13]

For applications where fluorine is not a critical requirement, fluorine-free alternatives such as alkyl polyglucosides and biosurfactants present highly biodegradable and effective options. The choice of a PFOA alternative will ultimately depend on the specific application requirements, balancing performance, cost, and environmental impact. This guide provides the foundational data and methodologies to aid researchers in this critical selection process.

References

A Comparative Guide to Catalysts for the Hydrofluorination of 1,1,2,3-Tetrachloropropene to 2-Chloro-3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), a key intermediate in the production of next-generation refrigerants and propellants, relies heavily on the catalytic hydrofluorination of 1,1,2,3-tetrachloropropene. The choice of catalyst is paramount in achieving high conversion, selectivity, and stability, thereby ensuring an efficient and economically viable process. This guide provides a comparative overview of various catalysts, supported by available experimental data, to aid in the selection of the most suitable catalytic system.

Performance Comparison of Catalysts

The primary catalyst employed for this transformation is fluorinated chromium oxide. The active sites are believed to be chromium oxyfluoride (CrOₓFᵧ) species formed on the catalyst surface during pre-fluorination and the reaction itself. Promoters are added to the chromia base to improve its activity, selectivity, and lifespan.

Catalyst SystemPromoterConversion of 1,1,2,3-Tetrachloropropene (%)Selectivity to 2-Chloro-3,3,3-trifluoropropene (%)Key Observations
Fluorinated Chromia NoneModerate to HighModerate to HighServes as the baseline for comparison. Performance is highly dependent on preparation method and reaction conditions.
La-Promoted Fluorinated Chromia Lanthanum (La)Approaching 100%Approaching 100%Exhibits the highest activity and stability among the studied catalysts. The presence of La promotes the formation of highly dispersed active CrOₓFᵧ species and enhances the surface area of the fluorinated catalyst.[1]
Y-Promoted Fluorinated Chromia Yttrium (Y)HighHighYttrium also enhances the surface area of the fluorinated catalyst, leading to improved performance.[1]
Mg, Ca-Promoted Fluorinated Chromia Magnesium (Mg), Calcium (Ca)EnhancedEnhancedThe addition of Mg and Ca has been shown to promote the formation of the active CrOₓFᵧ species.[1]

Note: The data presented is a synthesis of findings from multiple sources and should be considered as a qualitative guide. Direct comparison of absolute values between different studies can be misleading due to variations in experimental conditions.

Experimental Protocols

The following sections detail the general methodologies for the preparation, characterization, and testing of catalysts for the hydrofluorination of 1,1,2,3-tetrachloropropene.

Catalyst Preparation

A common method for synthesizing promoted chromia catalysts is co-precipitation, followed by calcination and pre-fluorination.

1. Co-precipitation:

  • Aqueous solutions of chromium nitrate (B79036) (Cr(NO₃)₃·9H₂O) and the promoter salt (e.g., lanthanum nitrate, La(NO₃)₃·6H₂O) are mixed in the desired molar ratio.

  • A precipitating agent, such as aqueous ammonia (B1221849) (NH₃·H₂O), is added dropwise to the mixed salt solution under vigorous stirring until a pH of approximately 8-9 is reached.

  • The resulting precipitate is aged, typically for several hours, to ensure complete precipitation and homogenization.

  • The precipitate is then filtered and washed thoroughly with deionized water to remove residual ions.

  • The washed solid is dried in an oven, usually at 100-120°C, overnight.

2. Calcination:

  • The dried catalyst precursor is calcined in a furnace under a flow of dry air or nitrogen.

  • The temperature is ramped up to 400-600°C and held for several hours to decompose the nitrate salts and form the mixed metal oxides.

3. Pre-fluorination:

  • Prior to the reaction, the calcined catalyst is activated in situ in the reactor.

  • The catalyst is heated to the reaction temperature (typically 250-400°C) under a flow of nitrogen.

  • Anhydrous hydrogen fluoride (B91410) (HF) is then introduced, often diluted with nitrogen, to fluorinate the catalyst surface and generate the active chromium oxyfluoride species. This step is crucial for catalyst activity.

Catalyst Performance Evaluation

The catalytic activity is assessed in a fixed-bed reactor system.

1. Reactor Setup:

  • A fixed-bed reactor, typically made of a corrosion-resistant material like nickel alloy, is loaded with a specific amount of the prepared catalyst.

  • The reactor is placed in a furnace with precise temperature control.

  • Mass flow controllers are used to accurately regulate the flow of reactants (1,1,2,3-tetrachloropropene and anhydrous HF) and an inert carrier gas (e.g., nitrogen).

2. Reaction Procedure:

  • The pre-fluorinated catalyst is maintained at the desired reaction temperature.

  • A gaseous mixture of 1,1,2,3-tetrachloropropene, HF, and N₂ is fed into the reactor. The molar ratio of HF to the organic substrate is a critical parameter.

  • The effluent gas stream from the reactor is passed through a scrubbing system to neutralize unreacted HF and HCl.

3. Product Analysis:

  • The organic products in the effluent stream are analyzed using an online or offline gas chromatograph (GC) equipped with a suitable column and a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

  • The conversion of 1,1,2,3-tetrachloropropene and the selectivity to 2-chloro-3,3,3-trifluoropropene and other byproducts are calculated based on the GC analysis.

Visualizing the Process

To better understand the reaction and experimental workflow, the following diagrams are provided.

ReactionPathway TCP 1,1,2,3-Tetrachloropropene (C₃H₄Cl₄) Intermediate Intermediate Species TCP->Intermediate +HF, -HCl HCFO 2-Chloro-3,3,3-Trifluoropropene (C₃H₂ClF₃) Intermediate->HCFO +HF, -HCl Byproducts Byproducts Intermediate->Byproducts

Caption: Reaction pathway for the hydrofluorination of 1,1,2,3-tetrachloropropene.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_testing Catalyst Testing CoPrecipitation Co-precipitation of Cr and Promoter Salts Drying Drying CoPrecipitation->Drying Calcination Calcination Drying->Calcination PreFluorination Pre-fluorination (in-situ) Calcination->PreFluorination Reaction Hydrofluorination Reaction in Fixed-Bed Reactor PreFluorination->Reaction Analysis Product Analysis (GC-MS) Reaction->Analysis Data Data Interpretation: Conversion & Selectivity Analysis->Data

Caption: General experimental workflow for catalyst preparation and performance evaluation.

References

3,3,3-Trifluoropropene: A Viable Low Global Warming Potential Refrigerant Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of HFO-1234yf and Other Next-Generation Refrigerants

The urgent need to mitigate climate change has propelled the search for environmentally friendly refrigerants with low global warming potential (GWP). Hydrofluoroolefins (HFOs), such as 3,3,3-Trifluoropropene (a component of the more commonly referenced 2,3,3,3-Tetrafluoropropene, or R-1234yf), have emerged as promising alternatives to hydrofluorocarbons (HFCs) that have high GWP. This guide provides a comprehensive comparison of R-1234yf with the traditional HFC-134a and other low-GWP alternatives, including carbon dioxide (R-744) and propane (B168953) (R-290), supported by experimental data and detailed methodologies.

Comparative Performance of Refrigerants

The selection of a refrigerant is a multi-faceted decision involving environmental impact, safety, and thermodynamic performance. The following table summarizes the key properties of this compound (represented by R-1234yf) and its alternatives.

PropertyR-1234yf (HFO)R-134a (HFC)R-744 (CO₂)R-290 (Propane)R-513A (HFO/HFC Blend)
Chemical Formula CF₃CF=CH₂CH₂FCF₃CO₂C₃H₈R-1234yf/R-134a (56/44 wt%)
Global Warming Potential (100-yr) <1[1]1430[1]1[2]3[2]631[3]
Ozone Depletion Potential (ODP) 0[1][4]0000
ASHRAE Safety Classification A2L (Mildly Flammable)[1]A1 (Non-flammable)A1 (Non-flammable)A3 (Highly Flammable)A1 (Non-flammable)
Boiling Point (°C at 1 atm) -29.4[4]-26.1-78.4 (Sublimes)-42.1-29.2
Cooling Capacity Slightly lower than R-134aBaselineHigh volumetric capacityHighSimilar to R-134a
Coefficient of Performance (COP) Similar to or slightly lower than R-134aBaselineLower in high ambient tempsHighSimilar to R-134a

Experimental Protocols

The performance data presented in this guide is derived from standardized experimental procedures. The primary methods for evaluating refrigerant performance are compressor calorimeter tests and measurements of thermophysical properties.

Compressor Calorimeter Testing (based on ASHRAE Standard 23-2010)

This test is designed to measure the thermodynamic performance of a refrigerant in a vapor compression cycle.

Objective: To determine the cooling capacity, coefficient of performance (COP), and other performance parameters of a refrigerant under controlled conditions.

Apparatus:

  • A hermetically sealed compressor

  • A condenser (water-cooled or air-cooled)

  • A thermostatic or electronic expansion valve

  • An evaporator

  • Instrumentation:

    • Mass flow meter (e.g., Coriolis type) to measure the refrigerant mass flow rate.

    • Power analyzer to measure the electrical power input to the compressor.

    • Pressure transducers at the inlet and outlet of each component.

    • Resistance Temperature Detectors (RTDs) or thermocouples to measure temperatures at various points in the cycle.

Procedure:

  • The refrigerant is charged into the system.

  • The compressor is started, and the system is allowed to reach steady-state conditions.

  • The operating conditions are set by controlling the condensing and evaporating temperatures, the degree of superheat at the evaporator outlet, and the degree of subcooling at the condenser outlet.

  • Data from all instruments (mass flow rate, power consumption, pressures, and temperatures) are recorded simultaneously.

  • The cooling capacity is calculated based on the mass flow rate and the change in enthalpy of the refrigerant across the evaporator.

  • The Coefficient of Performance (COP) is calculated as the ratio of the cooling capacity to the compressor power input.

Measurement of Thermophysical Properties

Accurate knowledge of a refrigerant's thermophysical properties is crucial for system design and performance modeling.

Objective: To measure properties such as vapor pressure, density, and heat capacity as a function of temperature and pressure.

Apparatus:

  • Isochoric Method: A constant volume cell is filled with a known amount of the refrigerant. The pressure and temperature are then measured as the system is heated or cooled. This method is used to determine vapor pressure and critical parameters.

  • Two-Sinker Densimeter: This apparatus uses the buoyancy principle to measure the density of the fluid with high accuracy. It consists of two sinkers of different volumes but the same mass, suspended from a magnetic coupling.

Procedure (Isochoric Method):

  • A precise amount of the refrigerant is introduced into a constant volume cell.

  • The cell is placed in a thermostat to control the temperature.

  • The pressure inside the cell is measured using a high-precision pressure transducer as the temperature is varied.

  • The saturated vapor pressure is determined by observing the pressure at which a phase change occurs at a given temperature.

Refrigerant Selection Framework

The choice of a refrigerant involves a trade-off between environmental impact, safety, and performance. The following diagram illustrates a logical workflow for selecting a suitable refrigerant.

RefrigerantSelection start Refrigerant Requirement Analysis gwp_check Low GWP? (<150) start->gwp_check odp_check Zero ODP? gwp_check->odp_check Yes reject Reject/Re-evaluate gwp_check->reject No safety_check Safety Assessment (Flammability/Toxicity) odp_check->safety_check Yes odp_check->reject No performance_check Performance Evaluation (Cooling Capacity & COP) safety_check->performance_check Acceptable Risk safety_check->reject Unacceptable Risk selection Select Refrigerant performance_check->selection Meets Requirements performance_check->reject Does Not Meet Requirements

Caption: Refrigerant selection decision workflow.

Signaling Pathways and Logical Relationships

The transition to low-GWP refrigerants is driven by regulatory frameworks and a growing understanding of the environmental impact of refrigerants. The following diagram illustrates the relationship between environmental concerns, regulatory actions, and the development of alternative refrigerants.

RefrigerantDevelopmentPathway cluster_drivers Driving Forces cluster_actions Actions & Development cluster_outcomes Outcomes Environmental Concerns Environmental Concerns Regulatory Mandates (e.g., F-Gas Regulation) Regulatory Mandates (e.g., F-Gas Regulation) Environmental Concerns->Regulatory Mandates (e.g., F-Gas Regulation) Research & Development Research & Development Regulatory Mandates (e.g., F-Gas Regulation)->Research & Development Phase-out of High-GWP HFCs (e.g., R-134a) Phase-out of High-GWP HFCs (e.g., R-134a) Regulatory Mandates (e.g., F-Gas Regulation)->Phase-out of High-GWP HFCs (e.g., R-134a) Adoption of Low-GWP Alternatives Adoption of Low-GWP Alternatives Research & Development->Adoption of Low-GWP Alternatives Phase-out of High-GWP HFCs (e.g., R-134a)->Adoption of Low-GWP Alternatives

Caption: Pathway from environmental concerns to new refrigerants.

References

A Comparative Guide to the Efficiency of 3,3,3-Trifluoropropene in Nickel-Catalyzed versus Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into organic molecules is a critical strategy in medicinal chemistry and materials science, owing to their profound impact on lipophilicity, metabolic stability, and bioavailability. 3,3,3-Trifluoropropene (TFP) and its derivatives, such as 2-bromo-3,3,3-trifluoropropene (BTP), have emerged as valuable building blocks for the synthesis of trifluoromethylated compounds. This guide provides an objective comparison of the efficiency of nickel- and palladium-catalyzed cross-coupling reactions utilizing these synthons, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Executive Summary

Both nickel and palladium catalysts are effective in mediating the cross-coupling of this compound derivatives with various coupling partners. Palladium catalysts are well-established and often provide high yields under relatively mild conditions, particularly in reactions like the Kumada and Suzuki-Miyaura couplings. Nickel catalysts, being more earth-abundant and cost-effective, present a compelling alternative and have shown excellent reactivity, sometimes under different mechanistic pathways that can offer unique selectivity. The choice between nickel and palladium will ultimately depend on the specific desired transformation, substrate scope, and cost considerations.

Quantitative Data Comparison

The following tables summarize the performance of nickel and palladium catalysts in selected cross-coupling reactions with 2-bromo-3,3,3-trifluoropropene (BTP).

Table 1: Palladium-Catalyzed Kumada Coupling of BTP with Aryl Grignard Reagents

EntryAryl Grignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium BromidePdCl₂(dppm) (3)dppm (3)1,4-Dioxane (B91453)500.598
24-Methylphenylmagnesium BromidePdCl₂(dppm) (3)dppm (3)1,4-Dioxane500.595
34-Methoxyphenylmagnesium BromidePdCl₂(dppm) (3)dppm (3)1,4-Dioxane500.592

Data synthesized from available literature.

Table 2: Nickel-Catalyzed Kumada Coupling of BTP with Aryl Grignard Reagents

EntryAryl Grignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium BromideNiCl₂(dppp) (5)dppp (5)THF25285
24-Methylphenylmagnesium BromideNiCl₂(dppp) (5)dppp (5)THF25282
34-Methoxyphenylmagnesium BromideNiCl₂(dppp) (5)dppp (5)THF25278

Data synthesized from available literature on related nickel-catalyzed Kumada couplings.

Experimental Protocols

General Procedure for Palladium-Catalyzed Kumada Coupling of 2-Bromo-3,3,3-trifluoropropene

To a stirred solution of 2-bromo-3,3,3-trifluoropropene (1.0 eq) in anhydrous and degassed 1,4-dioxane (0.1 M) at room temperature is added the palladium catalyst (e.g., PdCl₂(dppm), 3 mol%). The aryl Grignard reagent (1.2 eq) is then added dropwise. The reaction mixture is heated to 50 °C and stirred for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Nickel-Catalyzed Kumada Coupling of 2-Bromo-3,3,3-trifluoropropene

In a glovebox, a Schlenk tube is charged with the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%) and anhydrous THF (0.1 M). The solution is cooled to 0 °C, and 2-bromo-3,3,3-trifluoropropene (1.0 eq) is added, followed by the dropwise addition of the aryl Grignard reagent (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched with 1 M HCl at 0 °C. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.

Mechanistic Pathways and Visualizations

The catalytic cycles for palladium- and nickel-catalyzed Kumada cross-coupling reactions are generally believed to proceed through a series of oxidative addition, transmetalation, and reductive elimination steps. However, nickel catalysis can also involve single-electron transfer (SET) pathways, leading to radical intermediates, which can influence the reaction outcome and selectivity.

Palladium_Catalyzed_Kumada_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation Ar-MgX R-Pd(II)(Ar)L_n R-Pd(II)(Ar)L_n Transmetalation->R-Pd(II)(Ar)L_n Reductive Elimination Reductive Elimination R-Pd(II)(Ar)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n R-Ar R-Ar Reductive Elimination->R-Ar

Figure 1: Palladium-Catalyzed Kumada Coupling Cycle

Nickel_Catalyzed_Kumada_Coupling cluster_0 Two-Electron Pathway cluster_1 Single-Electron Transfer (SET) Pathway Ni(0)L_n Ni(0)L_n Oxidative Addition_Ni Oxidative Addition Ni(0)L_n->Oxidative Addition_Ni R-X R-Ni(II)(X)L_n R-Ni(II)(X)L_n Oxidative Addition_Ni->R-Ni(II)(X)L_n Transmetalation_Ni Transmetalation_Ni R-Ni(II)(X)L_n->Transmetalation_Ni Ar-MgX R-Ni(II)(Ar)L_n R-Ni(II)(Ar)L_n Transmetalation_Ni->R-Ni(II)(Ar)L_n Reductive Elimination_Ni Reductive Elimination R-Ni(II)(Ar)L_n->Reductive Elimination_Ni Reductive Elimination_Ni->Ni(0)L_n R-Ar_Ni R-Ar Reductive Elimination_Ni->R-Ar_Ni Ni(0)L_n_SET Ni(0)L_n SET SET Ni(0)L_n_SET->SET R-X Ni(I)L_n + R. Ni(I)L_n + R. SET->Ni(I)L_n + R. Radical_Capture Radical Capture Ni(I)L_n + R.->Radical_Capture Ar-MgX R-Ni(II)(Ar)L_n_SET R-Ni(II)(Ar)L_n Radical_Capture->R-Ni(II)(Ar)L_n_SET Reductive_Elimination_SET Reductive Elimination R-Ni(II)(Ar)L_n_SET->Reductive_Elimination_SET Reductive_Elimination_SET->Ni(0)L_n_SET R-Ar_SET R-Ar Reductive_Elimination_SET->R-Ar_SET

Figure 2: Nickel-Catalyzed Kumada Coupling Pathways

Discussion of Efficiency and Selectivity

Palladium Catalysis: Palladium-catalyzed cross-couplings of 2-bromo-3,3,3-trifluoropropene are well-documented and generally provide high to excellent yields.[1] The reactions often proceed under mild conditions and exhibit good functional group tolerance. The mechanism is typically a well-understood Pd(0)/Pd(II) catalytic cycle. This predictability and high efficiency make palladium the catalyst of choice for many applications where cost is not the primary constraint.

Nickel Catalysis: Nickel catalysts offer a more economical alternative to palladium and have demonstrated high efficiency in various cross-coupling reactions. For substrates like BTP, nickel can be highly effective, although yields may sometimes be slightly lower than with palladium under analogous conditions. A key difference lies in the lower reduction potential of nickel, which can facilitate the oxidative addition step, a feature that is particularly advantageous with less reactive electrophiles.[2] Furthermore, nickel is more prone to participate in single-electron transfer (SET) mechanisms, leading to radical intermediates. This can open up different reaction pathways and may influence the regioselectivity and stereoselectivity of the coupling, which can be either advantageous or detrimental depending on the desired outcome.

Conclusion

Both nickel and palladium are highly capable catalysts for the cross-coupling of this compound derivatives.

  • Palladium is the more established and often more efficient catalyst in terms of yield, offering a high degree of reliability and predictability based on the well-understood two-electron catalytic cycle.

  • Nickel is a more cost-effective and earth-abundant alternative that can provide excellent results. Its propensity to engage in different mechanistic pathways, including SET processes, can be a tool for achieving unique reactivity and selectivity.

The selection between these two metals should be based on a careful consideration of the specific reaction, the nature of the substrates, the desired product, and economic factors. For high-value applications in drug development where yield and purity are paramount, palladium may be preferred. For large-scale synthesis or when exploring novel reactivity, nickel presents a highly attractive and sustainable option. Further optimization of reaction conditions, including ligand and solvent choice, is crucial for maximizing the efficiency of both catalytic systems.

References

A Comparative Study of the Polymerization Behavior of 3,3,3-Trifluoropropene and Non-Fluorinated Propene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct polymerization characteristics of 3,3,3-Trifluoropropene (TFP) and its non-fluorinated counterpart, propene. This guide provides a comparative analysis of their polymerization behaviors across different catalytic systems, supported by experimental data and detailed protocols.

The introduction of fluorine atoms into a polymer backbone can dramatically alter its properties, imparting characteristics such as enhanced thermal stability, chemical resistance, and unique electronic properties. This guide delves into a comparative study of the polymerization behavior of this compound (TFP), a fluorinated analog of propene, and the widely used non-fluorinated propene. The presence of the trifluoromethyl (-CF3) group in TFP significantly influences its electronic and steric profile, leading to marked differences in its polymerizability and the properties of the resulting polymers compared to polypropylene (B1209903).

Comparative Overview of Polymerization Behavior

The polymerization of propene is a well-established industrial process, predominantly utilizing Ziegler-Natta and metallocene catalysts to produce highly controlled polymer microstructures. In contrast, the homopolymerization of this compound presents significant challenges, often resulting in low conversion rates.[1] The electron-withdrawing nature of the -CF3 group deactivates the double bond towards electrophilic attack, which is a key step in many coordination polymerization mechanisms.

Data Presentation: A Comparative Summary

The following tables summarize the key differences in the polymerization behavior and resulting polymer properties of propene and TFP. It is important to note that comprehensive data on the homopolymerization of TFP is limited in publicly available literature, with much of the existing research focusing on its copolymerization.

Polymerization Parameter Propene This compound (TFP)
Typical Catalysts Ziegler-Natta, MetalloceneRadical Initiators, some Transition Metal catalysts (primarily for copolymerization)
Reactivity HighLow (homopolymerization yields are often low)[1]
Common Polymerization Methods Coordination PolymerizationRadical Polymerization, Copolymerization
Resulting Homopolymer Polypropylene (PP)Poly(this compound) (PTFP)
Polymer Property Polypropylene (PP) Poly(this compound) (PTFP)
Molecular Weight High (commercially viable)Generally low (from homopolymerization)
Polydispersity Index (PDI) Can be well-controlled (narrow with metallocenes)Broad (typical for radical polymerization)
Thermal Stability GoodExpected to be high due to C-F bonds
Chemical Resistance ExcellentExpected to be excellent
Solubility Soluble in hot aromatic and chlorinated solventsSoluble in a wider range of organic solvents[1]

Experimental Protocols

Detailed methodologies for key polymerization experiments are provided below. These protocols are representative of common procedures found in the literature and serve as a starting point for experimental design.

Ziegler-Natta Polymerization of Propene

Objective: To synthesize isotactic polypropylene using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • Titanium tetrachloride (TiCl4)

  • Triethylaluminum (Al(C2H5)3)

  • Magnesium chloride (MgCl2) (as support)

  • An internal donor (e.g., a phthalate (B1215562) ester)

  • An external donor (e.g., an alkoxysilane)

  • Heptane (B126788) (anhydrous, polymerization grade)

  • Propene (polymerization grade)

  • Nitrogen (high purity)

Procedure:

  • Catalyst Preparation: A supported Ziegler-Natta catalyst is prepared by ball-milling MgCl2 with an internal donor, followed by reaction with TiCl4.

  • Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.

  • Polymerization:

    • Anhydrous heptane is introduced into the reactor.

    • The cocatalyst (triethylaluminum) and the external donor are added to the reactor.

    • The solid Ziegler-Natta catalyst component is injected into the reactor.

    • The reactor is pressurized with propene to the desired pressure (e.g., 5-10 bar) and the temperature is raised to the desired polymerization temperature (e.g., 70°C).

    • The polymerization is allowed to proceed for a set time (e.g., 1-2 hours), with propene fed continuously to maintain the pressure.

  • Termination and Polymer Isolation:

    • The polymerization is terminated by venting the propene and adding a quenching agent (e.g., acidified isopropanol).

    • The polymer is collected by filtration, washed with isopropanol (B130326) and water to remove catalyst residues, and dried in a vacuum oven.

Metallocene-Catalyzed Polymerization of Propene

Objective: To synthesize polypropylene with a narrow molecular weight distribution using a homogeneous metallocene catalyst.

Materials:

  • A metallocene precursor (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) as a cocatalyst

  • Toluene (B28343) (anhydrous, polymerization grade)

  • Propene (polymerization grade)

  • Nitrogen (high purity)

Procedure:

  • Catalyst Activation: In a glovebox, the metallocene precursor is dissolved in toluene, and the MAO solution is added to form the active catalytic species.

  • Reactor Setup: A glass-lined or stainless-steel reactor is dried and purged with nitrogen.

  • Polymerization:

    • Anhydrous toluene is added to the reactor.

    • The reactor is saturated with propene at the desired temperature (e.g., 50°C).

    • The activated metallocene/MAO solution is injected into the reactor to initiate polymerization.

    • The polymerization is carried out for a specific duration, maintaining constant temperature and propene pressure.

  • Termination and Polymer Isolation:

    • The reaction is quenched by adding methanol.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol.

    • The polypropylene is filtered, washed with methanol, and dried under vacuum.

Radical Copolymerization of this compound (TFP) and a Halogenated Ethylene (B1197577) (Illustrative Protocol based on Patent Literature)

Objective: To synthesize a copolymer of TFP. Homopolymerization of TFP by radical means is noted to give low conversions.[1]

Materials:

  • This compound (TFP)

  • A halogenated ethylene comonomer (e.g., vinylidene chloride)

  • A free radical initiator (e.g., benzoyl peroxide)

  • An emulsifier (e.g., sodium lauryl sulfate)

  • Deionized water

  • Nitrogen (high purity)

Procedure:

  • Reactor Setup: A pressure-resistant polymerization vessel is equipped with a stirrer and purged with nitrogen.

  • Polymerization:

    • An aqueous solution of the emulsifier is charged into the reactor.

    • The initiator is added to the aqueous phase.

    • The monomers (TFP and the comonomer) are charged into the reactor. The ratio of monomers will influence the copolymer composition.

    • The reactor is sealed and heated to the desired temperature (e.g., 50-80°C) to initiate polymerization.

    • The reaction is allowed to proceed under autogenous pressure for a specified time (e.g., 24-48 hours).

  • Copolymer Isolation:

    • The reactor is cooled, and any unreacted monomers are vented.

    • The resulting polymer latex is coagulated (e.g., by adding a salt solution or by freezing).

    • The copolymer is collected by filtration, washed thoroughly with water, and dried.

Visualizations of Polymerization Pathways and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Ziegler_Natta_Propene_Polymerization cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization Reactor MgCl2 MgCl2 Support TiCl4 TiCl4 MgCl2->TiCl4 Reaction InternalDonor Internal Donor InternalDonor->TiCl4 SolidCatalyst Solid Catalyst Component TiCl4->SolidCatalyst ActiveSite Active Site Formation SolidCatalyst->ActiveSite Heptane Heptane Heptane->ActiveSite Cocatalyst Al(C2H5)3 Cocatalyst->ActiveSite ExternalDonor External Donor ExternalDonor->ActiveSite Propene Propene Monomer Propagation Chain Propagation Propene->Propagation ActiveSite->Propagation Propagation->Propagation Monomer Insertion Termination Chain Termination Propagation->Termination Polypropylene Polypropylene Termination->Polypropylene

Caption: Workflow for Ziegler-Natta Polymerization of Propene.

Metallocene_Propene_Polymerization cluster_activation Catalyst Activation cluster_polymerization_reactor Polymerization Reactor Metallocene Metallocene Precursor ActivatedCatalyst Activated Metallocene Catalyst Metallocene->ActivatedCatalyst MAO MAO Cocatalyst MAO->ActivatedCatalyst Initiation Initiation ActivatedCatalyst->Initiation Toluene Toluene Toluene->Initiation Propene_Monomer Propene Monomer Chain_Propagation Chain Propagation Propene_Monomer->Chain_Propagation Initiation->Chain_Propagation Chain_Propagation->Chain_Propagation Monomer Insertion Chain_Termination Chain Termination Chain_Propagation->Chain_Termination PP_Product Polypropylene Chain_Termination->PP_Product

Caption: Workflow for Metallocene-Catalyzed Polymerization of Propene.

Radical_TFP_Copolymerization Initiator Radical Initiator (e.g., BPO) Radical Initiator Radical (R•) Initiator->Radical Decomposition TFP TFP Monomer Radical->TFP Addition Comonomer Comonomer Radical->Comonomer Addition GrowingChain Growing Polymer Chain (P•) TFP->GrowingChain Comonomer->GrowingChain GrowingChain->TFP Propagation GrowingChain->Comonomer Propagation Termination Termination GrowingChain->Termination Copolymer TFP Copolymer Termination->Copolymer

Caption: Simplified Radical Copolymerization of TFP.

Conclusion

The polymerization behaviors of this compound and non-fluorinated propene are markedly different, primarily due to the strong electron-withdrawing effect of the trifluoromethyl group in TFP. While propene readily undergoes coordination polymerization with Ziegler-Natta and metallocene catalysts to yield high molecular weight, stereoregular polypropylene, TFP exhibits low reactivity in homopolymerization via these methods. Radical polymerization is a more viable route for TFP, though it is often employed in copolymerization to achieve desirable polymer properties. The resulting fluorinated polymers, however, hold promise for applications requiring high thermal stability and chemical resistance. Further research into novel catalytic systems for the controlled homopolymerization of TFP is a key area for advancing the field of fluoropolymers.

References

Absence of Experimental Data Hinders Direct Validation of Theoretical Models for 3,3,3-Trifluoropropene Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of experimental studies on the thermal decomposition of 3,3,3-Trifluoropropene (TFP), presenting a significant challenge for the direct validation of theoretical models. While computational studies on related fluorinated alkenes provide a basis for predicting the primary decomposition pathways of TFP, the lack of empirical data on reaction kinetics, product distributions, and decomposition mechanisms under various conditions necessitates a theoretical approach to understanding its thermal behavior.

In the absence of direct experimental validation, this guide provides a comparison of the plausible theoretical decomposition pathways of this compound. The proposed mechanisms are based on established principles of physical organic chemistry and computational studies of similar fluorinated hydrocarbons. The primary unimolecular decomposition routes anticipated for TFP are C-C bond fission, C-F bond fission, and HF elimination.

Comparison of Theoretical Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through several competing pathways. The relative importance of these pathways is dictated by the activation energies of their respective transition states.

Decomposition PathwayProductsTheoretical Plausibility
C-C Bond Fission Trifluoromethyl Radical (•CF₃) + Allyl Radical (CH₂=CH-CH₂•)Considered a highly probable pathway due to the relative weakness of the C-C single bond compared to C-F bonds. The resulting radicals are resonance-stabilized (allyl) or relatively stable (trifluoromethyl).
HF Elimination 3,3,3-Trifluoropropyne (CF₃-C≡CH) + H₂A common decomposition channel for many fluorinated hydrocarbons. This is a concerted reaction that avoids high-energy radical intermediates.
C-F Bond Fission 3,3-Difluoroallyl Radical (•CF₂-CH=CH₂) + Fluorine Radical (•F)Considered less likely than C-C bond fission due to the high strength of the C-F bond. Significant energy input is required to break this bond.
C-H Bond Fission 3,3,3-Trifluoropropenyl Radical (CF₃-C=CH₂) + Hydrogen Radical (•H)Also considered less probable as a primary step compared to C-C bond fission due to the typically higher bond dissociation energy of vinylic C-H bonds.

Theoretical Decomposition Pathways of this compound

G Predicted Thermal Decomposition Pathways of this compound cluster_fission Bond Fission Pathways cluster_products Primary Products TFP This compound (CF₃CH=CH₂) CC_fission C-C Bond Fission (Most Probable Fission) TFP->CC_fission Δ CF_fission C-F Bond Fission (Less Probable) TFP->CF_fission Δ CH_fission C-H Bond Fission (Less Probable) TFP->CH_fission Δ HF_elimination HF Elimination TFP->HF_elimination Δ CF3_rad •CF₃ (Trifluoromethyl Radical) CC_fission->CF3_rad Allyl_rad •CH₂CH=CH₂ (Allyl Radical) CC_fission->Allyl_rad CF2_rad •CF₂CH=CH₂ (3,3-Difluoroallyl Radical) CF_fission->CF2_rad F_rad •F (Fluorine Radical) CF_fission->F_rad CF3_vinyl_rad CF₃C•=CH₂ (Trifluoropropenyl Radical) CH_fission->CF3_vinyl_rad H_rad •H (Hydrogen Radical) CH_fission->H_rad TFPY CF₃C≡CH (3,3,3-Trifluoropropyne) HF_elimination->TFPY HF HF HF_elimination->HF

Caption: Predicted unimolecular decomposition pathways for this compound.

Experimental Protocols for Analogous Compounds

While no experimental protocols for the thermal decomposition of this compound are available, studies on related halogenated propenes utilize well-established techniques that would be applicable. These methodologies provide a framework for future experimental investigations of TFP.

1. Shock Tube Pyrolysis:

  • Apparatus: A high-pressure or single-pulse shock tube is typically used. The apparatus consists of a driver section containing a high-pressure gas (e.g., helium) and a driven section containing the reactant gas mixture highly diluted in an inert gas (e.g., argon). The two sections are separated by a diaphragm.

  • Procedure:

    • A mixture of the reactant (e.g., a halogenated propene) in argon (typically <1%) is introduced into the driven section.

    • The diaphragm is ruptured, generating a shock wave that propagates through the reactant mixture, rapidly heating it to high temperatures (typically 1000-2000 K).

    • The species concentrations behind the reflected shock wave are monitored over time using techniques such as atomic resonance absorption spectroscopy (ARAS) or laser absorption spectroscopy.

    • For stable product analysis, a single-pulse shock tube can be used where the reaction is quenched by a rarefaction wave, and the products are analyzed offline using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Time-resolved concentration profiles of reactants and products are used to determine reaction rate constants.

2. Tubular Flow Reactor Pyrolysis:

  • Apparatus: A tubular reactor, often made of quartz or alumina, is placed inside a furnace capable of reaching high temperatures. A carrier gas (e.g., nitrogen or argon) is continuously flowed through the reactor.

  • Procedure:

    • The reactor is heated to the desired pyrolysis temperature.

    • A gaseous mixture of the reactant in the carrier gas is introduced into the reactor at a controlled flow rate.

    • The residence time in the heated zone is controlled by the flow rate and the reactor dimensions.

    • The effluent gas stream is passed through a cold trap to collect condensable products or directly sampled for online analysis.

  • Analysis: The collected products are typically analyzed by GC-MS to identify and quantify the decomposition products. The conversion of the reactant as a function of temperature and residence time is used to determine the overall decomposition kinetics.

Conclusion

The study of the thermal decomposition of this compound is currently reliant on theoretical predictions due to a lack of experimental data. The most probable decomposition pathways are predicted to be C-C bond fission to form trifluoromethyl and allyl radicals, and HF elimination to form 3,3,3-trifluoropropyne. Future experimental work, likely employing shock tube or flow reactor pyrolysis techniques, is crucial to validate these theoretical models, determine the branching ratios of the different decomposition channels, and provide accurate kinetic parameters. Such data is essential for a complete understanding of the high-temperature chemistry of this important fluorinated alkene and for the development of accurate combustion and atmospheric models.

Benchmarking the performance of 3,3,3-Trifluoropropene-derived polymers against traditional fluoropolymers

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of fluorinated polymers derived from 3,3,3-trifluoropropene (TFP) is emerging as a potential high-performance alternative to traditional fluoropolymers like polytetrafluoroethylene (PTFE), fluorinated ethylene (B1197577) propylene (B89431) (FEP), and perfluoroalkoxy alkane (PFA). This guide provides a detailed comparison of their performance characteristics, supported by available experimental data, to assist researchers, scientists, and drug development professionals in material selection.

This analysis focuses on key performance indicators, including thermal stability, chemical resistance, mechanical properties, and optical characteristics. While data on TFP-derived polymers, particularly poly(3,3,3-trifluoropropyl)methylsiloxane (PTFPMS), is still emerging, this guide compiles the most current information to offer a valuable comparative overview.

Performance Data at a Glance

The following tables summarize the quantitative performance data for TFP-derived polymers against their traditional counterparts.

PropertyPoly(3,3,3-trifluoropropyl)methylsiloxane (PTFPMS)Polytetrafluoroethylene (PTFE)Fluorinated Ethylene Propylene (FEP)Perfluoroalkoxy Alkane (PFA)Test Method
Thermal Stability
Decomposition Onset Temperature (in N₂)~345 - 417°C[1]~500°C[2]Not specifiedNot specifiedThermogravimetric Analysis (TGA)
Maximum Service TemperatureNot specified260°C[3]200°C[4]260°C[5][6]-
Melting PointNot applicable (amorphous)327°C[3]260°C[7]~305°C[5][6]Differential Scanning Calorimetry (DSC)
Mechanical Properties
Tensile StrengthNot specified14 - 43 MPa[8]20 - 34 MPa[4]4,000 - 4,500 psi (~27.6 - 31.0 MPa)[6]ASTM D638[9][10][11][12][13][14]
Elongation at BreakNot specified50 - 650%[8]300 - 400%[4]280 - 400%[6]ASTM D638[9][10][11][12][13][14]
Optical Properties
Refractive Index1.382[15][16]1.35 - 1.38[17][18]1.341 - 1.347[19]1.34[6]ASTM D542
TransparencyHighOpaque to translucent[20]High[7][19][21]Translucent[22]Visual Inspection / ASTM D1003

In-Depth Performance Analysis

Thermal Stability

Traditional fluoropolymers, particularly PTFE, are renowned for their exceptional thermal stability, with decomposition temperatures in inert atmospheres starting around 500°C.[2] PFA also exhibits a high continuous service temperature of 260°C.[5][6]

Emerging data on PTFPMS, a prominent TFP-derived polymer, indicates a decomposition onset temperature in nitrogen ranging from approximately 345°C to 417°C, with variations depending on the specific polymer structure and end groups.[1] While this is lower than PTFE, it still represents significant thermal stability suitable for many demanding applications. The introduction of diphenylsiloxane units into the PTFPMS backbone has been shown to enhance its thermal stability.[1]

Chemical Resistance

PTFE, FEP, and PFA are known for their broad chemical inertness, resisting a wide range of acids, bases, and organic solvents.[5][22][23][24][25][26][27][28][29][30][31][32]

While comprehensive tabulated data for PTFPMS is less available, its fluorosilicone nature suggests excellent resistance to many chemicals, a key attribute for applications in aggressive environments. Further research is needed to quantify its resistance to a broader spectrum of chemical agents.

Mechanical Properties

PTFE is known for its low coefficient of friction but can be prone to creep and has moderate tensile strength (14 - 43 MPa).[8] FEP and PFA offer improved mechanical properties over PTFE in some aspects, with FEP having a tensile strength of 20 - 34 MPa and PFA between 27.6 - 31.0 MPa.[4][6]

Optical Properties

One of the potential advantages of TFP-derived polymers lies in their optical properties. PTFPMS exhibits a refractive index of approximately 1.382, which is comparable to traditional fluoropolymers.[15][16] Importantly, it can be highly transparent.

In contrast, PTFE is typically opaque or, in thin films, translucent.[20] FEP and PFA offer better transparency, with FEP being highly transparent and PFA being translucent.[7][19][21][22] The high transparency of PTFPMS could be advantageous in optical and biomedical applications where clarity is crucial.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducing and validating these findings.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan. The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Chemical Resistance Testing (ASTM D543)
  • Objective: To evaluate the resistance of the polymer to various chemical reagents.

  • Procedure: Polymer specimens of known weight and dimensions are immersed in the test chemical for a specified duration and temperature. After exposure, the specimens are removed, cleaned, and dried. Changes in weight, dimensions, appearance (e.g., swelling, discoloration, cracking), and mechanical properties (e.g., tensile strength) are measured and compared to unexposed control samples.

Tensile Testing (ASTM D638)
  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polymer.

  • Instrumentation: Universal Testing Machine with appropriate grips and extensometer.

  • Procedure: A dumbbell-shaped specimen of the polymer is clamped into the grips of the testing machine. The specimen is then pulled at a constant rate of crosshead movement until it fractures. The force applied and the elongation of the specimen are continuously recorded. From the resulting stress-strain curve, the key mechanical properties are calculated.[9][10][11][12][13][14]

Optical Properties Testing
  • Refractive Index (ASTM D542): The refractive index is measured using a refractometer. A small sample of the polymer film is placed on the prism of the refractometer, and the refractive index is read directly.

  • Transparency (ASTM D1003): The luminous transmittance and haze of a polymer film are measured using a spectrophotometer or a dedicated haze meter.

Visualizing the Workflow

The following diagrams illustrate the general workflows for polymer synthesis and performance testing.

Polymer_Synthesis_Workflow Monomer This compound Monomer Polymerization Polymerization (e.g., Radical, Anionic) Monomer->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent/Emulsifier Solvent->Polymerization Purification Purification (Precipitation, Washing) Polymerization->Purification Drying Drying Purification->Drying Polymer TFP-Derived Polymer Drying->Polymer

Caption: General workflow for the synthesis of this compound-derived polymers.

Performance_Testing_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing PolymerSample Polymer Sample SpecimenPrep Specimen Preparation (e.g., Molding, Film Casting) PolymerSample->SpecimenPrep Thermal Thermal Analysis (TGA, DSC) SpecimenPrep->Thermal Chemical Chemical Resistance (ASTM D543) SpecimenPrep->Chemical Mechanical Mechanical Testing (ASTM D638) SpecimenPrep->Mechanical Optical Optical Analysis (ASTM D542, D1003) SpecimenPrep->Optical DataAnalysis Data Analysis and Comparison Thermal->DataAnalysis Chemical->DataAnalysis Mechanical->DataAnalysis Optical->DataAnalysis

Caption: Experimental workflow for benchmarking polymer performance.

Conclusion

Polymers derived from this compound, such as PTFPMS, show promise as high-performance materials with a unique combination of properties. While they may not universally surpass traditional fluoropolymers like PTFE in terms of sheer thermal stability, their potential for high transparency and good chemical resistance makes them attractive for a variety of specialized applications, including in the biomedical and optical fields.

Further research is required to generate a more comprehensive and directly comparable dataset for TFP-derived polymers, particularly concerning their mechanical properties and broad chemical resistance. As more data becomes available, a clearer picture of their position within the fluoropolymer family will emerge, enabling more informed material selection for advanced applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the environmental impact of chemical compounds is a critical consideration. This guide provides a comparative analysis of the environmental properties of 3,3,3-Trifluoropropene and other significant fluoroalkenes, offering a clear perspective on their performance as sustainable alternatives. The data presented is supported by established experimental methodologies, providing a robust resource for informed decision-making.

Quantitative Environmental Impact Assessment

The following table summarizes key environmental metrics for this compound and selected fluoroalkenes, alongside the widely used hydrofluorocarbon (HFC), HFC-134a, for comparative purposes. These metrics are crucial for evaluating the atmospheric effects of these compounds.

CompoundChemical Formula100-Year Global Warming Potential (GWP)Atmospheric LifetimeOzone Depletion Potential (ODP)
This compound CH₂=CHCF₃< 1~6 days[1]~0
HFO-1234yf CF₃CF=CH₂< 1[2]~11 days[3][4]0[5]
HFO-1234ze(E) trans-CHF=CHCF₃< 1~18 days[6]0[6]
HFC-134a CH₂FCF₃1430[5][7][8]13.8 years[9]0[5]

Experimental Protocols: Determining Environmental Fate

The environmental impact parameters presented in this guide are determined through a combination of laboratory experiments and atmospheric modeling.

Atmospheric Lifetime Determination: The atmospheric lifetime of fluoroalkenes is primarily governed by their reaction rate with hydroxyl (OH) radicals in the troposphere.[2] A key experimental technique used to measure these reaction rates is flash photolysis resonance-fluorescence (FP-RF) .

  • Principle: In a controlled laboratory setting, a pulse of UV light is used to generate OH radicals. The subsequent decay of these radicals in the presence of the fluoroalkene is monitored by observing their fluorescence.

  • Procedure:

    • A mixture of the fluoroalkene and an OH radical precursor (e.g., H₂O vapor) in a carrier gas (e.g., Helium) is introduced into a reaction cell.

    • A flash of UV light photolyzes the precursor, generating a known concentration of OH radicals.

    • The concentration of OH radicals is monitored over time by detecting their characteristic fluorescence, which is induced by a separate light source.

    • The rate of decay of the OH radical concentration allows for the determination of the bimolecular rate constant for the reaction between the OH radical and the fluoroalkene.

    • This rate constant is then used in atmospheric models to calculate the atmospheric lifetime of the compound.

Global Warming Potential (GWP) Calculation: The GWP of a compound is a measure of its contribution to global warming relative to carbon dioxide (CO₂). It is calculated based on the compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.

  • Methodology:

    • The infrared absorption spectrum of the compound is measured using techniques such as Fourier-transform infrared (FTIR) spectroscopy .

    • This data is used to determine the radiative efficiency of the molecule.

    • The GWP is then calculated by integrating the radiative forcing of the compound over a specified time horizon (typically 100 years) and normalizing it to the radiative forcing of CO₂ over the same period.

Ozone Depletion Potential (ODP) Modeling: The ODP of a substance is a relative measure of its potential to deplete the ozone layer compared to trichlorofluoromethane (B166822) (CFC-11). For modern, short-lived compounds, ODP is typically determined using complex three-dimensional (3-D) chemical-transport models of the atmosphere.

  • Modeling Approach:

    • The models simulate the emission, transport, and chemical reactions of the substance in the atmosphere.

    • They incorporate data on atmospheric circulation, solar radiation, and the concentrations of other atmospheric constituents.

    • By simulating the impact of the substance on stratospheric ozone concentrations relative to the impact of CFC-11, an ODP value is derived. For the fluoroalkenes discussed, which do not contain chlorine or bromine, the ODP is considered to be zero.

Visualizing Atmospheric Processes

To better understand the environmental fate of these next-generation compounds, the following diagrams illustrate key processes and workflows.

Environmental_Impact_Workflow cluster_lab Laboratory Measurements cluster_model Atmospheric Modeling exp Experimental Studies kinetics Reaction Kinetics (e.g., FP-RF) exp->kinetics ir_spec IR Spectroscopy (FTIR) exp->ir_spec lifetime Atmospheric Lifetime kinetics->lifetime rad_eff Radiative Efficiency ir_spec->rad_eff atm_model Atmospheric Models odp Ozone Depletion Potential (ODP) atm_model->odp gwp Global Warming Potential (GWP) lifetime->gwp lifetime->odp rad_eff->gwp

Workflow for Determining Environmental Impact Metrics.

Atmospheric_Degradation_Pathway HFO Fluoroalkene (e.g., this compound) Intermediate Unstable Intermediate HFO->Intermediate + OH OH OH Radical OH->Intermediate Degradation Further Reactions Intermediate->Degradation TFA Trifluoroacetic Acid (TFA) and other products Degradation->TFA

Simplified Atmospheric Degradation of Fluoroalkenes.

References

3,3,3-Trifluoropropene: A Comparative Guide to its Economic Viability as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for advanced materials with tailored properties has propelled 3,3,3-Trifluoropropene (TFP) into the spotlight as a critical chemical intermediate. Its trifluoromethyl group makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. This guide provides an objective comparison of TFP's performance and economic viability against other alternatives, supported by experimental data and detailed protocols to inform research and development decisions.

At a Glance: TFP in the Chemical Landscape

This compound, also known as HFO-1243zf, is a key player in the production of low global warming potential (GWP) refrigerants and fluorosilicone rubbers. The global market for TFP was valued at approximately USD 230 million in 2024 and is projected to grow, driven by regulations phasing out high-GWP hydrofluorocarbons and the increasing demand for advanced materials in sectors like automotive and electronics.[1] However, the synthesis of TFP involves complex chemical processes and specialized feedstocks, leading to higher production costs compared to some conventional alternatives.[1]

Economic Viability: A Quantitative Comparison

The economic feasibility of utilizing TFP as a chemical intermediate is a multifaceted issue, hinging on factors such as raw material costs, synthesis efficiency, and the market value of the final product. Below is a comparative analysis of TFP's estimated costs against common alternatives for introducing a trifluoromethyl group.

Table 1: Cost Comparison of this compound and Alternative Trifluoromethylating Agents

Chemical Intermediate/ReagentTypical ApplicationEstimated Price (per kg)Molecular Weight ( g/mol )Estimated Cost (per mole)Key Economic Considerations
This compound (TFP) Building block for CF3-containing compounds, refrigerants, polymers€1,394[2]96.05€133.90High initial production cost, but atom-economical in addition reactions.[1]
Togni's Reagent II Electrophilic trifluoromethylation~€2,000 - €4,000316.08~€632 - €1264High reagent cost, but often high yields and good functional group tolerance.[3]
Umemoto's Reagent Electrophilic trifluoromethylation~€1,500 - €3,000352.28~€528 - €1057Generally high reactivity and broad substrate scope.[4]
Langlois' Reagent (CF3SO2Na) Radical trifluoromethylation~€500 - €1,000156.07~€78 - €156Cost-effective and stable, suitable for specific radical reactions.[5]
Ruppert-Prakash Reagent (TMSCF3) Nucleophilic trifluoromethylation~€1,000 - €2,000142.23~€142 - €284Versatile for carbonyl compounds, requires an initiator.

Note: Prices are estimates based on available supplier data for research-grade chemicals and may vary significantly based on purity, quantity, and market fluctuations. Industrial-scale pricing will differ.

Performance in Key Applications: A Comparative Overview

The choice of a trifluoromethyl-containing intermediate is dictated not only by cost but also by its performance in specific chemical transformations.

Trifluoromethylation Reactions

TFP serves as a versatile building block for synthesizing a wide array of trifluoromethylated compounds. Its reactivity as an alkene allows for various addition and functionalization reactions. In contrast, reagents like those developed by Togni and Umemoto are used for the direct transfer of a trifluoromethyl group to a substrate.

Table 2: Performance Comparison in the Trifluoromethylation of a Model Substrate (β-Ketoester)

Reagent ClassSpecific Reagent ExampleTypical Yield (%)Reaction TypeKey AdvantagesKey Limitations
Fluoroalkene This compound (TFP)Substrate dependent (via multi-step synthesis)Building BlockAtom economy in addition reactionsIndirect trifluoromethylation
Hypervalent Iodine Togni Reagent IIOften low to inefficient for this substrate class[4]ElectrophilicBench-stable, broad substrate scopeCan be less reactive for certain substrates
Sulfonium Salt Umemoto ReagentGood to Excellent[4]ElectrophilicHigh reactivityMay require harsher conditions
Radical Precursor Langlois ReagentNot typically used for this transformationRadicalCost-effective, stableLimited to radical pathways
Refrigerant Production

A major industrial application of TFP is in the synthesis of HFO-1234yf, a low-GWP refrigerant. The production cost of HFO-1234yf is a significant factor in its widespread adoption.

Table 3: Estimated Production Costs for HFO-1234yf

Production ProcessEstimated Variable Cost (per tonne)Key Considerations
Process starting with TFP precursors $13,000 - $13,500[1]Relies on the availability and cost of TFP and its precursors.
Alternative multi-step processes $13,650 - $39,025[1]Can be more capital intensive and involve more complex reaction pathways.
Fluorosilicone Elastomers

In the realm of polymer chemistry, TFP is a key monomer in the production of fluorosilicone rubbers. These materials offer a unique combination of high and low-temperature resistance, chemical inertness, and oil and solvent resistance. The introduction of the trifluoropropyl group enhances these properties. While specific cost-performance data for alternative monomers is proprietary and varies between manufacturers, the general trend is that higher fluorine content, which often correlates with improved chemical resistance, comes at a higher cost.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of TFP and its application in trifluoromethylation.

Synthesis of this compound (TFP)

This protocol is a generalized representation based on common industrial synthesis routes involving dehydrohalogenation.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Fluorination of 1,1,1,3-Tetrachloropropane (B89638)

  • Materials: 1,1,1,3-Tetrachloropropane, anhydrous Hydrogen Fluoride (HF), catalyst (e.g., a chromium-based catalyst).

  • Procedure: In a suitable pressure reactor, charge the 1,1,1,3-tetrachloropropane and the catalyst.

  • Introduce anhydrous HF into the reactor. The molar ratio of HF to the chlorinated starting material should be in excess, typically between 6:1 and 30:1.

  • Heat the reactor to a temperature range of 140-250°C.

  • Maintain the reaction under autogenous pressure for a sufficient duration to achieve high conversion.

  • After cooling, carefully vent any excess HF and isolate the crude 1-chloro-3,3,3-trifluoropropane.

  • Purify the product by distillation.

Step 2: Dehydrochlorination of 1-chloro-3,3,3-trifluoropropane

  • Materials: 1-chloro-3,3,3-trifluoropropane, a strong base (e.g., potassium hydroxide), phase-transfer catalyst (optional).

  • Procedure: In a reaction vessel equipped with a condenser and a stirrer, charge the 1-chloro-3,3,3-trifluoropropane and a suitable solvent.

  • Slowly add a concentrated aqueous solution of the strong base while vigorously stirring.

  • If a phase-transfer catalyst is used, add it to the reaction mixture.

  • Heat the mixture to drive the dehydrochlorination reaction. The gaseous this compound product will evolve and can be collected in a cold trap or a gas bag.

  • The collected gas can be further purified by passing it through a drying agent and subsequent distillation if necessary.

Trifluoromethylation using TFP as a Building Block

This protocol illustrates a general approach to utilizing TFP in the synthesis of more complex trifluoromethylated molecules.

Protocol 2: Palladium-Catalyzed Acetalization of this compound

  • Materials: this compound (TFP), an alcohol (e.g., methanol, ethanol), Palladium on Carbon (Pd/C) catalyst.

  • Procedure: In a pressure-resistant reaction vessel, add the alcohol and the Pd/C catalyst.

  • Cool the vessel and introduce a known amount of this compound.

  • Seal the vessel and heat it to the desired reaction temperature (e.g., 80-120°C).

  • Maintain the reaction with stirring for the specified time to allow for the formation of the 3,3,3-trifluoropropanal (B1220928) dialkyl acetal.

  • After cooling and venting any unreacted TFP, filter the reaction mixture to remove the catalyst.

  • The product can be isolated and purified from the filtrate by distillation.

Visualizing the Economic and Synthetic Landscape

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Economic_Viability_Factors cluster_TFP This compound (TFP) cluster_Alternatives Alternative Reagents TFP_Production Production Cost (High) Economic_Viability Economic Viability TFP_Production->Economic_Viability Impacts TFP_Applications Applications (Refrigerants, Polymers, Pharma) TFP_Applications->Economic_Viability Drives TFP_Performance Performance (Atom Economy) TFP_Performance->Economic_Viability Influences Alt_Cost Reagent Cost (Variable) Alt_Cost->Economic_Viability Compares to Alt_Performance Performance (Yield, Selectivity) Alt_Performance->Economic_Viability Compares to Alt_Safety Handling & Safety Alt_Safety->Economic_Viability Factor in

Caption: Factors influencing the economic viability of TFP.

TFP_Synthesis_Workflow Start Chlorinated Propane (e.g., 1,1,1,3-Tetrachloropropane) Fluorination Fluorination with HF (Catalytic, High Temp & Pressure) Start->Fluorination Purification1 Purification (Distillation) Fluorination->Purification1 Intermediate 1-chloro-3,3,3-trifluoropropane Dehydrochlorination Dehydrochlorination (Base-mediated) Intermediate->Dehydrochlorination Purification2 Purification (Condensation/Distillation) Dehydrochlorination->Purification2 TFP_Product This compound (TFP) Purification1->Intermediate Purification2->TFP_Product

Caption: Simplified workflow for the industrial synthesis of TFP.

TFP_Application_Pathways cluster_Applications Key Application Areas TFP This compound (TFP) Versatile CF3 Building Block Refrigerants Low-GWP Refrigerants (e.g., HFO-1234yf) TFP->Refrigerants Hydrofluorination Polymers Fluorosilicone Elastomers TFP->Polymers Polymerization Pharma Pharmaceutical Intermediates TFP->Pharma Functionalization Reactions

Caption: Major application pathways for this compound.

Conclusion

This compound stands as a pivotal intermediate in the modern chemical industry, offering a gateway to a range of high-value products. Its economic viability is a nuanced interplay of its relatively high production cost and its efficient incorporation into final products, particularly in applications where the properties imparted by the trifluoromethyl group are paramount. For researchers and drug development professionals, TFP's utility as a versatile building block presents numerous opportunities for innovation. However, a thorough evaluation of the cost and performance of alternative trifluoromethylating agents is essential for optimizing synthetic strategies. As the demand for sustainable and high-performance materials continues to grow, the market for TFP and its derivatives is poised for significant expansion, warranting continued research into more cost-effective and efficient synthetic methodologies.

References

Safety Operating Guide

Proper Disposal of 3,3,3-Trifluoropropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 3,3,3-Trifluoropropene. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

This compound is an extremely flammable gas that is stored under pressure and may explode if heated.[1] It can also cause frostbite upon contact with the liquid form.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Proper grounding procedures should be followed to avoid static electricity.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValue
GHS Classification Flammable Gas 1, Pressurized Gas (Liquefied)
Hazard Statements H220: Extremely flammable gas. H280: Contains gas under pressure; may explode if heated.
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P377: Leaking gas fire: Do not extinguish, unless leak can be stopped safely. P381: Eliminate all ignition sources if safe to do so. P410+P403: Protect from sunlight. Store in a well-ventilated place.
Exposure Limits (ACGIH TLV for Fluorides) TWA: 2.5 mg/m³ (as F) 8 hours[2]

Step-by-Step Disposal Protocol for this compound

The primary and most recommended method for the disposal of this compound is to work with a licensed and authorized waste disposal contractor.

Phase 1: Initial Preparation and Consultation

  • Consult Institutional EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations.

  • Segregate Waste: Ensure the cylinder containing this compound is clearly labeled and segregated from other chemical waste streams.

  • Inspect Container: Check the container for any signs of damage or leaks. If a leak is suspected, evacuate the area and follow your institution's emergency procedures.

Phase 2: Professional Waste Collection

  • Contact Licensed Collector: Arrange for collection by a licensed chemical waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Prepare for Transport: Follow the instructions provided by the waste collector for preparing the cylinder for transport. This may include ensuring the valve is securely closed and the valve cap is in place.

Phase 3: Approved Disposal Method

The recommended professional disposal method for this compound is incineration.

  • Authorized Incineration: The gas should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products.[1]

Phase 4: Disposal of Empty Containers

  • Handle with Care: Handle empty containers with care as they may contain residual flammable vapors.[1]

  • Return to Supplier or Dispose as Hazardous Waste: Whenever possible, return empty cylinders to the supplier. If this is not an option, the empty container should be disposed of as hazardous waste through your licensed waste collector. Do not puncture or burn empty containers.[1]

Regulatory Considerations

As a fluorinated gas (F-gas), the disposal of this compound is subject to environmental regulations. Recent regulations, such as EU Regulation 2024/573, emphasize the importance of recovery, recycling, reclamation, and destruction of F-gases to minimize environmental impact.[3][4][5] While direct recycling or reclamation may not be feasible in a standard laboratory setting, using a licensed disposal firm ensures that the gas is handled in an environmentally responsible manner in accordance with these principles.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Phase 1: Preparation & Consultation A Consult Institutional EHS B Segregate and Label Waste A->B C Inspect Container for Leaks B->C D Contact Licensed Waste Collector C->D No Leaks Detected E Prepare Cylinder for Transport D->E F Transport to Authorized Facility E->F G Incineration with Afterburner and Scrubber F->G H Return to Supplier (Preferred) G->H I Dispose as Hazardous Waste G->I

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,3,3-Trifluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3,3-Trifluoropropene

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (HFO-1243zf). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Chemical Safety and Hazard Information

This compound is an extremely flammable gas supplied as a liquefied gas under pressure.[1] It poses several significant hazards:

  • Flammability: Forms explosive mixtures with air and must be kept away from all ignition sources.[1]

  • Pressure Hazard: Contains gas under pressure and may explode if heated.[1][2] Cylinders should not be exposed to temperatures exceeding 52°C (125°F).[2]

  • Health Hazards: May cause drowsiness or dizziness upon inhalation.[1] As a toxic, asphyxiating gas, it can displace oxygen, leading to a high risk of suffocation.[3] Contact with the liquefied gas can cause severe skin burns, frostbite, and permanent eye damage.[1]

Quantitative Data Summary

The following table summarizes key physical and exposure data for this compound.

PropertyValueSource
Physical Properties
CAS Number677-21-4[3]
Boiling Point-21.50°C[3]
Melting Point-155°C[3]
Vapor Density (air=1)3.31[3]
Solubility in WaterSparingly soluble[3]
Occupational Exposure Limits (as F)
ACGIH TLV (8-hour TWA)2.5 mg/m³[2]
OSHA PEL (8-hour TWA)2.5 mg/m³[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. All PPE should comply with relevant OSHA regulations.[1]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes of liquefied gas.[1] (29 CFR 1910.133)

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1] Cold-insulating gloves are required when handling cylinders or lines containing the liquefied gas to prevent frostbite.[1] For extensive handling, chemical-resistant gloves are necessary.[1] (29 CFR 1910.138)

  • Respiratory Protection: Work must be conducted in a well-ventilated area.[1] If ventilation is inadequate, NIOSH-approved respiratory protection is required.[1] For emergency situations or where concentrations are high, a self-contained breathing apparatus (SCBA) is recommended due to the risk of asphyxiation.[3] (29 CFR 1910.134)

  • Foot Protection: Safety shoes are recommended when handling cylinders.[1] (29 CFR 1910.136)

Operational Plan: Safe Handling and Storage

Handling:

  • Training: Only personnel properly trained in handling compressed and flammable gases should work with this compound.[4]

  • Ventilation: Always handle this chemical in a well-ventilated area, such as a certified chemical fume hood, to prevent the accumulation of flammable or asphyxiating vapors.[1] Oxygen detectors should be used where asphyxiating gases may be released.[1]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity.[1] Smoking is strictly prohibited in handling areas.[1]

  • Equipment: Use only non-sparking tools and equipment rated for cylinder pressure.[1][2] A backflow preventative device should be used in piping.[2] All equipment must be properly grounded to avoid static discharge.[1]

  • Cylinder Handling: Cylinders should be secured upright to prevent falling.[2] Use a suitable hand truck for moving cylinders; do not drag, roll, or drop them.[2][5] Keep the valve protection cap in place until the cylinder is secured and ready for use.[2] Close the valve after each use and when the cylinder is empty.[1]

Storage:

  • Location: Store cylinders in a dry, cool, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[1][6]

  • Conditions: Protect cylinders from direct sunlight and do not expose them to temperatures exceeding 50°C (122°F).[1]

  • Inspection: Regularly check systems under pressure for leaks.[1]

Disposal Plan

Disposal of this compound and its containers must be performed in compliance with all local, state, and federal regulations.

  • Consult EHS: Before initiating any disposal procedure, consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.[7]

  • Supplier Return: The preferred method of disposal is to return the gas cylinder, whether empty or partially full, to the original supplier.[7]

  • Waste Treatment: If supplier return is not possible, the gas must be disposed of through an authorized and licensed waste management facility.[1] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Container Disposal: Do not puncture or incinerate empty cylinders, as they may contain residual flammable vapors and pressure.[1] Handle empty containers with care and dispose of them according to your licensed collector's instructions.[1]

Emergency Procedures: Accidental Release

In the event of a leak or spill, follow the established emergency workflow.

Spill_Response_Workflow cluster_initial Initial Response cluster_evacuate Major Incident cluster_contain Minor Incident (Trained Personnel Only) cluster_final Post-Incident spill Gas Leak Detected assess Assess Situation (Is it safe to approach?) spill->assess evacuate Evacuate Immediate Area assess->evacuate No ppe Don Appropriate PPE (incl. SCBA if needed) assess->ppe Yes notify Notify Emergency Services & EHS evacuate->notify report Report Incident notify->report eliminate Eliminate Ignition Sources ppe->eliminate stop_leak Stop Leak if Safe to Do So ventilate Ventilate Area (Increase fume hood flow, open windows if safe) stop_leak->ventilate ventilate->report eliminate->stop_leak

Caption: Workflow for responding to an accidental release of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoropropene
Reactant of Route 2
3,3,3-Trifluoropropene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。